2-(4-Methoxybenzyl)phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZWVPLMSWPDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293138 | |
| Record name | 2-(4-methoxybenzyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37155-50-3 | |
| Record name | 37155-50-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-methoxybenzyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60293138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-Methoxybenzyl)phenol: Elucidating its Core Properties
A comprehensive exploration of the synthesis, characterization, and potential applications of 2-(4-Methoxybenzyl)phenol for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted phenol derivative with a molecular structure featuring a phenol ring substituted with a 4-methoxybenzyl group at the ortho position. This arrangement of aromatic rings and functional groups suggests potential for diverse applications in medicinal chemistry and materials science, owing to the established bioactivity of related phenolic and biphenyl compounds. This technical guide provides a detailed overview of the fundamental properties, synthesis, and characterization of this compound, offering a foundational resource for researchers interested in this molecule.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₂ | |
| Molecular Weight | 214.26 g/mol | |
| CAS Number | 38940-06-6 | |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis of this compound
The synthesis of this compound can be approached through several established synthetic methodologies for the formation of carbon-carbon bonds between aromatic rings. A plausible and efficient route is the Suzuki-Miyaura cross-coupling reaction.
Synthetic Workflow: Suzuki-Miyaura Cross-Coupling
This powerful palladium-catalyzed reaction involves the coupling of an organoboron compound with an organohalide. For the synthesis of this compound, this would involve the reaction of a suitably protected 2-halophenol with 4-methoxybenzylboronic acid or a related boronate ester.
Caption: A generalized workflow for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on standard Suzuki-Miyaura coupling procedures and has not been experimentally validated for this specific synthesis.
-
Protection of Phenolic Hydroxyl Group: The hydroxyl group of 2-bromophenol is protected using a suitable protecting group (e.g., methoxymethyl (MOM) or tert-butyldimethylsilyl (TBDMS)) to prevent side reactions.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the protected 2-bromophenol (1.0 eq), 4-methoxybenzylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq) are combined.
-
Solvent Addition: A degassed solvent mixture, such as toluene, ethanol, and water in a 4:1:1 ratio, is added to the flask.
-
Reaction: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic hydrolysis for a MOM group or fluoride-mediated cleavage for a TBDMS group) to yield the final product, this compound.
Spectroscopic Characterization
The structural elucidation of a newly synthesized compound relies on a combination of spectroscopic techniques. While experimental spectra for this compound are not widely available, the expected spectral characteristics can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenol and the benzyl rings. The methylene bridge protons would likely appear as a singlet. The methoxy group protons would also be a sharp singlet, and the phenolic hydroxyl proton would be a broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display signals for all 14 carbon atoms. The chemical shifts would be characteristic of the aromatic carbons, the methylene carbon, and the methoxy carbon.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C-O stretching of the ether and phenol would be observed in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 214.26. Fragmentation patterns would likely involve cleavage of the benzyl group and loss of the methoxy group.
Potential Applications
While specific applications for this compound have not been extensively reported, its structural motifs suggest several areas of potential interest for researchers:
-
Medicinal Chemistry: Phenolic compounds are known for their antioxidant, anti-inflammatory, and anticancer properties. The presence of the methoxybenzyl group could modulate these activities and influence pharmacokinetic properties. This makes this compound a potential scaffold for the development of new therapeutic agents.
-
Material Science: Phenolic resins are widely used as adhesives and coatings. The incorporation of the benzyl moiety could impart specific properties such as improved thermal stability or altered solubility, making it a candidate for the development of novel polymers and materials.
Safety and Handling
Detailed toxicological data for this compound is not available. However, as with all phenolic compounds, it should be handled with appropriate safety precautions. It is likely to be a skin and eye irritant.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion
This compound represents an intriguing yet underexplored molecule with potential for further investigation. This technical guide has outlined its fundamental properties, a plausible synthetic route, and predicted characterization data. It is the hope that this information will serve as a valuable starting point for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science to unlock the full potential of this compound. Further experimental validation of its synthesis and a thorough investigation of its biological and material properties are warranted.
References
-
PubChem. (n.d.). 2-Benzyl-4-methoxyphenol. National Center for Biotechnology Information. Retrieved from [Link]
The Ascendancy of 2-Benzylphenols: From Serendipitous Discovery to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Enduring Interest
The substituted 2-benzylphenol scaffold, a seemingly simple arrangement of two aromatic rings bridged by a methylene group with a strategically placed hydroxyl, has captivated chemists and pharmacologists for over a century. Its journey from an obscure synthetic derivative in the early 20th century to a privileged core in modern drug discovery is a testament to its remarkable chemical versatility and profound biological activity. This guide delves into the rich history, diverse synthesis, and multifaceted therapeutic applications of this fascinating class of compounds, offering a comprehensive resource for professionals engaged in the pursuit of novel therapeutics. We will explore the causal relationships behind experimental choices, the self-validating nature of robust protocols, and the authoritative scientific grounding that underpins our current understanding.
I. The Genesis of a Scaffold: A Historical Perspective
The story of substituted 2-benzylphenols begins in the early 20th century, emerging from the broader exploration of phenol derivatives.[1] While the exact date and discoverer of the parent 2-benzylphenol remain somewhat veiled in the annals of chemical literature, its initial synthesis was likely a result of investigations into Friedel-Crafts alkylation reactions of phenols.[1] These early explorations were driven by a desire to understand the fundamental reactivity of aromatic compounds and to create new molecules with potential industrial applications, such as dyes and polymers.
A key conceptual leap in the synthesis of ortho-substituted phenols, including 2-benzylphenols, came from the study of intramolecular rearrangements. The Fries rearrangement , first reported by German chemist Karl Theophil Fries in 1908, demonstrated the conversion of phenyl esters to hydroxy aryl ketones using a Lewis acid catalyst.[2][3] This reaction, proceeding through an acylium ion intermediate, provided a pathway to ortho-acylated phenols, which could then be further modified.
Similarly, the Claisen rearrangement , discovered by Rainer Ludwig Claisen, involves the thermal rearrangement of allyl phenyl ethers to ortho-allylphenols.[4][5][6][7] This concerted pericyclic reaction provided a reliable method for introducing an allyl group specifically at the ortho position, a crucial step in the synthesis of many naturally occurring and synthetic 2-substituted phenols. The mechanism involves a six-membered cyclic transition state, leading to a dienone intermediate that subsequently tautomerizes to the aromatic phenol.[6][7]
These foundational reactions, while not directly producing 2-benzylphenols in a single step, laid the intellectual and methodological groundwork for the selective ortho-functionalization of phenols, a critical challenge that needed to be overcome to access this class of compounds efficiently. Early patents from the mid-20th century describe the synthesis of o-benzylphenol for applications such as dye leveling agents, often employing the reaction of phenol with benzyl chloride or benzyl alcohol in the presence of strong acids like aluminum chloride, albeit with challenges in controlling regioselectivity.[8][9]
II. Constructing the Core: A Survey of Synthetic Methodologies
The synthesis of the 2-benzylphenol core has evolved significantly from its early reliance on classical electrophilic aromatic substitution. Modern synthetic chemistry offers a diverse toolkit for the regioselective and efficient construction of these valuable molecules.
A. The Workhorse: Friedel-Crafts Benzylation
The Friedel-Crafts alkylation of phenols with benzyl halides or benzyl alcohols remains a fundamental approach to 2-benzylphenols.[1][10] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates the benzylating agent to generate a benzyl carbocation or a polarized complex that then undergoes electrophilic attack on the electron-rich phenol ring.
Mechanism of Friedel-Crafts Benzylation of Phenol:
Caption: Mechanism of Friedel-Crafts benzylation of phenol.
However, this method often suffers from a lack of regioselectivity, yielding a mixture of ortho and para isomers, and the potential for polyalkylation.[8] The choice of catalyst and reaction conditions can influence the ortho/para ratio, with milder catalysts and lower temperatures sometimes favoring the para product.
Experimental Protocol: Friedel-Crafts Alkylation of Phenol with Benzyl Chloride
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and a dry, non-polar solvent such as carbon disulfide or dichloromethane.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of phenol (1.0 eq) in the same solvent to the stirred suspension.
-
Benzylation: To the resulting mixture, add benzyl chloride (1.0 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the ortho and para isomers.
B. Modern Marvels: Cross-Coupling Strategies
The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryls and their derivatives, including 2-benzylphenols. The Suzuki-Miyaura coupling , in particular, has emerged as a powerful tool. This reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide or triflate. While less common for direct C(sp³)-C(sp²) coupling at the benzylic position, variations of this methodology have been developed.
A more direct approach involves the coupling of a suitably protected 2-halophenol with a benzylboronic acid derivative or, conversely, a 2-hydroxyphenylboronic acid with a benzyl halide. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.
Experimental Protocol: Suzuki-Miyaura Coupling for 2-Benzylphenol Synthesis
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromophenol (1.0 eq), benzylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), a suitable phosphine ligand such as SPhos or XPhos (0.04 eq), and a base such as potassium carbonate or cesium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water or dioxane and water.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired 2-benzylphenol.
C. The Elegance of Rearrangements: A Modern Twist on Classic Reactions
While the Fries and Claisen rearrangements are historical pillars, their principles continue to inspire modern synthetic strategies. For instance, the rearrangement of benzyl phenyl ethers to 2-benzylphenols can be catalyzed by solid acids like activated alumina, offering a more environmentally friendly and selective alternative to traditional Lewis acids. This process can be performed in either the liquid or vapor phase.[8]
D. The Case of the Natural Products: Synthesis of Magnolol and Honokiol
Magnolol and honokiol, two isomeric neolignans found in the bark of Magnolia species, are prominent examples of naturally occurring substituted 2-benzylphenols.[11] Their synthesis has been a subject of considerable interest due to their wide range of biological activities.
A common synthetic route to magnolol involves the Suzuki coupling of two molecules of a 4-allyl-2-bromophenol derivative. The synthesis of honokiol, which has a different connectivity, often relies on strategies that construct the biphenyl bond at a later stage.
Experimental Protocol: Synthesis of a Magnolol Derivative via Esterification
This protocol describes the synthesis of a magnolol butyrate derivative, a pro-drug strategy to enhance bioactivity.[11]
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve magnolol (1.0 g, 3.76 mmol) in dry acetone (30 mL).
-
Base Addition: Add potassium carbonate (1.04 g, 7.52 mmol) to the solution.
-
Reflux: Stir the reaction mixture under reflux for 30 minutes.
-
Acylation: Add butyryl chloride (0.80 g, 7.52 mmol) to the mixture and continue stirring under reflux for 24 hours.
-
Work-up: Filter the solution and evaporate the solvent under reduced pressure to obtain a viscous oil.
-
Purification: Purify the crude product by flash chromatography using dichloromethane as the eluent to yield the desired magnolol dibutyrate.
III. The Biological Arena: Therapeutic Potential and Mechanisms of Action
Substituted 2-benzylphenols, both naturally occurring and synthetic, exhibit a remarkable spectrum of biological activities, making them attractive candidates for drug development.
A. The Powerhouses: Magnolol and Honokiol
Magnolol and honokiol have been extensively studied for their anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects.
-
Anti-inflammatory and Antioxidant Activity: These compounds are potent scavengers of reactive oxygen species (ROS) and can inhibit pro-inflammatory signaling pathways. A key mechanism is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[12][13][14][15][16] Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. Magnolol and honokiol can inhibit the degradation of IκB, thereby preventing NF-κB activation.
Caption: Inhibition of the NF-κB signaling pathway by magnolol and honokiol.
-
Anticancer Activity: Magnolol and honokiol induce apoptosis (programmed cell death) in various cancer cell lines. They can modulate multiple signaling pathways involved in cell survival and proliferation, including the PI3K/Akt pathway .[17][18][19][20][21] The PI3K/Akt pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers. Magnolol and honokiol can inhibit the phosphorylation and activation of Akt, leading to the downstream activation of pro-apoptotic proteins and the suppression of anti-apoptotic proteins.
Caption: Inhibition of the PI3K/Akt signaling pathway by magnolol and honokiol.
Furthermore, these compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[22][23][24][25][26] They can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases, the executioners of apoptosis.
Caption: Induction of apoptosis by magnolol and honokiol.
B. Synthetic Derivatives: Expanding the Therapeutic Horizon
The 2-benzylphenol scaffold has served as a template for the design and synthesis of a vast number of derivatives with a wide range of biological activities. By modifying the substitution pattern on both aromatic rings, researchers have been able to fine-tune the pharmacological properties of these compounds, leading to the discovery of potent and selective agents for various therapeutic targets. For instance, synthetic 2-benzylphenol derivatives have been investigated as:
-
Antimicrobial agents
-
Analgesics
-
Antiviral agents
-
Enzyme inhibitors
The table below summarizes the in vitro cytotoxic activity of some representative synthetic 2-benzylphenol derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| BTA-1 (a benzothiazole derivative) | SKLU-1 (Lung cancer) | 38.4% inhibition | [27] |
| BZM-2 (a benzimidazole derivative) | U-251 (Glioblastoma) | ~15% inhibition | [27] |
| Compound 4 (a synthetic benzaldehyde) | MDA-MB231 (Breast cancer) | 59.90 ± 3.9 | [28] |
| Compound 5 (a synthetic benzaldehyde) | MDA-MB231 (Breast cancer) | 35.40 ± 4.2 | [28] |
IV. Future Directions: The Unfolding Potential of 2-Benzylphenols
The journey of substituted 2-benzylphenols is far from over. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the potential for this versatile scaffold to yield novel therapeutics continues to grow. Key areas for future research include:
-
Structure-Activity Relationship (SAR) Studies: Systematic exploration of the chemical space around the 2-benzylphenol core to identify novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties.
-
Target Identification: Elucidating the specific molecular targets of bioactive 2-benzylphenols to gain a deeper understanding of their mechanisms of action.
-
Drug Delivery Systems: Developing innovative formulations to improve the bioavailability and targeted delivery of these often-lipophilic compounds.
-
Clinical Translation: Advancing the most promising 2-benzylphenol-based drug candidates into clinical trials to evaluate their safety and efficacy in humans.
V. References
-
[Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][17][19] Azoles - MDPI]([Link])
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An In-depth Technical Guide to 2-(4-Methoxybenzyl)phenol: Structural Analogs, Derivatives, and Their Biological Significance
Foreword: The Architectural Nuances of Phenolic Scaffolds in Drug Discovery
The journey of a drug from a conceptual molecule to a clinical candidate is one of meticulous design, synthesis, and evaluation. Central to this endeavor is the art of molecular architecture – the strategic modification of a core chemical scaffold to enhance potency, selectivity, and pharmacokinetic properties. The 2-(4-methoxybenzyl)phenol core represents a fascinating and privileged scaffold in this context. Its inherent structural features – a phenolic hydroxyl group, a flexible benzyl moiety, and a methoxy substituent – provide a versatile platform for the development of a diverse array of bioactive compounds. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a deep dive into the synthesis, biological activities, and structure-activity relationships of structural analogs and derivatives of this compound. We will explore not just the "what" and the "how," but the critical "why" that underpins the scientific rationale for the design and investigation of these molecules.
The Core Moiety: this compound
The foundational molecule, this compound, is a diarylmethane derivative characterized by a phenol ring linked to a 4-methoxybenzyl group at the ortho position.
Chemical Structure and Properties:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| CAS Number | 38940-06-6[1] |
The presence of the phenolic hydroxyl group makes it a weak acid and a potential hydrogen bond donor, while the methoxy group and the aromatic rings contribute to its lipophilicity. The flexible benzyl linker allows the two aromatic rings to adopt various spatial orientations, which can be crucial for binding to biological targets.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of this compound and its derivatives often involves classical organic reactions that allow for precise control over the final structure.
Friedel-Crafts Alkylation and Related Reactions
A common approach to constructing the diarylmethane core is through Friedel-Crafts type reactions.
This protocol is a generalized example based on common synthetic strategies for creating benzylphenol structures.
Objective: To synthesize a substituted 2-benzylphenol via acid-catalyzed alkylation of a phenol with a benzyl alcohol.
Materials:
-
Substituted phenol (e.g., p-cresol)
-
Substituted benzyl alcohol (e.g., 4-methoxybenzyl alcohol)
-
Acid catalyst (e.g., Amberlyst-15, sulfuric acid)
-
Solvent (e.g., toluene, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted phenol (1.0 eq) in the chosen solvent.
-
Add the substituted benzyl alcohol (1.0-1.2 eq) to the solution.
-
Add the acid catalyst (catalytic amount, e.g., 10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the catalyst (if solid) and wash with the solvent.
-
Wash the organic phase with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.
Causality in Experimental Choices: The choice of an acid catalyst is critical; solid acid catalysts like Amberlyst-15 are often preferred for their ease of removal and reduced waste generation. The stoichiometry of the reactants is adjusted to maximize the yield of the desired mono-alkylated product and minimize poly-alkylation.
Key Structural Analogs and Derivatives and Their Biological Activities
The versatility of the this compound scaffold allows for a wide range of structural modifications, leading to compounds with diverse biological activities.
Schiff Base Derivatives: Versatile Pharmacophores
Schiff bases, characterized by an imine (-C=N-) group, are readily synthesized from the condensation of an aldehyde or ketone with a primary amine. Vanillin (4-hydroxy-3-methoxybenzaldehyde), a close structural relative of our core, is a common starting material for such derivatives.
A notable example is the synthesis of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol from vanillin and p-anisidine.[2][3][4][5] This compound has demonstrated significant antioxidant activity.[2][4][5]
The synthesis is typically a straightforward condensation reaction.[2][3][4][5]
-
Diagram of Synthesis:
Caption: Synthesis of a Schiff base from vanillin.
The antioxidant activity of these Schiff bases is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[2][4][5] The 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol compound showed a high yield of 95% and an EC50 value of 10.46 ppm in the DPPH assay, indicating potent antioxidant potential.[2]
Hydroxylated Biphenyls: Dimers with Enhanced Activity
Dimerization of 4-substituted-2-methoxyphenols can lead to the formation of hydroxylated biphenyls, which often exhibit enhanced biological activity compared to their monomeric precursors.[1][6][7][8] These compounds have shown promise as anticancer agents.
A study on eugenol- and curcumin-analog hydroxylated biphenyls revealed that two curcumin-biphenyl derivatives displayed significant growth inhibitory activities against various malignant melanoma cell lines, with IC50 values ranging from 1 to 13 µM.[1][6]
-
Structure-Activity Relationship (SAR) Insights: The spatial arrangement of the two phenolic rings and the nature of the substituents play a crucial role in their antiproliferative activity. Molecular modeling studies have been employed to understand the preferred conformations for biological activity.[1][6]
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP): A Dual-Regulating Anticancer Agent
MMPP is a derivative that has been investigated for its anticancer properties, particularly in breast and ovarian cancers.[6][9]
MMPP exerts its anticancer effects through a multi-targeted approach. In breast cancer cells, it has been shown to dually regulate VEGFR2 and PPARγ, leading to the downregulation of AKT activity.[6] This, in turn, induces apoptosis and suppresses cell migration and invasion.[6] In ovarian cancer cells, MMPP has been found to inhibit ERK and STAT3 signaling pathways, leading to apoptotic cell death.[9]
-
Signaling Pathway Diagram:
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is intricately linked to their chemical structure.
Role of Phenolic Hydroxyl and Methoxy Groups in Antioxidant Activity
The phenolic hydroxyl group is a key determinant of antioxidant activity. It can donate a hydrogen atom to scavenge free radicals. The position and presence of other substituents, such as the methoxy group, can modulate this activity. [4][10]
-
Key Finding: Studies on phenolic acids have shown that methoxy and phenolic hydroxyl groups generally enhance antioxidant activities. [4][10]The mechanism often involves hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT). [4][10]
Impact of Substituents on Anticancer Activity
In the context of anticancer activity, the nature and position of substituents on both aromatic rings can significantly influence potency and selectivity. For instance, in a series of 2-substituted benzylamino-4-amino-5-aroylthiazoles, para-chloro and para-methoxy substituents on the phenethylamino moiety were found to be favorable for activity against certain cancer cell lines. [11]
-
SAR Workflow Diagram:
Caption: Iterative workflow for SAR studies.
Future Directions and Perspectives
The this compound scaffold and its derivatives continue to be a rich source of biologically active compounds. Future research should focus on:
-
Multi-target Drug Design: Developing single molecules that can modulate multiple targets, such as the dual-acting MMPP, holds significant promise for overcoming drug resistance in cancer.
-
Exploring New Biological Targets: While much of the focus has been on anticancer and antioxidant activities, these scaffolds should be screened against a broader range of biological targets to uncover new therapeutic applications.
-
Advanced Drug Delivery Systems: Formulating promising lead compounds into advanced drug delivery systems could enhance their bioavailability and therapeutic efficacy.
References
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Kusumaningrum, V., Hanapi, A., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Retrieved from [Link]
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Kusumaningrum, V., Hanapi, A., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Semantic Scholar. Retrieved from [Link]
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Dettori, M. A., Fabbri, D., Fois, M., Delogu, G., & Piras, S. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131-139. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]
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Kusumaningrum, V., Hanapi, A., & Nadhiroh, A. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Retrieved from [Link]
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Kim, D. H., et al. (2017). (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol suppresses ovarian cancer cell growth via inhibition of ERK and STAT3. Molecular Carcinogenesis, 56(9), 2003-2013. Retrieved from [Link]
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Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Letters in Drug Design & Discovery, 12(2), 131-139. Retrieved from [Link]
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Dettori, M. A., et al. (2015). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. ResearchGate. Retrieved from [Link]
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MDPI. (2022). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. MDPI. Retrieved from [Link]
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Maccioni, E., et al. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Molecules, 25(9), 2177. Retrieved from [Link]
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Priyadarsini, K. I., Guha, S. N., & Rao, M. N. A. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. Free Radical Biology and Medicine, 24(6), 933-941. Retrieved from [Link]
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A Comprehensive Spectroscopic Guide to 2-(4-Methoxybenzyl)phenol for Advanced Research
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 2-(4-Methoxybenzyl)phenol (C₁₄H₁₄O₂), a molecule of interest in synthetic chemistry and drug development. We delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for the structural elucidation and verification of this compound. This document is designed to serve as a practical reference for researchers, scientists, and professionals, offering not only predicted spectral data but also detailed, field-proven experimental protocols and an in-depth interpretation of the spectral features. By synthesizing theoretical principles with practical application, this guide aims to establish a complete and trustworthy spectroscopic profile of this compound.
Introduction
This compound is a diarylmethane derivative featuring a phenol ring linked to a methoxy-substituted benzyl group via a methylene bridge. The structural complexity and the presence of multiple functional groups—a hydroxyl, a methoxy, and two distinct aromatic rings—make its unequivocal characterization a prime example of the power of integrated spectroscopic techniques. Accurate structural confirmation is the bedrock of all further research, from mechanistic studies to drug development, where precise molecular architecture dictates biological activity.
This guide provides an authoritative walkthrough of the essential spectroscopic data (NMR, IR, MS) required to confirm the identity and purity of this compound. Each section explains the causality behind experimental choices and provides a logical framework for data interpretation, ensuring a self-validating system for analysis.
Molecular Structure and Spectroscopic Workflow
The first step in any spectroscopic analysis is a theoretical examination of the molecule to predict the expected signals. The structure of this compound, with its distinct proton and carbon environments, allows for a clear, predictable spectroscopic fingerprint.
Molecular Structure for NMR Assignment
Caption: Numbering scheme for this compound for NMR assignments.
Spectroscopic Characterization Workflow
Caption: Workflow for the complete spectroscopic characterization of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we expect distinct signals for the phenolic and methoxy-substituted rings, the methylene bridge, the hydroxyl proton, and the methoxy protons.
Experimental Protocol: NMR
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation : Accurately weigh 5-20 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[1][2]
-
Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][3] The choice of solvent is critical; CDCl₃ is preferred for nonpolar organic compounds as its residual peak (~7.26 ppm) typically does not interfere with key signals.[1]
-
Transfer : Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.[4] The final sample height should be 4-5 cm.[1]
-
Execution : Cap the tube and wipe it clean. Insert the sample into the spectrometer.[1] The experiment involves three main steps:
-
Locking : The spectrometer stabilizes the magnetic field by locking onto the deuterium signal of the solvent.
-
Shimming : The magnetic field homogeneity is optimized to ensure sharp, well-resolved peaks.
-
Acquisition : The appropriate pulse sequences are run to acquire the ¹H and ¹³C spectra.[1]
-
¹H NMR Data: Interpretation and Assignment
The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-phenol (OH) | 4.0 - 7.0 | Broad Singlet | 1H | The chemical shift is variable and concentration-dependent; the signal is often broad due to hydrogen bonding and chemical exchange.[5][6] |
| H-3, H-4, H-5, H-6 | 6.70 - 7.20 | Multiplets | 4H | Aromatic protons on the phenol ring. Their exact shifts and splitting patterns depend on the electronic effects of the hydroxyl and benzyl substituents. |
| H-2', H-6' | ~7.15 | Doublet (J ≈ 8.5 Hz) | 2H | These protons are ortho to the electron-donating methoxy group and are chemically equivalent. They appear as a doublet due to coupling with H-3'/H-5'.[7] |
| H-3', H-5' | ~6.85 | Doublet (J ≈ 8.5 Hz) | 2H | These protons are meta to the methoxy group and are shielded. They are equivalent and appear as a doublet due to coupling with H-2'/H-6'.[7] |
| H-7 (CH₂) | ~3.95 | Singlet | 2H | These benzylic protons are adjacent to two aromatic rings and typically appear as a singlet in the range of 2.2-3.0 ppm, but are shifted downfield by the adjacent electron-withdrawing phenol ring.[8][9] |
| H-1'' (OCH₃) | ~3.78 | Singlet | 3H | Methoxy group protons are highly shielded and characteristically appear as a sharp singlet.[10] |
¹³C NMR Data: Interpretation and Assignment
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~154 | Aromatic carbon bearing the -OH group, significantly deshielded by the electronegative oxygen.[5] |
| C-4' | ~158 | Aromatic carbon bonded to the -OCH₃ group, deshielded by oxygen. |
| C-1' | ~133 | Quaternary aromatic carbon of the methoxy-substituted ring. |
| C-2 | ~130 | Quaternary aromatic carbon of the phenol ring, site of the benzyl substitution. |
| C-3, C-5, C-4, C-6 | 115 - 130 | Carbons of the phenol ring. |
| C-2', C-6' | ~129 | Aromatic carbons ortho to the methylene bridge. |
| C-3', C-5' | ~114 | Aromatic carbons meta to the methylene bridge, shielded by the methoxy group. |
| C-1'' (OCH₃) | ~55.2 | The carbon of the methoxy group, a characteristic shift for aromatic methoxy groups.[11][12] |
| C-7 (CH₂) | ~35 | Aliphatic carbon of the methylene bridge. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a modern, rapid sampling technique that requires minimal sample preparation.[13][14]
-
Background Scan : Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.
-
Sample Application : Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or ZnSe).[13]
-
Apply Pressure : Use the built-in press to ensure firm, uniform contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.[13]
-
Sample Scan : Acquire the sample spectrum.
-
Cleaning : After measurement, the crystal can be easily wiped clean with a soft cloth or swab, using a suitable solvent like isopropanol or ethanol if necessary.[13]
IR Data: Interpretation and Assignment
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3500 - 3200 (broad) | O-H Stretch | Phenolic -OH | The broadness of this strong peak is a hallmark of hydrogen bonding, a key feature of phenols.[5][15][16] |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H | These absorptions are characteristic of C-H bonds on the benzene rings.[17] |
| 3000 - 2850 | C-H Stretch (sp³) | Aliphatic C-H | These peaks correspond to the methylene (-CH₂) and methoxy (-OCH₃) groups.[17] |
| 1610, 1510, 1450 | C=C Stretch | Aromatic Ring | These medium-to-strong bands are characteristic of the benzene ring skeletal vibrations.[15][16] |
| ~1245 | C-O Stretch | Aryl Ether | A strong band indicating the stretching of the C-O bond of the methoxy group attached to the aromatic ring. |
| ~1220 | C-O Stretch | Phenol | This strong absorption is characteristic of the phenolic C-O bond.[15] |
| ~830 | C-H Out-of-Plane Bend | 1,4-disubstituted ring | This strong band is diagnostic for the para-substitution pattern on the methoxy-bearing ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, yielding a characteristic pattern that serves as a molecular fingerprint and aids in structural confirmation.[18][19]
Experimental Protocol: Electron Ionization (EI)
-
Sample Introduction : A small amount of the sample is introduced into the instrument, where it is vaporized under high vacuum.
-
Ionization : The gaseous analyte molecules pass through a beam of high-energy electrons (typically 70 eV).[18] This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation : The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.[19]
-
Analysis : The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[20]
-
Detection : A detector records the abundance of each ion, generating the mass spectrum.
MS Data: Interpretation and Fragmentation
The molecular formula of this compound is C₁₄H₁₄O₂, giving it a molecular weight of 214.26 g/mol .
| m/z Value | Ion Identity | Rationale |
| 214 | [M]⁺• | Molecular Ion Peak : This peak corresponds to the intact molecule minus one electron. Its presence confirms the molecular weight of the compound. |
| 121 | [CH₂C₆H₄OCH₃]⁺ | Base Peak : This is typically the most intense peak. It is formed by the highly favorable benzylic cleavage, which breaks the bond between the methylene bridge and the phenol ring, resulting in a stable, resonance-stabilized methoxybenzyl cation (tropylium-like ion). This is a hallmark fragmentation for benzyl ethers and related structures.[21] |
| 107 | [HOC₆H₄CH₂]⁺ | Formed by the alternative benzylic cleavage, resulting in a hydroxybenzyl cation. This fragment is generally less abundant than the m/z 121 ion. |
| 93 | [C₆H₅O]⁺ | Loss of the methoxybenzyl radical from the molecular ion. |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from further fragmentation of other ions. |
Integrated Spectroscopic Analysis and Conclusion
The structural confirmation of this compound is achieved by the convergence of all spectroscopic data:
-
MS confirms the molecular weight (m/z 214) and reveals the key structural motif through the dominant benzylic cleavage leading to the base peak at m/z 121.
-
IR confirms the presence of the essential functional groups: a broad O-H stretch for the phenol, aromatic C=C and C-H stretches, and strong C-O stretches for the phenol and aryl ether moieties.
-
¹H and ¹³C NMR provide the definitive structural map, confirming the presence of two distinct aromatic rings with their specific substitution patterns, a methylene bridge, and a methoxy group. The chemical shifts, integrations, and coupling patterns align perfectly with the proposed structure.
Together, these techniques provide a self-validating and unequivocal characterization of this compound, establishing a reliable spectroscopic benchmark for future research and development activities.
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Zhang, M., et al. (2011). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry, 22(7), 1258-1266. Retrieved from [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. ALWSCI Blog. Retrieved from [Link]
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Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 587-596. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts... Download Table. Retrieved from [Link]
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Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1689-1692. Retrieved from [Link]
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Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Retrieved from [Link]
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Physical and chemical properties of 2-(4-Methoxybenzyl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Methoxybenzyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a biphenyl compound that has garnered interest within the scientific community, particularly in the field of medicinal chemistry and drug development. Its structure, featuring two aromatic rings linked by a methylene bridge with hydroxyl and methoxy functional groups, makes it a versatile scaffold for the synthesis of novel bioactive molecules. Understanding the fundamental physical and chemical properties of this compound is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by experimental data and protocols.
Chemical Identity
-
IUPAC Name: this compound
-
Synonyms: 2-Benzyl-4-methoxyphenol
-
CAS Number: 38940-06-6[1]
-
Molecular Formula: C₁₄H₁₄O₂[1]
-
Molecular Weight: 214.26 g/mol
Caption: Chemical structure of this compound.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various systems and are crucial for designing experimental protocols, formulation development, and predicting its pharmacokinetic profile.
Tabulated Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 214.26 g/mol | PubChem |
| Predicted Boiling Point | 308.8 ± 17.0 °C at 760 mmHg | Guidechem[2] |
| Predicted Flash Point | 150.4 ± 5.9 °C | Guidechem[2] |
| Predicted Density | 1.1 ± 0.1 g/cm³ | Guidechem[2] |
| Predicted pKa | Not available | - |
| Predicted LogP | 2.87 | Guidechem[2] |
| Solubility | Generally soluble in organic solvents like ethanol, methanol, and acetone. Limited solubility in water. | Vertex AI Search[3] |
Note: Many of the physical properties listed are predicted values and should be confirmed experimentally for critical applications.
Experimental Determination of Physicochemical Properties
Melting Point Determination
The melting point provides a quick assessment of a compound's purity.
Protocol:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C/minute).
-
The temperature range over which the sample melts is recorded. A sharp melting range (e.g., < 2 °C) is indicative of high purity.
Causality: A pure crystalline solid has a well-defined melting point. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range.
Solubility Assessment
Understanding a compound's solubility in various solvents is essential for reaction setup, purification, and formulation.
Protocol:
-
To a series of vials, add a known amount of this compound (e.g., 10 mg).
-
Add a measured volume of a specific solvent (e.g., 1 mL of water, ethanol, DMSO) to each vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Visually inspect for undissolved solid. If dissolved, add more solute until saturation is reached.
-
Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Causality: The solubility of this compound is governed by the principle of "like dissolves like." Its phenolic hydroxyl group can participate in hydrogen bonding with polar protic solvents, while the benzyl and methoxy groups contribute to its solubility in less polar organic solvents. Its limited water solubility is due to the significant hydrophobic character of the biphenyl scaffold[3].
Caption: Experimental workflow for solubility assessment.
Synthesis and Reactivity
The synthesis of this compound can be approached through several synthetic routes, often involving the coupling of phenolic and benzyl moieties.
Representative Synthesis Scheme
A common approach involves the Friedel-Crafts alkylation of a phenol with a benzyl halide derivative.
Reaction: 4-Methoxyphenol reacts with 2-hydroxybenzyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield this compound.
Caption: A representative synthesis pathway for this compound.
Chemical Reactivity
-
Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo O-alkylation or O-acylation. The hydroxyl group also activates the aromatic ring towards electrophilic substitution.
-
Aromatic Rings: Both phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. The positions of substitution are directed by the existing hydroxyl and methoxybenzyl/phenol groups.
-
Methylene Bridge: The benzylic protons of the methylene bridge can be susceptible to oxidation under certain conditions.
Analytical Characterization
A suite of analytical techniques is employed to confirm the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the methylene bridge protons, the methoxy group protons, and a characteristic signal for the phenolic hydroxyl proton (which may be broad and its chemical shift can be concentration and solvent dependent).
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the two aromatic rings, the methylene carbon, and the methoxy carbon[4].
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).
-
C-H stretching vibrations for the aromatic and aliphatic protons (around 2850-3100 cm⁻¹).
-
C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹).
-
A strong C-O stretching band for the ether linkage of the methoxy group (around 1250 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of this compound[1].
Applications in Drug Development
The hydroxylated biphenyl scaffold is found in many bioactive natural products[5]. This compound and its derivatives are of interest in drug discovery due to their potential biological activities.
-
Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The hydroxyl group on the phenyl ring is crucial for this activity.
-
Antitumor Potential: Related hydroxylated biphenyls have been synthesized and evaluated for their in vitro antitumoral activity against various cancer cell lines, showing promising growth inhibitory effects[5]. The conformational flexibility of the biphenyl system is thought to play a role in its interaction with biological targets[5].
-
Building Block for Complex Molecules: Due to its functional groups, this compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.
Safety and Handling
It is essential to handle this compound with appropriate safety precautions.
Hazard Identification
Based on GHS classifications for the closely related 2-Benzyl-4-methoxyphenol:
-
Skin Irritation: Causes skin irritation (Category 2)[1].
-
Eye Damage: Causes serious eye damage (Category 1)[1].
-
Respiratory Irritation: May cause respiratory irritation (STOT SE 3)[1].
-
Aquatic Hazard: Very toxic to aquatic life (Acute 1)[1].
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound with significant potential in synthetic and medicinal chemistry. A thorough understanding of its physical and chemical properties, as outlined in this guide, is fundamental for its safe and effective application in research and drug development. The provided protocols and data serve as a valuable resource for scientists working with this versatile molecule. Further experimental validation of the predicted properties is encouraged for applications requiring a high degree of precision.
References
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PubChem. (n.d.). 2-Benzyl-4-methoxyphenol. National Institutes of Health. Retrieved January 22, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol. Retrieved January 22, 2026, from [Link]
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Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved January 22, 2026, from [Link]
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The Multifaceted Therapeutic Potential of 2-Methoxyphenol Derivatives: A Technical Guide for Researchers
Introduction: The Prominence of the Guaiacol Scaffold in Drug Discovery
2-Methoxyphenol, commonly known as guaiacol, is a naturally occurring phenolic compound that serves as a fundamental building block for a diverse array of biologically active molecules.[1][2][3] Found in wood smoke, creosote, and various plant essential oils, the guaiacol scaffold is embedded in numerous natural products and synthetic constructs with significant therapeutic applications.[1][3][4] Its derivatives have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7][8] This technical guide provides an in-depth exploration of the potential biological activities of 2-methoxyphenol derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the guaiacol framework.
I. Antioxidant Activity: Quenching the Fires of Oxidative Stress
Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to a multitude of chronic diseases.[9] 2-Methoxyphenol derivatives have emerged as potent antioxidants, capable of scavenging free radicals and mitigating oxidative damage.[9]
Mechanism of Action
The antioxidant prowess of guaiacol derivatives is primarily attributed to the phenolic hydroxyl group in their structure.[9][10] This group can readily donate a hydrogen atom to neutralize highly reactive free radicals, thereby stabilizing them and terminating the oxidative chain reaction.[9] The presence of the methoxy group at the ortho position further enhances this activity through electronic effects that stabilize the resulting phenoxy radical.
Theoretical studies using density functional theory have elucidated two primary mechanisms for the peroxyl radical scavenging activity of guaiacol derivatives:[11][12][13]
-
Hydrogen Transfer (HT): In nonpolar environments and at low pH in aqueous solutions, the direct transfer of a hydrogen atom from the phenolic hydroxyl group to the peroxyl radical is the predominant mechanism.[11][12][13]
-
Sequential Proton Electron Transfer (SPET): In aqueous solutions at physiological or higher pH, the SPET mechanism becomes more significant. This involves the deprotonation of the phenolic hydroxyl group, followed by the transfer of an electron to the peroxyl radical.[11][12][13]
The surrounding environment plays a crucial role in the antioxidant activity, with many guaiacol derivatives exhibiting faster reaction rates in aqueous solutions compared to nonpolar media.[11][12][13]
Caption: Hydrogen donation from the phenolic hydroxyl group of a 2-methoxyphenol derivative to a reactive oxygen species.
Structure-Activity Relationship (SAR)
The antioxidant capacity of 2-methoxyphenol derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. For instance, studies comparing various derivatives like guaiacol, vanillin, vanillic alcohol, vanillic acid, and eugenol have shown that their relative reactivity as peroxyl radical scavengers differs depending on the environment (nonpolar vs. aqueous solution).[11][12][13][14] Generally, electron-donating groups enhance antioxidant activity, while electron-withdrawing groups tend to diminish it. The dimerization of 2-methoxyphenols can also lead to compounds with potent antioxidant and anti-inflammatory properties.[6]
Experimental Evaluation of Antioxidant Activity
A variety of in vitro assays are commonly employed to assess the antioxidant potential of 2-methoxyphenol derivatives.
| Assay | Principle | Key Parameters |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. | IC50 (concentration required to scavenge 50% of DPPH radicals) |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Evaluates the capacity of a compound to scavenge the pre-formed ABTS radical cation, leading to a reduction in absorbance. | TEAC (Trolox Equivalent Antioxidant Capacity) |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. | ORAC value (expressed as Trolox equivalents) |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Assesses the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in a colored product. | FRAP value (expressed as Fe²⁺ equivalents) |
Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the 2-methoxyphenol derivative in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid, Trolox) to the wells.
-
Include a blank control (solvent without the test compound).
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can lead to various diseases.[15] Several 2-methoxyphenol derivatives have demonstrated significant anti-inflammatory effects, making them promising candidates for the development of novel anti-inflammatory agents.[16][17]
Mechanism of Action
The anti-inflammatory properties of 2-methoxyphenol derivatives are often mediated through the modulation of key inflammatory pathways and the inhibition of pro-inflammatory enzymes and cytokines.
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many 2-methoxyphenols act as inhibitors of COX-2, an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation.[5][6] This selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.
-
Suppression of NF-κB and MAPK Signaling Pathways: Some derivatives, such as 2-methoxy-4-vinylphenol (2M4VP), have been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[15][18] These pathways play a crucial role in the expression of pro-inflammatory genes, including those for nitric oxide (NO), prostaglandins (PGE₂), inducible nitric oxide synthase (iNOS), and COX-2.[15][18]
-
Post-transcriptional Regulation: Certain methoxyphenols can exert their anti-inflammatory effects by inhibiting the binding of the RNA-binding protein HuR to mRNA, thereby acting at a post-transcriptional level to reduce the expression of inflammatory mediators.[16][17]
Caption: Inhibition of MAPK and NF-κB signaling pathways by 2-methoxyphenol derivatives, leading to reduced production of pro-inflammatory mediators.
Experimental Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of 2-methoxyphenol derivatives can be assessed using a combination of in vitro and in vivo models.
| Assay/Model | Principle | Key Parameters |
| LPS-stimulated Macrophage Assay | Measures the inhibition of pro-inflammatory mediators (e.g., NO, PGE₂, TNF-α, IL-6) in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS). | IC50 for inhibition of mediator production |
| COX-2 Inhibition Assay | Determines the ability of a compound to inhibit the activity of the COX-2 enzyme, often using a cell-free enzymatic assay or a whole-cell assay. | IC50 for COX-2 inhibition |
| Western Blot Analysis | Detects the expression levels of key proteins in inflammatory signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK, iNOS, COX-2). | Changes in protein expression |
| In vivo Models (e.g., Carrageenan-induced paw edema) | Evaluates the ability of a compound to reduce inflammation in animal models. | Reduction in paw volume or other inflammatory markers |
Protocol: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the 2-methoxyphenol derivative for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
Include a control group (cells treated with vehicle and LPS) and a blank group (cells treated with vehicle only).
-
-
Griess Assay:
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at a wavelength of around 540 nm.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve of sodium nitrite. Calculate the percentage of inhibition of NO production.
III. Antimicrobial Activity: Combating Pathogenic Microorganisms
Several naturally occurring phenols and their derivatives, including those with a guaiacol structure, exhibit significant antimicrobial activity against a broad spectrum of bacteria and fungi.[4][8] This makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of growing antibiotic resistance.
Mechanism of Action
The primary antimicrobial mechanism of guaiacol and its derivatives is the disruption of microbial cell membranes.[10] The phenolic structure allows these compounds to interact with the lipid bilayer of microbial cells, leading to an increase in membrane permeability.[10] This disruption causes the leakage of essential cellular components, ultimately resulting in cell death.[10]
Structure-Activity Relationship (SAR)
The antimicrobial efficacy of 2-methoxyphenol derivatives is influenced by the substituents on the guaiacol ring. For example, eugenol, which has an allyl group, and capsaicin have been shown to be highly active against both foodborne pathogens and spoilage bacteria.[7] In contrast, guaiacol itself, lacking the 4-allyl appendage, can show reduced activity against certain bacteria.[4] Oligomers of guaiacol have also demonstrated excellent antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli.[8]
Experimental Evaluation of Antimicrobial Activity
Standard microbiological techniques are used to determine the antimicrobial potential of 2-methoxyphenol derivatives.
| Method | Principle | Key Parameters |
| Broth Microdilution Method | A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized microbial suspension. | Minimum Inhibitory Concentration (MIC) |
| Agar Disk Diffusion Method | A filter paper disk impregnated with the test compound is placed on an agar plate inoculated with the target microorganism. The diameter of the zone of inhibition around the disk indicates the antimicrobial activity. | Zone of Inhibition (in mm) |
| Time-Kill Assay | The rate of killing of a microbial population by a specific concentration of the test compound is determined over time. | Log reduction in viable cell count |
Protocol: Broth Microdilution Method for MIC Determination
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution:
-
In a 96-well microplate, add a fixed volume of broth to each well.
-
Add the test compound to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.
IV. Anticancer Activity: Targeting the Hallmarks of Cancer
A growing body of evidence suggests that 2-methoxyphenol derivatives possess significant anticancer properties, demonstrating the ability to inhibit the growth of various cancer cell lines.[1][19][20][21]
Mechanism of Action
The anticancer effects of these compounds are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.
-
Induction of Apoptosis: Some guaiacol derivatives, such as (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), have been shown to induce apoptotic cell death in cancer cells.[19] This is often accompanied by the enhanced expression of key apoptosis-related proteins like cleaved caspase-3 and cleaved caspase-9.[19]
-
Inhibition of Signaling Pathways: The anticancer activity of these compounds can be mediated by the inhibition of critical signaling pathways involved in cancer cell growth and survival. For example, MMPP has been found to suppress ovarian cancer cell growth by inhibiting the ERK and STAT3 pathways.[19] Another derivative, 2-methoxy-4-vinylphenol (2M4VP), has been shown to attenuate the migration of pancreatic cancer cells by blocking FAK and AKT signaling.[22]
-
Cell Cycle Arrest: Certain derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.[22]
Caption: Anticancer mechanisms of 2-methoxyphenol derivatives, including inhibition of key signaling pathways and induction of apoptosis.
Experimental Evaluation of Anticancer Activity
A range of in vitro and in vivo assays are utilized to characterize the anticancer potential of 2-methoxyphenol derivatives.
| Assay/Model | Principle | Key Parameters |
| MTT/MTS Cell Viability Assay | Measures the metabolic activity of cells, which is proportional to the number of viable cells. A reduction in colorimetric signal indicates cytotoxicity. | IC50 (concentration that inhibits cell growth by 50%) |
| Apoptosis Assays (e.g., Annexin V/PI staining) | Differentiates between viable, apoptotic, and necrotic cells using flow cytometry based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by non-viable cells. | Percentage of apoptotic cells |
| Cell Migration/Invasion Assays (e.g., Wound Healing, Transwell Assay) | Evaluates the ability of a compound to inhibit the migratory and invasive properties of cancer cells. | Rate of wound closure or number of migrated/invaded cells |
| Western Blot Analysis | Assesses the effect of the compound on the expression and phosphorylation status of proteins involved in cancer-related signaling pathways. | Changes in protein levels |
| Xenograft Models | Involves the implantation of human cancer cells into immunocompromised mice to evaluate the in vivo antitumor efficacy of the test compound. | Tumor growth inhibition |
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the 2-methoxyphenol derivative for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
V. Other Potential Biological Activities
Beyond the well-established antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, 2-methoxyphenol derivatives have shown promise in other therapeutic areas.
-
Neuroprotective Effects: Natural products and their derivatives are being investigated for their neuroprotective potential in various neurological diseases.[23] The antioxidant and anti-inflammatory properties of guaiacol derivatives may contribute to their ability to protect neurons from damage.
-
Larvicidal and Insecticidal Activity: Some 2-methoxyphenol derivatives have demonstrated larvicidal activity against mosquito larvae, suggesting their potential as environmentally friendly insecticides.[24][25][26][27]
-
Myeloperoxidase (MPO) Inhibition: Synthetic guaiacol derivatives have been identified as promising inhibitors of myeloperoxidase, an enzyme implicated in oxidative stress and inflammation in cardiovascular diseases.[28][29][30]
VI. Synthesis of 2-Methoxyphenol Derivatives
The synthesis of novel 2-methoxyphenol derivatives is a crucial aspect of drug discovery, enabling the exploration of structure-activity relationships and the optimization of lead compounds. Various synthetic strategies have been developed to access a wide range of guaiacol-based molecules.[1][2][31] For example, acid-mediated rearrangements of oxidopyrylium cycloadducts derived from maltol and aryl acetylenes can generate aryl-substituted guaiacol derivatives.[1]
Conclusion and Future Perspectives
The 2-methoxyphenol scaffold represents a privileged structure in medicinal chemistry, with its derivatives exhibiting a remarkable diversity of biological activities. The insights provided in this technical guide underscore the vast therapeutic potential of these compounds as antioxidants, anti-inflammatory agents, antimicrobials, and anticancer drugs. Future research should continue to focus on the synthesis and biological evaluation of novel guaiacol derivatives to identify compounds with enhanced potency and selectivity. A deeper understanding of their mechanisms of action and structure-activity relationships will be instrumental in the rational design of next-generation therapeutics for a wide range of human diseases.
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For Researchers, Scientists, and Drug Development Professionals
Abstract
While 2-benzylphenol is a synthetically valuable scaffold, its prevalence in nature is minimal. This in-depth technical guide redirects the focus to structurally related and naturally abundant compound classes: diphenylmethanes and stilbenoids. These families of natural products share biosynthetic origins with 2-benzylphenol and exhibit a remarkable diversity of structures and significant biological activities. This guide provides a comprehensive overview of their natural sources, biosynthesis, detailed protocols for their extraction and isolation, and a summary of their pharmacological properties, offering valuable insights for natural product researchers and drug development professionals.
Introduction: Recontextualizing 2-Benzylphenol in Nature
2-Benzylphenol, a significant building block in organic synthesis, is not a prominent natural product. While trace amounts may be present in complex plant extracts, its occurrence is not well-documented in significant quantities. However, the underlying structural motif, a phenyl group linked to another aromatic ring via a methylene or ethylene bridge, is a recurring theme in a diverse array of bioactive natural products. This guide will explore two major classes of such compounds: diphenylmethanes and stilbenoids. Understanding the natural occurrence, biosynthesis, and biological activities of these related compounds provides a scientifically robust framework for researchers interested in this structural class.
Diphenylmethanes feature a methane unit substituted with two phenyl groups. This core structure is found in various natural products, often with additional hydroxyl, alkyl, or other functional groups that contribute to their biological activity.
Stilbenoids are characterized by a 1,2-diphenylethylene backbone. This class includes the well-known phytoalexin, resveratrol, and its numerous derivatives and oligomers. Their biosynthesis is closely related to that of flavonoids and they are renowned for their diverse health benefits.
This guide will delve into the natural world of these 2-benzylphenol-related compounds, providing the necessary technical details for their study and potential exploitation in drug discovery and development.
Natural Sources of Diphenylmethane and Stilbenoid Derivatives
A wide variety of organisms across different kingdoms produce diphenylmethane and stilbenoid derivatives. These compounds are often synthesized in response to environmental stressors and play a crucial role in the organism's defense mechanisms.
Plant Kingdom: A Rich Reservoir
Plants are a prolific source of both diphenylmethanes and stilbenoids.
-
Diphenylmethanes in Plants: The simple diphenylmethane molecule has been identified in potatoes (Solanum tuberosum) and soybeans (Glycine max)[1]. More complex derivatives are also found in various plant families.
-
Stilbenoids in Plants: The Vitaceae family, particularly grapevines (Vitis vinifera), is a well-known source of resveratrol and its oligomers, known as viniferins[2][3][4]. These compounds are primarily found in the grape skins and are produced in response to fungal infections or UV radiation[3][4]. The genus Gnetum is another significant source of stilbenoids, including resveratrol trimers and isorhapontigenin dimers, which have been isolated from the roots of Gnetum gnemon[5][6].
Marine Organisms: A Unique Chemical Space
The marine environment harbors organisms that produce unique halogenated diphenylmethane derivatives.
-
Brominated Diphenylmethanes from Red Algae: Red algae of the family Rhodomelaceae are known to produce a variety of brominated diphenylmethanes. For instance, 2,2′,3,3′-tetrabromo-4,4′,5,5′-tetrahydroxydiphenylmethane and 3-bromo-4-(2,3-dibromo-4,5-dihydroxybenzyl)-5-methoxymethylpyrocatechol have been isolated from this source and exhibit interesting biological activities[7][8][9].
Fungal Kingdom: An Emerging Source
Fungi are increasingly recognized as a source of novel bioactive compounds, including those with diphenylmethane-related structures. While specific examples of naturally occurring 2-benzylphenol or diphenylmethane compounds from fungi are not as extensively documented as in plants, the metabolic diversity of fungi suggests they are a promising area for future discovery[10][11][12][13][14].
Biosynthesis of Diphenylmethanes and Stilbenoids
The biosynthesis of these compounds primarily follows the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites.
The Phenylpropanoid Pathway: A Common Origin
The biosynthesis of both diphenylmethanes and stilbenoids begins with the aromatic amino acid L-phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is then hydroxylated to p-coumaric acid, which is subsequently activated to its coenzyme A thioester, p-coumaroyl-CoA.
Biosynthesis of Stilbenoids
The key enzyme in stilbenoid biosynthesis is stilbene synthase (STS) . This enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C2-C6 backbone of stilbenes, with resveratrol being the primary product[15][16].
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An In-depth Technical Guide on the Theoretical and Experimental Elucidation of 2-(4-Methoxybenzyl)phenol's Molecular Structure
This guide provides a comprehensive exploration of the molecular structure of 2-(4-Methoxybenzyl)phenol, a compound of interest in medicinal chemistry and materials science. By integrating advanced computational chemistry techniques with established spectroscopic methods, we present a validated approach to understanding its structural and electronic properties. This document is intended for researchers, scientists, and professionals in drug development seeking to apply similar methodologies in their work.
Introduction: The Significance of this compound
Phenolic compounds are a cornerstone of natural product chemistry and drug discovery, exhibiting a wide array of biological activities often linked to their antioxidant properties.[1][2] The molecule this compound, which incorporates both a phenol and a methoxybenzyl moiety, presents a compelling case for detailed structural analysis. Understanding the interplay between the hydroxyl and methoxy functional groups, as well as the conformational flexibility of the biphenyl-like structure, is crucial for elucidating its reactivity and potential biological interactions.
Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting molecular properties with high accuracy.[3] When combined with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, a robust and validated model of the molecular structure can be established.[4]
Computational Analysis: A Quantum Chemical Approach
The foundation of our theoretical investigation lies in Density Functional Theory (DFT), a computational method that provides a favorable balance between accuracy and computational cost for studying medium-sized organic molecules.[2] The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional is frequently employed for its reliability in predicting the geometries and vibrational frequencies of organic compounds.[5][6][7]
Methodology: Geometry Optimization and Vibrational Frequency Analysis
A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process seeks the minimum energy conformation on the potential energy surface.
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Initial Structure Creation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.
-
Computational Method Selection: The calculation is set up using the Gaussian 09 software package or a similar program. The DFT method with the B3LYP functional and a 6-311++G(d,p) basis set is selected. This basis set is chosen for its ability to provide accurate results for both geometry and electronic properties.[8]
-
Geometry Optimization: An optimization calculation is performed to locate the lowest energy structure. The convergence criteria are typically set to the software's default values.
-
Vibrational Frequency Calculation: Following successful optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculated frequencies can be compared with experimental FT-IR data.[6][7]
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties.[9] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and its ability to participate in charge transfer interactions.[9][10] A smaller gap suggests higher reactivity.[10]
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[10] The MEP surface is color-coded to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).[10]
Workflow for Theoretical Analysis
Caption: Workflow for the theoretical analysis of this compound.
Experimental Validation: Spectroscopic Analysis
To validate the theoretical findings, experimental spectroscopic data are essential. FT-IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[4]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the synthesized and purified this compound is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.[11]
-
Data Acquisition: The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is collected and automatically subtracted from the sample spectrum.[4]
-
Spectral Analysis: The characteristic absorption bands are identified and assigned to specific functional groups (e.g., O-H, C-H, C=C, C-O). These experimental frequencies are then compared with the scaled theoretical frequencies obtained from the DFT calculations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or methanol).
-
Data Acquisition: The UV-Vis absorption spectrum is recorded over a wavelength range of approximately 200-800 nm using a spectrophotometer. A blank spectrum of the solvent is recorded for baseline correction.
-
Spectral Analysis: The wavelength of maximum absorption (λmax) is determined. This experimental value can be compared with the theoretical electronic transitions calculated using Time-Dependent DFT (TD-DFT).
Synthesis and Comparison of Theoretical and Experimental Data
A critical aspect of this guide is the direct comparison of the computationally predicted data with the experimentally obtained results. This comparison serves as a self-validating system, enhancing the trustworthiness of the molecular model.
Structural Parameters
The optimized geometric parameters (bond lengths and bond angles) from the DFT calculations are expected to be in good agreement with experimental data from X-ray crystallography, should it be available for this or a closely related compound.[5]
Table 1: Comparison of Key Theoretical Bond Lengths and Angles
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Length | C-O (Phenolic) | ~1.36 Å |
| O-H (Phenolic) | ~0.97 Å | |
| C-O (Methoxy) | ~1.37 Å | |
| O-CH₃ (Methoxy) | ~1.43 Å | |
| C-C (Inter-ring) | ~1.51 Å | |
| Bond Angle | C-O-H (Phenolic) | ~109° |
| C-O-C (Methoxy) | ~118° | |
| Dihedral Angle | C-C-C-C (Inter-ring) | ~60-70° |
Note: These are expected values based on similar structures and should be replaced with actual calculated data.
Vibrational and Electronic Spectra
The calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to account for anharmonicity and other systematic errors in the theoretical model, allowing for a more accurate comparison with the experimental FT-IR spectrum. Similarly, the calculated electronic transitions from TD-DFT should correlate with the observed λmax in the UV-Vis spectrum.
Table 2: Comparison of Theoretical and Experimental Spectroscopic Data
| Spectroscopic Data | Functional Group/Transition | Calculated Value | Experimental Value |
| FT-IR (cm⁻¹) | O-H stretch (Phenolic) | ~3600 | ~3400-3500 |
| C-H stretch (Aromatic) | ~3050-3100 | ~3000-3100 | |
| C-H stretch (Aliphatic) | ~2850-2950 | ~2800-3000 | |
| C=C stretch (Aromatic) | ~1500-1600 | ~1450-1600 | |
| C-O stretch (Phenolic) | ~1230 | ~1200-1260 | |
| C-O stretch (Methoxy) | ~1030 | ~1000-1050 | |
| UV-Vis (nm) | π → π* | ~275 | ~270-280 |
Note: These are representative values. Actual data will depend on the specific calculations and experimental conditions.
Diagram of the Integrated Analysis Workflow
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
The integrated approach of combining Density Functional Theory calculations with experimental FT-IR and UV-Vis spectroscopy provides a powerful and reliable methodology for the in-depth characterization of the molecular structure of this compound. This guide outlines the essential theoretical and experimental protocols, emphasizing the importance of cross-validation to ensure scientific integrity. The insights gained from such studies are fundamental for understanding the structure-activity relationships of this and related compounds, thereby guiding future research in drug design and materials science.
References
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Study of the Effect of Methyl and Hydroxyl Subgroups on the Electronic Structure of Biphenyl Molecule. (2020). ResearchGate. [Link]
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Molecular Structure and Vibrational Analysis of 2-(4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory. (2017). Open Access Pub. [Link]
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Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). (2002). PubMed. [Link]
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Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs) †. (2002). ResearchGate. [Link]
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Structures of the studied compounds: a) 2-methoxy phenol monomers; b) hydroxylated biphenyls. (n.d.). ResearchGate. [Link]
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(E)--2--acetyl--4--(4--methoxyphenyldiazenyl) phenol: X--ray and DFT--calculated structure. (2011). TÜBİTAK Academic Journals. [Link]
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Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. (2021). Semantic Scholar. [Link]
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Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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(E)-2-acetyl-4-(4-methoxyphenyldiazenyl) phenol: X-ray and DFT-calculated structure. (n.d.). ResearchGate. [Link]
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Physico-Chemical Properties and DFT Calculations of 2-Methoxy – 4 - (Prop-1-En-1-Yl) Phenol (ISOEUGENOL) Using Gausssian Basis Set. (n.d.). ResearchGate. [Link]
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Fig. 3. FT-Far-IR cross-sections of 4 methoxyphenols (2-MP, 3-MP, 4-MP...). (n.d.). ResearchGate. [Link]
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2-(4-Methoxyphenylazo)-4-phenylphenol. (n.d.). ResearchGate. [Link]
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2-Formyl-4-(4-methoxyphenyl)phenol. (n.d.). PubChem. [Link]
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DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. (2020). SN Applied Sciences. [Link]
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2-Methoxy-4-vinylphenol. (n.d.). NIST WebBook. [Link]
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Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021). Atlantis Press. [Link]
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Crystal Structure, IR and NMR Spectra of (E)-2-methoxy-4-(2-morpholinovinyl)phenol Molecule and Its DFT Calculations. (n.d.). ResearchGate. [Link]
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Crystal structure, IR and NMR spectra of (E)-2‑methoxy-4-(2-morpholinovinyl)phenol molecule and its DFT calculations. (2023). GCRIS. [Link]
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2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. (n.d.). MDPI. [Link]
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Structural (monomer and dimer), spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and solvent effect (polar and nonpolar) studies of 2-methoxy-4-vinyl phenol. (n.d.). ResearchGate. [Link]
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Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. (n.d.). International Journal of Molecular Sciences. [Link]
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Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. (2023). East European Journal of Physics. [Link]
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4-[(E)-2-(4-Methoxyphenyl)vinyl]phenol. (n.d.). Automated Topology Builder (ATB) and Repository. [Link]
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A Gaussian process regression (GPR) quest to predict HOMO-LUMO energy. (2023). ChemRxiv. [Link]
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Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. (2022). AIMS Press. [Link]
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2-Methoxy-4-prop-2-enylphenol;phenol. (n.d.). PubChem. [Link]
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Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (n.d.). ResearchGate. [Link]
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Methodological & Application
Synthesis of 2-(4-Methoxybenzyl)phenol from simple precursors
An Application Note for the Synthesis of 2-(4-Methoxybenzyl)phenol from Simple Precursors
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in medicinal chemistry and materials science. We present a detailed protocol for the regioselective ortho-benzylation of phenol with 4-methoxybenzyl alcohol via a Lewis acid-catalyzed Friedel-Crafts alkylation. The narrative emphasizes the rationale behind experimental choices, potential challenges such as regioselectivity and polyalkylation, and robust methods for purification and characterization. This guide is intended for researchers and professionals in organic synthesis and drug development, offering both a practical protocol and a deeper understanding of the underlying chemical principles.
Introduction and Strategic Overview
The targeted synthesis of specifically substituted phenols is a cornerstone of modern organic chemistry. This compound is a key intermediate whose structural motif appears in various biologically active molecules and functional materials. Its synthesis, however, presents a classic chemical challenge: controlling the regioselectivity of an electrophilic aromatic substitution on a highly activated phenol ring.
The most direct and atom-economical approach is the Friedel-Crafts alkylation of phenol with a suitable 4-methoxybenzyl electrophile. Traditional methods often employ harsh Lewis acids like AlCl₃, which can lead to a mixture of ortho and para isomers, O-alkylation, and significant waste streams.[1][2] The strong coordination of Lewis acids to the phenolic oxygen can deactivate the ring and complicate the reaction course.[2][3]
This application note details a refined strategy using 4-methoxybenzyl alcohol as a benign alkylating agent in conjunction with a milder catalytic system. This approach not only enhances safety and reduces waste but also offers a pathway to improved ortho-selectivity. We will explore the mechanism, provide a step-by-step protocol, and discuss the critical parameters for a successful and reproducible synthesis.
The Synthetic Challenge: Controlling Regioselectivity
The hydroxyl group of phenol is a powerful ortho, para-directing group in electrophilic aromatic substitution. The thermodynamic product of benzylation is typically the sterically less hindered para-substituted phenol. Achieving high selectivity for the ortho product requires kinetic control, often through a catalyst that can pre-organize the reactants. Recent advances have shown that certain Lewis acids can act as a template, coordinating to the phenolic oxygen and directing the incoming electrophile to the adjacent ortho position.[4]
Our chosen strategy leverages this principle to favor the formation of the desired this compound isomer over its 4-(4-Methoxybenzyl)phenol counterpart.
Reaction Mechanism: A Guided Electrophilic Attack
The proposed mechanism involves a dual role for the Lewis acid catalyst (e.g., ZnCl₂). First, it activates the 4-methoxybenzyl alcohol, facilitating the formation of a stabilized benzylic carbocation. Second, it coordinates with the phenolic oxygen of the nucleophile. This coordination creates a temporary complex that sterically shields the para position and electronically favors the attack from the proximate ortho position.
Caption: Proposed mechanism for ortho-selective benzylation.
Detailed Experimental Protocol
Principle: This protocol describes the direct, ortho-selective Friedel-Crafts alkylation of phenol with 4-methoxybenzyl alcohol, catalyzed by anhydrous zinc chloride. An excess of phenol is used to minimize polyalkylation. The reaction is performed under an inert atmosphere to prevent oxidation of the phenolic substrate.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Phenol | ACS Reagent, ≥99% | Sigma-Aldrich | Corrosive, toxic. Handle with care. |
| 4-Methoxybenzyl alcohol | 98% | Alfa Aesar | |
| Anhydrous Zinc Chloride (ZnCl₂) | ≥98% | Acros Organics | Hygroscopic. Store in a desiccator. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use in a fume hood. |
| Ethyl Acetate | ACS Grade | VWR | For extraction and chromatography. |
| Hexane | ACS Grade | VWR | For chromatography. |
| Saturated Sodium Bicarbonate | Lab Prepared | For workup. | |
| Brine | Lab Prepared | For workup. | |
| Anhydrous Magnesium Sulfate | For drying. | ||
| Standard Glassware | Round-bottom flasks, condenser, etc. | ||
| Magnetic Stirrer/Hotplate | |||
| Inert Atmosphere Setup | Nitrogen or Argon gas line. | ||
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
Step-by-Step Methodology
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of nitrogen.
-
-
Reagent Charging:
-
To the flask, add phenol (5.0 equivalents, e.g., 47.0 g, 0.5 mol).
-
Add anhydrous dichloromethane (100 mL) to dissolve the phenol. Stir until a homogenous solution is formed.
-
In a separate flask, dissolve 4-methoxybenzyl alcohol (1.0 equivalent, e.g., 13.8 g, 0.1 mol) in anhydrous dichloromethane (50 mL).
-
Carefully add anhydrous zinc chloride (0.3 equivalents, e.g., 4.09 g, 0.03 mol) to the phenol solution. The addition may be slightly exothermic.
-
-
Reaction Execution:
-
Add the 4-methoxybenzyl alcohol solution to the reaction flask dropwise over 30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 40 °C) and maintain for 4-6 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent.
-
Visualize the spots under UV light (254 nm) and by staining with a potassium permanganate solution. The product should have an Rf value between the two starting materials.
-
-
Workup and Extraction:
-
Once the reaction is complete (disappearance of the limiting reagent, 4-methoxybenzyl alcohol), cool the flask to 0 °C in an ice bath.
-
Slowly quench the reaction by adding 100 mL of cold deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil contains the desired ortho-product, the para-isomer, and excess phenol.
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of 5% to 20% ethyl acetate in hexane. The ortho-isomer typically elutes before the more polar para-isomer.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a pale yellow oil or a low-melting solid.
-
Characterization
The identity and purity of the final product should be confirmed by spectroscopic methods:
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the aromatic protons showing the specific substitution pattern, a singlet for the benzylic CH₂ group (~4.0 ppm), and a singlet for the methoxy group (~3.8 ppm).
-
¹³C NMR (CDCl₃, 100 MHz): Confirm the number of unique carbon environments.
-
Mass Spectrometry (ESI-MS): Verify the molecular weight of the product (M+H⁺ or M-H⁻).
Experimental Workflow and Data Summary
The overall process from setup to final analysis is outlined below.
Caption: Experimental workflow for the synthesis.
| Parameter | Value | Rationale |
| Phenol : Alcohol Ratio | 5 : 1 | Minimizes polyalkylation by keeping phenol in large excess.[3] |
| Catalyst Loading | 30 mol % ZnCl₂ | Provides sufficient Lewis acidity to catalyze the reaction effectively. |
| Solvent | Anhydrous DCM | Aprotic solvent, low boiling point for easy removal. |
| Temperature | 40 °C (Reflux) | Provides enough thermal energy to overcome the activation barrier. |
| Expected Yield | 60-75% (Isolated) | Typical for this type of selective alkylation. |
| Product Form | Pale yellow oil or solid |
Conclusion and Further Perspectives
The protocol described provides a reliable and regioselective method for synthesizing this compound from simple, commercially available precursors. By employing a mild Lewis acid catalyst and controlling the reaction stoichiometry, this approach successfully addresses the common challenges of Friedel-Crafts alkylations on phenols. The methodology is scalable and can likely be adapted for the synthesis of other ortho-benzylated phenol derivatives, making it a valuable tool for professionals in drug discovery and chemical development. Further optimization of catalyst systems, such as using supported catalysts or alternative metal salts, could lead to even greater efficiency and sustainability.[1]
References
-
Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. (2021). [Link]
-
Reaction of phenol with benzyl alcohol over NbOPO4. 2-benzylphenol... ResearchGate. (n.d.). [Link]
-
4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. National Center for Biotechnology Information. (n.d.). [Link]
-
Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific LLC. (2025). [Link]
-
Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. (2022). [Link]
- Purification of phenol.
-
4-methoxyphenol purification. Sciencemadness Discussion Board. (2006). [Link]
Sources
Introduction: The Significance of the 2-Benzylphenol Scaffold
An Application Guide to the Regioselective Synthesis of 2-Benzylphenol Derivatives
This guide provides researchers, scientists, and drug development professionals with a detailed overview of modern synthetic strategies for the regioselective preparation of 2-benzylphenol derivatives. These structural motifs are highly prevalent in a vast majority of top-selling pharmaceutical and industrial products, making their efficient and selective synthesis a critical area of research.[1] This document moves beyond classical methods to explore advanced catalytic and directed approaches that offer superior control over regioselectivity, functional group tolerance, and reaction efficiency.
The 2-benzylphenol core is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are integral components of numerous bioactive compounds, including anticonvulsants, and serve as crucial intermediates in the synthesis of more complex molecules.[2] Phenols and their derivatives are fundamental building blocks in both academic and industrial settings, playing vital roles in pharmaceuticals, polymers, and agrochemicals.[3][4] The precise placement of the benzyl group at the ortho position is often paramount for biological activity and material properties, necessitating synthetic methods that can reliably control this regioselectivity.
Traditionally, the synthesis of alkylated phenols has been dominated by Friedel-Crafts alkylation.[5] However, this method suffers from significant drawbacks, including:
-
Poor Regioselectivity: Often yielding a mixture of ortho-, meta-, and para-isomers.[5][6]
-
Polyalkylation: The initial alkylation activates the aromatic ring, leading to multiple benzyl groups being added.[7]
-
Harsh Conditions: Typically requires strong Lewis acid catalysts which can be difficult to handle and generate significant waste.[5][6]
To overcome these challenges, a range of sophisticated strategies have been developed, which form the core of this guide.
Strategic Approaches to ortho-Benzylation
Selecting the appropriate synthetic strategy depends on the specific substrate, required functional group tolerance, and desired scale. The following sections detail the most effective modern methods for achieving high ortho-selectivity.
Figure 1: Decision workflow for selecting a regioselective synthesis strategy.
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for achieving site-specific functionalization of aromatic compounds.[7] The process involves using a directing group (DG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating deprotonation at the adjacent ortho position. The resulting arylanion is then quenched with an electrophile, such as benzyl bromide. For phenols, the hydroxyl group must first be protected with a suitable DG, such as a carbamate or an acetal, to prevent quenching of the organolithium reagent.[7]
Mechanism:
-
Protection of the phenolic hydroxyl group with a directing group (e.g., -OMOM, -OC(O)NR₂).
-
Coordination of a strong base (e.g., n-BuLi) to the directing group.
-
Regioselective deprotonation at the C-H bond ortho to the DG.
-
Quenching of the resulting aryl anion with benzyl bromide.
-
Deprotection to yield the 2-benzylphenol.
While highly effective for complex substrates, the need for stoichiometric strong bases and protecting group manipulations are potential drawbacks.[7]
Transition-Metal-Catalyzed C-H Functionalization
In recent years, transition-metal-catalyzed C-H activation has emerged as a step-economical and highly regioselective alternative.[3][4][8] The phenolic hydroxyl group itself can act as an endogenous directing group, guiding a metal catalyst to the ortho C-H bond.
Rhenium-Catalyzed ortho-Alkylation: A notable example is the rhenium-catalyzed reaction between phenols and alkenes.[5] This methodology, developed by the Takai group, uses Re₂(CO)₁₀ as a catalyst and exhibits exclusive ortho-selectivity.[5] Key features of this system are:
-
Exclusive Mono-alkylation: The reaction stops after the introduction of a single alkyl group.[5]
-
High Functional Group Tolerance: It is not inhibited by fluoro, chloro, or alkoxy groups.[5]
-
Inherent Direction: The phenolic hydroxyl group is essential for the reaction to proceed.[5]
While originally demonstrated with alkenes, the principles are foundational for developing direct benzylation reactions.
Figure 2: Simplified catalytic cycle for directed ortho-benzylation.
Rhodium-Catalyzed ortho-Arylation: Rhodium catalysts have been successfully employed for the ortho-selective intermolecular arylation of phenols.[9] This reaction proceeds through the ortho-metalation of an in-situ generated phosphinite ester (P-OAr), followed by coupling with an aryl halide.[9] This strategy showcases the versatility of transition metals in directing C-H functionalization.
Advanced Friedel-Crafts Alkylation
Modern advancements have led to catalytic Friedel-Crafts systems that exhibit remarkable ortho-selectivity.
Zinc/Brønsted Acid Co-catalysis: A recently developed method employs a combination of catalytic ZnCl₂ and camphorsulfonic acid (CSA) for the site-selective ortho-alkylation of phenols with unactivated secondary alcohols.[10] This system favors ortho-selectivity even for substrates where steric hindrance is minimal. The proposed mechanism involves a scaffold where zinc and the Brønsted acid pre-organize both the phenol and the alcohol, predisposing them for ortho-alkylation.[10]
Metal Triflates in Ether Rearrangement: An alternative route involves the rearrangement of benzyl phenyl ether to o- and p-benzylphenol. This reaction can be efficiently catalyzed by metal triflates, such as hafnium triflate (Hf(OTf)₄), which promotes the simultaneous cleavage of the C-O bond and a C-C coupling.[11]
Comparative Analysis of Synthetic Strategies
| Strategy | Key Reagents | Regioselectivity | Functional Group Tolerance | Key Advantages | Key Disadvantages |
| Directed ortho-Metalation | R-Li, Benzyl Bromide, DG | Excellent (>98% ortho) | Moderate (sensitive to acidic protons) | Predictable, high selectivity | Stoichiometric strong base, requires protection/deprotection |
| Re-Catalyzed C-H Alkylation | Re₂(CO)₁₀, Benzyl Source | Excellent (ortho only) | High | Catalytic, atom-economical, no polyalkylation[5] | High temperatures, requires specific catalyst |
| Rh-Catalyzed C-H Arylation | Rh Catalyst, P-Ligand | Very Good to Excellent | Good | Catalytic, broad scope | Requires phosphine co-catalysts[9] |
| Zn/CSA Friedel-Crafts | ZnCl₂, CSA, Benzyl Alcohol | Good to Excellent (ortho favored) | Moderate | Catalytic, uses readily available alcohols[10] | High temperatures, may require excess alcohol |
| Ether Rearrangement | Hf(OTf)₄, Benzyl Phenyl Ether | Moderate (o/p mixture) | Good | Catalytic, simple starting materials | Produces isomeric mixtures[11] |
Detailed Experimental Protocols
The following protocols are representative examples of modern, regioselective methods. All manipulations should be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk techniques unless otherwise noted.
Protocol 1: Rhenium-Catalyzed ortho-Benzylation of Phenol (Hypothetical Adaptation)
This protocol is adapted from the rhenium-catalyzed ortho-alkylation methodology reported for alkenes.[5] It is presented as a representative workflow for direct C-H benzylation.
Materials:
-
Phenol (1.0 mmol, 94.1 mg)
-
Benzyl acetate (1.5 mmol, 225.2 mg)
-
Dirhenium decacarbonyl (Re₂(CO)₁₀) (0.025 mmol, 16.3 mg)
-
Toluene, anhydrous (5 mL)
-
1,3,5-Trimethoxybenzene (internal standard)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add phenol, benzyl acetate, Re₂(CO)₁₀, and the internal standard.
-
Evacuate and backfill the tube with argon three times.
-
Add 5 mL of anhydrous toluene via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 160 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, quench the reaction by adding 10 mL of saturated NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-benzylphenol.
Expected Outcome: This reaction is expected to yield the ortho-benzylated product with high selectivity, stopping at the mono-alkylation stage.[5] Yields are typically moderate to good.
Protocol 2: ZnCl₂/CSA-Catalyzed Site-Selective Friedel-Crafts ortho-Benzylation
This protocol is based on the methodology for the alkylation of phenols with unactivated secondary alcohols.[10]
Materials:
-
Phenol (1.0 mmol, 94.1 mg)
-
Benzyl alcohol (1.2 mmol, 129.8 mg, 124 µL)
-
Zinc chloride (ZnCl₂) (0.05 mmol, 6.8 mg), flame-dried under vacuum
-
(1S)-(+)-10-Camphorsulfonic acid (CSA) (0.75 mmol, 174.2 mg)
-
Chlorobenzene, anhydrous (1 mL)
Procedure:
-
To a flame-dried Schlenk tube containing a magnetic stir bar, add the flame-dried ZnCl₂ and CSA.
-
Evacuate and backfill the tube with argon three times.
-
Add the phenol, followed by 1 mL of anhydrous chlorobenzene.
-
Add the benzyl alcohol via syringe.
-
Seal the tube and place it in a preheated oil bath at 140 °C.
-
Stir the reaction vigorously for 18 hours.
-
Cool the reaction to room temperature and dilute with 10 mL of diethyl ether.
-
Wash the organic mixture with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate, 95:5) to isolate the 2-benzylphenol.
Expected Outcome: This catalytic system is designed to favor the ortho-alkylated product with good yields and selectivity.[10]
Safety and Handling
2-Benzylphenol:
-
Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[12]
-
Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/eye protection/face protection (P280). If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[12]
General Precautions:
-
All reactions should be conducted in a well-ventilated fume hood.
-
Strong bases like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
High-temperature reactions should be conducted behind a blast shield.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. (n.d.).
- Rhenium-Catalyzed ortho-Alkylation of Phenols. (2017). Organic Syntheses.
- 2-Benzylphenol | C13H12O. (n.d.).
- Ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene. (n.d.).
- Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. (2023). MDPI.
- Method of making benzylated phenols. (2007).
- Transition-metal-catalyzed synthesis of phenols and aryl thiols. (n.d.). Beilstein Journals.
- Catalytic Intermolecular Ortho-Arylation of Phenols. (n.d.). The Journal of Organic Chemistry.
- Transition-metal-catalyzed synthesis of phenols and aryl thiols. (2017).
- Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide deriv
- Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (n.d.).
- Friedel-Crafts Benzylations Mediated by FeCl-based Deep Eutectic Solvents. (n.d.). ChemRxiv.
- Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2025). ACS Sustainable Chemistry & Engineering.
- Metal-free four-step domino reaction enables fully controlled non-statistical synthesis of hexaarylbenzene with six different a. (n.d.). ChemRxiv.
- A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2010).
- ortho‐Arylation of phenols and naphthol with aryl halides. (n.d.).
- Transition-metal-catalyzed synthesis of phenols and aryl thiols. (2017). PubMed.
- Domino reactions of chromones with activated carbonyl compounds. (2024). Beilstein Journals.
- 2-Benzylphenol. (n.d.). Sigma-Aldrich.
- Catalytic synthesis of benign bisphenols. (n.d.). Diva-Portal.org.
- Regioselective direct ortho C-acylation of phenol and naphthol deriv
- Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. (2024). Organic Letters.
- Metal triflate formation of C12–C22 phenolic compounds by the simultaneous C–O breaking and C–C coupling of benzyl phenyl. (n.d.). RSC Publishing.
- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
- Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. (n.d.).
- Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkyl
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Application Note & Protocol: Synthesis of 2-(4-Methoxybenzyl)phenol via Friedel-Crafts Alkylation
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-(4-Methoxybenzyl)phenol through the Friedel-Crafts alkylation of phenol with 4-methoxybenzyl alcohol. This protocol is designed for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, and strategies for optimization and troubleshooting. By leveraging a greener alcohol-based alkylating agent, this method moves beyond classical approaches that use hazardous alkyl halides.[1][2] The guide emphasizes scientific integrity, providing causal explanations for experimental choices and grounding key claims in authoritative literature.
Theoretical Background & Mechanistic Insight
The Friedel-Crafts alkylation, first reported in 1877 by Charles Friedel and James Mason Crafts, is a foundational method for forming carbon-carbon bonds on aromatic rings.[1] The reaction involves an electrophilic aromatic substitution where an alkyl group is attached to an aromatic substrate.[3][4]
In this specific application, we focus on the alkylation of phenol, an electron-rich aromatic system, with 4-methoxybenzyl alcohol. The hydroxyl group (-OH) of phenol is a strong activating, ortho, para-directing group. However, its presence introduces unique challenges. The lone pairs on the phenolic oxygen can coordinate with the Lewis acid catalyst, potentially deactivating it and necessitating greater than stoichiometric amounts in some classical systems.[5][6] Furthermore, phenol is a bidentate nucleophile, creating a competition between the desired C-alkylation on the ring and O-alkylation at the hydroxyl group to form an ether.[6][7]
The use of benzyl alcohols as alkylating agents is a significant advancement over traditional alkyl halides, offering a more environmentally benign pathway that often requires only catalytic amounts of a promoter.[2][8][9] The reaction proceeds via the activation of the alcohol by a Lewis or Brønsted acid catalyst to generate a stabilized benzylic carbocation, the key electrophile in this substitution.
Key Mechanistic Steps:
-
Electrophile Generation: The Lewis acid catalyst (e.g., ZnCl₂, FeCl₃, AlCl₃) coordinates to the hydroxyl group of 4-methoxybenzyl alcohol. This facilitates the departure of the hydroxyl group as a water molecule (after protonation), generating a resonance-stabilized secondary carbocation. The methoxy group on the benzyl ring further stabilizes this positive charge.
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the carbocation. Due to the directing effect of the phenolic -OH group, this attack occurs preferentially at the ortho and para positions, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Regeneration of Aromaticity: A base (such as AlCl₄⁻ in the case of an AlCl₃ catalyst) abstracts a proton from the carbon bearing the new substituent, collapsing the arenium ion, restoring aromaticity to the ring, and regenerating the catalyst.[7]
Controlling the regioselectivity to favor the ortho product, this compound, over the thermodynamically more stable para isomer is a critical aspect of this synthesis. Certain catalyst systems, such as a combination of ZnCl₂ and a Brønsted acid like camphorsulfonic acid (CSA), have been shown to favor ortho-selectivity by creating a scaffold that pre-organizes the phenol and alcohol precursors for directed alkylation.[10][11]
Caption: Reaction mechanism for Friedel-Crafts alkylation of phenol.
Experimental Protocol
This protocol details a lab-scale synthesis designed for high yield and ortho-selectivity.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Phenol | C₆H₅OH | 94.11 | 4.71 g | 50 | Corrosive, toxic. Handle with care. |
| 4-Methoxybenzyl alcohol | C₈H₁₀O₂ | 138.16 | 2.76 g | 20 | Irritant. |
| Zinc Chloride (Anhydrous) | ZnCl₂ | 136.30 | 0.27 g | 2 | Lewis Acid Catalyst. Highly hygroscopic. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Solvent. Volatile and toxic. |
| Hydrochloric Acid (1 M) | HCl | 36.46 | ~20 mL | - | For workup. Corrosive. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | ~20 mL | - | For neutralization. |
| Brine | NaCl (aq) | 58.44 | ~20 mL | - | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | - | - | For column chromatography. |
| Hexane / Ethyl Acetate | - | - | - | - | Eluent for chromatography. |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser with drying tube (CaCl₂)
-
Magnetic stirrer and stir bar
-
Dropping funnel (25 mL)
-
Thermometer
-
Heating mantle
-
Nitrogen/Argon gas inlet
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: Assemble the three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Ensure all glassware is oven-dried to remove moisture. Purge the system with dry nitrogen gas.
-
Initial Charging: To the flask, add phenol (4.71 g, 50 mmol) and 30 mL of anhydrous dichloromethane (DCM). Begin stirring to dissolve the phenol. Using an excess of the phenol substrate helps to minimize polyalkylation.[3][5]
-
Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous zinc chloride (0.27 g, 2 mmol) to the stirred solution. Anhydrous conditions are critical as water will deactivate the Lewis acid.
-
Substrate Addition: In a separate beaker, dissolve 4-methoxybenzyl alcohol (2.76 g, 20 mmol) in 20 mL of anhydrous DCM. Transfer this solution to the dropping funnel.
-
Reaction Execution: Add the 4-methoxybenzyl alcohol solution dropwise to the reaction flask over approximately 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product should have an Rf value between that of the two starting materials.
-
Workup and Quenching: Once the reaction is complete (disappearance of the limiting reagent), slowly pour the reaction mixture into a beaker containing 50 mL of cold 1 M HCl with vigorous stirring to quench the reaction and dissolve the zinc salts.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 20 mL of saturated sodium bicarbonate solution (to remove any unreacted phenol and acid) and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of Hexane:Ethyl Acetate (e.g., starting from 9:1 and gradually increasing polarity) to separate the desired ortho-isomer from the para-isomer and any unreacted starting material.
-
Characterization: Combine the pure fractions and remove the solvent. Characterize the final product (typically a pale yellow oil or white solid) by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive catalyst due to moisture. | Ensure all glassware is oven-dried and reagents (especially ZnCl₂ and solvent) are anhydrous. Run the reaction under an inert atmosphere. |
| Low Yield | Catalyst deactivation by phenol.[5] Incomplete reaction. | Consider using a slightly higher catalyst loading (e.g., 0.15 equiv). Increase reaction time and monitor carefully by TLC. |
| High Para-Isomer Ratio | Reaction run at higher temperatures (thermodynamic control).[5] | Maintain a low reaction temperature (0 °C to RT). Higher temperatures can favor the formation of the more stable para product.[5] Consider a dual catalyst system (e.g., ZnCl₂/CSA) known to promote ortho-selectivity.[10][11] |
| Formation of Byproducts | Polyalkylation: The alkylated phenol product is often more reactive than phenol itself.[5] O-Alkylation: Direct reaction on the phenolic oxygen. | Use a significant excess of phenol (2.5 to 3 equivalents) to increase the statistical probability of alkylating the starting material over the product.[3] Lower temperatures and less polar solvents generally favor C-alkylation. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the entire procedure in a well-ventilated fume hood. Dichloromethane is volatile and a suspected carcinogen.
-
Reagent Handling: Phenol is highly corrosive and toxic; avoid skin contact. Anhydrous Lewis acids like ZnCl₂ react exothermically with water and are corrosive. Handle with care in a dry environment.
-
Waste Disposal: Dispose of all chemical waste according to institutional safety guidelines. Halogenated and non-halogenated waste streams should be segregated.
References
- Vertex AI Search. (2024).
- Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry.
- J&K Scientific LLC. (2025).
- ResearchGate. (n.d.). (PDF)
- Royal Society of Chemistry. (2024).
- Taylor & Francis Online. (2011). An Efficient and Inexpensive Catalyst System for Friedel‐Crafts Alkylation of Aromatic Compounds with Benzyl and Allyl Alcohols.
- ChemRxiv. (n.d.).
- National Institutes of Health. (2010).
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Royal Society of Chemistry. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions.
- BYJU'S. (n.d.).
- BenchChem. (n.d.).
- ECHEMI. (n.d.). Friedel–Crafts reaction of phenol.
- Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
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Catalytic Synthesis of 2-(4-Methoxybenzyl)phenol: A Detailed Guide to Application and Protocol
Introduction: The Significance of 2-(4-Methoxybenzyl)phenol
This compound is a valuable chemical intermediate in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Its structure, featuring a phenol ring selectively functionalized at the ortho position with a 4-methoxybenzyl group, provides a unique scaffold for further chemical transformations. The controlled, regioselective synthesis of this compound is of paramount importance to ensure high purity and yield, which are critical factors in drug development and materials science. This application note provides a comprehensive overview of the catalytic methods for the synthesis of this compound, with a focus on practical protocols and the underlying scientific principles that govern these reactions. We will delve into the mechanistic intricacies of achieving high ortho-selectivity and present detailed experimental procedures for researchers and professionals in the field.
Achieving Ortho-Selectivity: The Mechanistic Cornerstone
The primary challenge in the synthesis of this compound lies in directing the electrophilic substitution of the 4-methoxybenzyl group to the ortho position of the phenol ring, in preference to the electronically favored para position. The hydroxyl group of phenol is an ortho-, para-directing activator. While the para position is often favored due to reduced steric hindrance, strategic selection of catalysts and reaction conditions can significantly enhance ortho-selectivity.
Several mechanistic principles are exploited to achieve this:
-
Chelation Control: The use of Lewis acidic catalysts that can coordinate with the phenolic oxygen can create a temporary, sterically bulky complex around the hydroxyl group. This complex can then direct the incoming electrophile (the 4-methoxybenzyl carbocation) to the adjacent ortho position through a six-membered transition state. Metal oxides and certain Lewis acids are effective in this role.
-
Steric Hindrance: While seemingly counterintuitive, bulky catalysts or protecting groups on the phenol can sterically block the para position, thereby favoring substitution at the less hindered ortho positions.
-
Kinetic vs. Thermodynamic Control: Ortho-alkylation is often the kinetically favored pathway, while the para-substituted product is thermodynamically more stable. Running the reaction at lower temperatures and for shorter durations can favor the formation of the ortho isomer.
Primary Catalytic Method: Ortho-Selective Friedel-Crafts Alkylation with Activated Alumina
The Friedel-Crafts alkylation of phenol with 4-methoxybenzyl alcohol using a solid acid catalyst like activated alumina offers a robust and scalable method for the synthesis of this compound. This heterogeneous catalytic system provides advantages in terms of catalyst separation, reusability, and reduced corrosive waste compared to homogeneous Lewis acids.
Reaction Mechanism
The reaction proceeds through the following key steps:
-
Carbocation Formation: The acidic sites on the activated alumina catalyst protonate the hydroxyl group of 4-methoxybenzyl alcohol, facilitating its departure as a water molecule and generating a resonance-stabilized 4-methoxybenzyl carbocation.
-
Chelation and Electrophilic Attack: The phenol molecule coordinates with an aluminum site on the catalyst surface via its hydroxyl group. This brings the ortho position of the phenol in close proximity to the generated carbocation, facilitating a nucleophilic attack.
-
Rearomatization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the phenol ring, yielding the this compound product and regenerating the active site on the catalyst.
Figure 1. Simplified workflow for the activated alumina-catalyzed ortho-alkylation of phenol.
Detailed Experimental Protocol
This protocol is adapted from a similar procedure for the synthesis of o-benzylphenol and is optimized for the synthesis of this compound.[1]
Materials:
-
Phenol (99%)
-
4-Methoxybenzyl alcohol (98%)
-
Activated alumina (α-alumina monohydrate, catalyst grade)
-
Toluene (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Catalyst Activation: Activated alumina is heated at 400°C for 4 hours under a stream of dry nitrogen to remove any adsorbed water and activate the catalytic sites. The activated catalyst should be stored in a desiccator until use.
-
Reaction Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The system is flushed with dry nitrogen.
-
Charging Reactants: The flask is charged with phenol (9.41 g, 0.1 mol) and activated alumina (10 g). Anhydrous toluene (100 mL) is added as the solvent.
-
Heating: The mixture is heated to reflux (approximately 110°C) with vigorous stirring.
-
Addition of Alcohol: A solution of 4-methoxybenzyl alcohol (13.82 g, 0.1 mol) in 50 mL of anhydrous toluene is added dropwise to the refluxing mixture over a period of 1 hour.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to follow the consumption of the starting materials and the formation of the product. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The catalyst is removed by filtration.
-
The filtrate is washed with a 1 M NaOH solution (2 x 50 mL) to remove unreacted phenol.
-
The aqueous layer is separated and acidified with concentrated HCl to a pH of approximately 2, and then extracted with ethyl acetate (3 x 50 mL) to recover any product that may have partitioned into the basic wash.
-
The organic layers are combined, washed with brine (50 mL), and dried over anhydrous MgSO₄.
-
-
Purification:
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Expected Yield: 75-85%
Alternative Catalytic Methodologies
While the activated alumina method is effective, other catalytic systems have been developed for the ortho-alkylation of phenols. These offer alternative approaches that may be advantageous depending on the specific requirements of the synthesis.
Dual Catalysis: Palladium on Carbon and Scandium Triflate
A cooperative dual catalytic system employing palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (Sc(OTf)₃) has been shown to be highly effective for the ortho-alkylation of phenols with primary alcohols.[2]
-
Mechanism: This system operates through a more complex pathway involving the partial hydrogenation of phenol to cyclohexenone by Pd/C, while the alcohol is oxidized to the corresponding aldehyde. An aldol condensation between these intermediates is then promoted by Sc(OTf)₃, followed by rearomatization.
-
Advantages: This method can be highly regioselective for the ortho position and operates under relatively mild conditions. The heterogeneous Pd/C catalyst can be recovered and reused.
Lewis Acid Catalysis: Zinc Chloride (ZnCl₂)
Zinc chloride is a classic Lewis acid catalyst for Friedel-Crafts reactions. While it can be used for the benzylation of phenols, controlling the regioselectivity can be challenging.
-
Mechanism: ZnCl₂ activates the benzyl alcohol by coordinating to the hydroxyl group, facilitating the formation of the benzyl carbocation. It can also interact with the phenolic hydroxyl group to direct the substitution to the ortho position.
-
Challenges: The reaction often requires stoichiometric amounts of the Lewis acid, leading to significant waste. Over-alkylation and the formation of the para isomer are common side reactions.
Comparative Analysis of Catalytic Methods
| Catalytic System | Catalyst Type | Typical Catalyst Loading | Reaction Temperature (°C) | Typical Yield of Ortho-Product | Key Advantages | Key Disadvantages |
| Activated Alumina | Heterogeneous Solid Acid | 10-20 wt% | 110-150 | 75-85% | Reusable catalyst, simple work-up, high ortho-selectivity. | Requires high temperatures, catalyst activation needed. |
| Pd/C and Sc(OTf)₃ | Heterogeneous/Homogeneous | 1-5 mol% Pd, 5-10 mol% Sc | 80-120 | 80-95% | High ortho-selectivity, mild conditions, reusable Pd/C. | More complex catalytic system, requires an oxidant. |
| **Zinc Chloride (ZnCl₂) ** | Homogeneous Lewis Acid | 50-100 mol% | 25-80 | 40-60% | Readily available and inexpensive catalyst. | Often requires stoichiometric amounts, lower ortho-selectivity, difficult work-up. |
Conclusion
The catalytic synthesis of this compound is a critical transformation for accessing a versatile chemical intermediate. The choice of catalytic method is pivotal in achieving high yields and, most importantly, high regioselectivity for the desired ortho-isomer. The use of heterogeneous catalysts, such as activated alumina, offers a practical and environmentally benign approach with excellent control over the reaction outcome. For researchers seeking even higher selectivity under milder conditions, dual catalytic systems represent a promising frontier. By understanding the underlying mechanistic principles and following robust experimental protocols, scientists and drug development professionals can efficiently synthesize this compound for a wide range of applications.
References
- Ecke, G. G., et al. (1958). Process for the ortho-alkylation of phenols. U.S.
- Napolitano, J. P. (1968). Alkylation of phenols. U.S.
- Klemm, L. H., et al. (1980). Ortho-Alkylation of Phenol with n-Propanol over Alumina. Journal of Organic Chemistry, 45(22), 4320-4326.
- Starks, C. M. (1978). Preparation of o-benzylphenol. U.S.
- Hickenbottom, W. J. (1927). The formation of 2-benzyl-, 2: 4-dibenzyl-, and 2: 6-dibenzyl-phenols from phenol and benzyl alcohol. Journal of the Chemical Society, 80, 2844-2849.
- Huston, R. C., et al. (1931). The Reaction of Benzyl Alcohol with p-Cresol in the Presence of Aluminum Chloride. Journal of the American Chemical Society, 53(6), 2379-2381.
-
Li, J., et al. (2015). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Catalysis, 5(11), 6644-6648. [Link]
- Kou, K. G. M., et al. (2020). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Journal of the American Chemical Society, 142(34), 14468-14474.
Sources
Application Note & Protocol: Synthesis of 2-(4-Methoxybenzyl)phenol via Friedel-Crafts Alkylation
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 2-(4-Methoxybenzyl)phenol. The protocol detailed herein employs a Friedel-Crafts alkylation reaction, a cornerstone of C-C bond formation in aromatic chemistry.[1] This application note is designed to not only provide a step-by-step methodology but also to offer insights into the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. The protocol emphasizes safety, efficiency, and high-purity outcomes, making it suitable for professionals in research and drug development.
Introduction
This compound is a valuable intermediate in the synthesis of various biologically active molecules and fine chemicals. Its structure, featuring a phenol linked to a methoxy-substituted benzyl group, provides a versatile scaffold for further chemical modifications. The synthesis route described here utilizes the direct alkylation of phenol with 4-methoxybenzyl alcohol. This approach is favored for its atom economy and the use of a more benign alkylating agent compared to the corresponding alkyl halides.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis or Brønsted acid catalyst facilitates the formation of a carbocation intermediate from the alcohol, which is then attacked by the electron-rich phenol ring.[2]
Health & Safety Precautions
Extreme caution must be exercised when handling the reagents involved in this synthesis.
Phenol: Phenol is a highly toxic and corrosive chemical that can cause severe skin burns and eye damage.[3][4] It is readily absorbed through the skin and can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[4] Due to its anesthetic properties, initial contact may not cause immediate pain.[3] All manipulations involving solid phenol or its solutions must be conducted in a certified chemical fume hood.[3][5] Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile for small volumes, consider double-gloving or higher-rated gloves for larger quantities), and chemical safety goggles, must be worn at all times.[3][4][5] An emergency eyewash and shower station must be readily accessible.[4] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[3][4][6] The use of polyethylene glycol (PEG 300 or PEG 400) can help to slow the absorption of phenol through the skin for small exposures.[5]
Lewis Acids (e.g., Zinc Chloride): Lewis acids are corrosive and moisture-sensitive. Handle them in a dry environment, and avoid inhalation of dust.
Solvents (e.g., Dichloromethane, Toluene): Organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Use them in a well-ventilated fume hood and keep away from ignition sources.[7]
Reaction Mechanism and Experimental Rationale
The synthesis of this compound is achieved through a Friedel-Crafts alkylation. The key steps of the mechanism are as follows:
-
Carbocation Formation: The Lewis acid catalyst (e.g., ZnCl₂) coordinates with the hydroxyl group of 4-methoxybenzyl alcohol, making it a better leaving group (water). Subsequent loss of water generates a resonance-stabilized secondary carbocation.
-
Electrophilic Aromatic Substitution: The electron-rich phenol ring acts as a nucleophile and attacks the carbocation. The hydroxyl group of phenol is a strong activating group, directing the substitution to the ortho and para positions.
-
Deprotonation: A base (e.g., from the solvent or catalyst complex) removes a proton from the site of substitution, restoring the aromaticity of the ring and yielding the final product.
The choice of a mild Lewis acid like zinc chloride (ZnCl₂) and a Brønsted acid co-catalyst can promote site-selective ortho-alkylation of phenols.[8] This combination is thought to scaffold both the phenol and the alcohol, predisposing them for the desired substitution.[8] Using an excess of the aromatic reactant (phenol) can help to minimize polyalkylation.[2]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Phenol | Reagent Grade, ≥99% | Sigma-Aldrich |
| 4-Methoxybenzyl alcohol | Reagent Grade, 98% | Alfa Aesar |
| Zinc Chloride (Anhydrous) | Reagent Grade, ≥98% | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | VWR |
| Toluene | ACS Grade, ≥99.5% | EMD Millipore |
| Sodium Bicarbonate | Saturated Aqueous Solution | In-house preparation |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Hexane | ACS Grade, ≥98.5% | EMD Millipore |
| Ethyl Acetate | ACS Grade, ≥99.5% | Fisher Scientific |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
Reaction Setup:
-
In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 equivalent).
-
Dissolve the phenol in an appropriate solvent such as dichloromethane (DCM) or toluene.
-
Add anhydrous zinc chloride (0.1 equivalents) to the stirred solution at room temperature.
-
In a separate flask, dissolve 4-methoxybenzyl alcohol (1.2 equivalents) in the same solvent.
Reaction Execution:
-
Slowly add the 4-methoxybenzyl alcohol solution to the phenol solution over 30 minutes using a dropping funnel.
-
Heat the reaction mixture to a gentle reflux (approximately 40°C for DCM) and maintain for 4-6 hours.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system. The starting materials and product should have distinct Rf values.
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield this compound as a solid or viscous oil.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | White to off-white solid or viscous oil |
| Yield | 70-85% |
| Purity (by NMR/GC-MS) | >95% |
| TLC (4:1 Hexane:EtOAc) | Rf ≈ 0.4 |
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend the reaction time and continue to monitor by TLC. |
| Inefficient extraction | Perform additional extractions of the aqueous layer. | |
| Loss of product during purification | Carefully collect all fractions during chromatography. | |
| Formation of Multiple Products | Polyalkylation | Use a larger excess of phenol. |
| Isomer formation (para product) | Optimize the catalyst system and reaction temperature. | |
| Reaction Does Not Start | Inactive catalyst | Use freshly opened or properly stored anhydrous zinc chloride. |
Conclusion
The Friedel-Crafts alkylation of phenol with 4-methoxybenzyl alcohol provides an effective and relatively green method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can reliably obtain the desired product in good yield and high purity. The insights into the reaction mechanism and experimental rationale are intended to empower scientists to adapt and optimize this procedure for their specific research and development needs.
References
-
Phenol Safe Handling Guide. Western Washington University. [Link]
-
Phenol - OHS Information Sheet. Monash University. [Link]
-
Phenol: Hazards and Precautions. University of California, Berkeley. [Link]
-
4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. National Institutes of Health. [Link]
-
Phenol - Safety Data Sheet. Carl ROTH. [Link]
-
for the SAFE USE of PHENOL. Petrochemistry. [Link]
- Method for producing 4-(2'-methoxyethyl) phenol.
-
Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]
-
Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific LLC. [Link]
-
2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol. Scribd. [Link]
-
Synthesis of 2-amino-4-methoxyphenol. PrepChem.com. [Link]
-
Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]
-
Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. [Link]
- A new process for the synthesis of 4-[2-(cyclopropylmethoxy)ethyl]phenol.
-
Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. National Institutes of Health. [Link]
-
Friedel-Crafts Alkylation with Phenol. Student Doctor Network Forums. [Link]
- Synthesis method of 2-methoxy-4-hydroxypropiophenone.
-
4-methoxyphenol purification. Sciencemadness Discussion Board. [Link]
-
hydrogenolysis of phenolic ethers: biphenyl. Organic Syntheses Procedure. [Link]
-
Preparation of 4-methoxyphenol. PrepChem.com. [Link]
- Purification of phenol.
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Application Notes and Protocols: The 2-(4-Methoxybenzyl)phenol Scaffold in Medicinal Chemistry
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The 2-(4-methoxybenzyl)phenol moiety represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of biologically active compounds. Its unique combination of a phenolic hydroxyl group, a methoxy substituent, and a benzyl ring provides a versatile template for designing molecules with tailored therapeutic properties. This guide delves into the applications of this scaffold, focusing on the synthesis, biological activities, and mechanisms of action of its key derivatives. We will explore its utility in the development of anticancer, anti-inflammatory, antioxidant, and antimicrobial agents, providing both conceptual understanding and practical protocols for the research scientist.
The this compound Scaffold: A Versatile Chemical Blueprint
The core structure of this compound features a guaiacol (2-methoxyphenol) unit linked to a 4-methoxybenzyl group. This arrangement offers several advantages in drug design:
-
Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors.
-
Aromatic Interactions: The two phenyl rings provide opportunities for π-π stacking and hydrophobic interactions within protein binding pockets.
-
Modulation of Physicochemical Properties: The methoxy groups can influence the compound's solubility, lipophilicity, and metabolic stability.
-
Synthetic Tractability: The scaffold is amenable to a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).
These features make the this compound scaffold a valuable starting point for the discovery of novel therapeutics.
Synthesis of the this compound Scaffold
While a variety of substituted derivatives are commercially available or have been synthesized via specific routes, a general and plausible approach to the core this compound scaffold can be envisioned through a Friedel-Crafts alkylation reaction. This method involves the reaction of a phenol with a benzyl halide in the presence of a Lewis acid catalyst.
Objective: To synthesize the this compound scaffold from guaiacol and 4-methoxybenzyl chloride.
Materials:
-
Guaiacol (2-methoxyphenol)
-
4-Methoxybenzyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve guaiacol (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.
-
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Addition of Alkylating Agent: Dissolve 4-methoxybenzyl chloride (1.0 equivalent) in anhydrous DCM in the dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Causality Behind Experimental Choices:
-
The use of anhydrous conditions is critical as Lewis acids like AlCl₃ are highly reactive with water.
-
The reaction is performed at a low temperature initially to control the exothermic reaction and minimize side products.
-
The workup with acid and base removes unreacted starting materials and the catalyst.
Experimental Workflow: Synthesis of this compound
Caption: Synthesis workflow for this compound.
Applications in Medicinal Chemistry
The true potential of the this compound scaffold is realized through its derivatization to create compounds with potent and selective biological activities.
Derivatives of this scaffold have shown significant promise as anticancer agents, often acting on multiple targets within cancer signaling pathways.
A prominent example is (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) , which has demonstrated efficacy against various cancers, including breast, ovarian, and colorectal cancer.[1][2][3]
Mechanism of Action: MMPP exhibits a multi-targeted approach to cancer therapy.[2] In breast cancer, it dually regulates Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor γ (PPARγ).[2] By inhibiting VEGFR2 phosphorylation, it can suppress angiogenesis, a critical process for tumor growth and metastasis.[2] Simultaneously, its agonistic activity on PPARγ can induce apoptosis and inhibit cell proliferation.[2] This dual regulation ultimately leads to the downregulation of the AKT signaling pathway, a key mediator of cell survival.[2] In colorectal cancer, MMPP has been shown to directly bind to and inhibit IkappaB kinase β (IKKβ), leading to the suppression of the NF-κB signaling pathway and the induction of apoptosis via death receptors.[1][3] In ovarian cancer, MMPP inhibits the ERK and STAT3 pathways.
Signaling Pathway: MMPP in Breast Cancer
Caption: MMPP's dual regulation of VEGFR2 and PPARγ in breast cancer.
The phenolic hydroxyl group is a key feature that imparts antioxidant properties to this class of compounds. It can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress, which is implicated in a wide range of diseases.
A Schiff base derivative, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol , has been synthesized and shown to possess potent antioxidant activity.[4] In a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, this compound exhibited an EC₅₀ value of 10.46 ppm, indicating its efficiency in scavenging free radicals.[4]
Versatility of the Scaffold
Caption: Versatility of the this compound scaffold.
The anti-inflammatory properties of this scaffold are often linked to its antioxidant and enzyme-inhibiting activities. For instance, MMPP, in addition to its anticancer effects, has demonstrated anti-inflammatory properties, which are beneficial in the context of cancer-related inflammation.[5]
While direct antimicrobial data for this compound is limited, related methoxyphenol compounds have established antimicrobial activity.[6] The structural features of the scaffold, including the phenolic group and lipophilic character, are conducive to disrupting microbial membranes and inhibiting microbial growth. Further exploration of derivatives could yield potent antimicrobial agents.
Quantitative Data Summary
The following table summarizes the biological activities of key derivatives based on the this compound scaffold.
| Compound/Derivative | Application | Assay | Result | Reference(s) |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Anticancer (Colon) | MTT Assay (HCT116 cells) | IC₅₀: 12.00 µg/mL | [3] |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) | Anticancer (Colon) | MTT Assay (SW480 cells) | IC₅₀: 10.30 µg/mL | [3] |
| 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | Antioxidant | DPPH Assay | EC₅₀: 10.46 ppm | [4] |
Protocol: Evaluation of Cytotoxicity using the MTT Assay
Objective: To determine the cytotoxic effect of a this compound derivative on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
The this compound scaffold is a highly valuable platform in medicinal chemistry. While the parent compound itself is not extensively studied, its derivatives have demonstrated significant potential as anticancer, antioxidant, and anti-inflammatory agents. The synthetic accessibility and the diverse biological activities of its analogues make this scaffold a continuing area of interest for the development of novel therapeutic agents. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this versatile chemical structure.
References
-
A small molecule, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol suppresses tumor growth via inhibition of IkappaB kinase β in colorectal cancer in vivo and in vitro. Oncotarget. 2017;8(53):91258-91269. [Link]
-
(E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. Biomolecules & Therapeutics. 2022;30(5):445-454. [Link]
-
Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. 2021. [Link]
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(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol suppresses ovarian cancer cell growth via inhibition of ERK and STAT3. Molecular Carcinogenesis. 2017;56(9):2003-2013. [Link]
-
(E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol attenuates PMA-induced inflammatory responses in human monocytic cells through PKCδ/JNK/AP-1 pathways. European Journal of Pharmacology. 2018;825:60-68. [Link]
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Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods. 2021;10(8):1807. [Link]
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Application Notes and Protocols: Leveraging 2-(4-Methoxybenzyl)phenol as a Versatile Scaffold for Bioactive Molecule Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the 2-(4-Methoxybenzyl)phenol Scaffold
In the landscape of medicinal chemistry and drug discovery, the identification and utilization of privileged scaffolds—molecular frameworks that can be readily modified to interact with a variety of biological targets—is a cornerstone of efficient lead generation and optimization. This compound represents one such valuable building block. Its inherent structural features, including a phenolic hydroxyl group amenable to a range of chemical transformations and a methoxy-substituted benzyl moiety that can influence lipophilicity, electronic properties, and conformational flexibility, make it an attractive starting point for the synthesis of diverse and biologically active molecules.
This guide provides a comprehensive overview of the application of this compound and its analogs in the synthesis of bioactive compounds, with a particular focus on the development of novel anticancer agents. We will delve into detailed synthetic protocols, methodologies for biological evaluation, and an analysis of structure-activity relationships (SAR) to provide a practical framework for researchers in the field.
Physicochemical Properties of this compound and Related Structures
A thorough understanding of the physicochemical properties of a building block is fundamental to predicting its behavior in both chemical reactions and biological systems. The table below summarizes key computed and experimental properties for this compound and its close analogs, providing a valuable reference for reaction design and SAR studies.
| Property | This compound | 2-Methoxy-4-propylphenol | 2-Methoxy-4-vinylphenol |
| Molecular Formula | C₁₄H₁₄O₂[1] | C₁₀H₁₄O₂[2] | C₉H₁₀O₂[3] |
| Molecular Weight | 214.26 g/mol [1] | 166.22 g/mol [2] | 150.177 g/mol [3] |
| logP (octanol/water) | 3.5[1] | 2.87 | 1.84 |
| Hydrogen Bond Donors | 1[1] | 1 | 1[4] |
| Hydrogen Bond Acceptors | 2[1] | 2 | 2[4] |
| Polar Surface Area | 29.5 Ų[1] | 29.46 Ų | 29.46 Ų[4] |
| Boiling Point | Not Available | Not Available | 269.35 °C[3] |
| pKa (strongest acidic) | Not Available | 10.29 | 10.03[4] |
Synthesis of Bioactive Molecules: A Focus on Curcumin-Biphenyl Analogs
The this compound scaffold is particularly well-suited for the synthesis of curcumin and resveratrol analogs, classes of compounds renowned for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. A notable application is the synthesis of hydroxylated biphenyls, which often exhibit enhanced biological activity compared to their monomeric phenol precursors.
Rationale for Targeting Curcumin-Biphenyl Analogs
Curcumin, a natural diarylheptanoid, has garnered significant interest for its therapeutic potential. However, its clinical utility is hampered by poor bioavailability and metabolic instability. The synthesis of curcumin analogs, particularly those with a biphenyl core, aims to address these limitations by:
-
Enhancing Structural Rigidity: The biphenyl scaffold introduces a degree of conformational constraint, which can lead to improved binding affinity for biological targets.
-
Modulating Lipophilicity: The introduction of the biphenyl moiety and other substituents allows for fine-tuning of the molecule's lipophilicity, potentially improving its pharmacokinetic profile.
-
Improving Metabolic Stability: Strategic modifications to the curcumin structure can block sites of metabolic degradation, increasing the compound's half-life in vivo.
Illustrative Synthetic Workflow
The following diagram outlines a general and adaptable workflow for the synthesis of bioactive curcumin-biphenyl analogs starting from a 4-substituted-2-methoxyphenol, a close structural relative of this compound. This workflow is based on established synthetic strategies and can be modified to accommodate various substituents and desired final products.
Caption: A generalized workflow for the synthesis of curcumin-biphenyl analogs.
Detailed Protocol: Synthesis of a Curcumin-Biphenyl Analog
This protocol is adapted from established methods for the synthesis of hydroxylated biphenyls from 4-substituted-2-methoxyphenols. It provides a robust and self-validating framework for the synthesis of a representative curcumin-biphenyl analog.
Objective: To synthesize a curcumin-biphenyl analog via oxidative dimerization followed by a Claisen-Schmidt condensation.
Materials:
-
This compound (or a suitable 4-substituted-2-methoxyphenol)
-
Iron(III) chloride (FeCl₃) or other suitable oxidant
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Acetylacetone (a β-diketone)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
Part 1: Oxidative Dimerization to Form the Biphenyl Core
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of this compound in 50 mL of methanol.
-
Addition of Oxidant: While stirring vigorously, add a solution of 2.5 equivalents of FeCl₃ in 20 mL of methanol dropwise over 30 minutes. The reaction mixture will typically change color, indicating the progress of the reaction.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 7:3 hexane:ethyl acetate). The disappearance of the starting material spot and the appearance of a new, less polar spot indicates the formation of the biphenyl dimer.
-
Work-up: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding 50 mL of water.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude biphenyl dimer.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure symmetrical biphenyl dimer.
Part 2: Claisen-Schmidt Condensation to Introduce the Diketone Linker
-
Reaction Setup: In a separate round-bottom flask, prepare a solution of 10 mmol of the purified biphenyl dimer in 50 mL of ethanol.
-
Base-catalyzed Condensation: To this solution, add 5 mmol of acetylacetone followed by a solution of 2.2 equivalents of NaOH in 10 mL of water.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The formation of a more polar, colored product is expected.
-
Acidification and Precipitation: Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M HCl. A colored precipitate of the curcumin-biphenyl analog should form.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
Self-Validation:
-
TLC Analysis: At each step, TLC will be used to monitor the reaction progress and assess the purity of the isolated intermediates and final product.
-
Spectroscopic Characterization: The structure of the final curcumin-biphenyl analog must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectral data should be consistent with the proposed structure.
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values for similar compounds, if available.
Biological Evaluation: Assessing Anticancer Activity
The synthesized this compound derivatives can be evaluated for a range of biological activities. Given the prevalence of anticancer properties in related compounds, a primary focus is often on assessing their cytotoxicity against cancer cell lines.
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized curcumin-biphenyl analog against a panel of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A375 melanoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[7] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Mechanism of Action: Dual Regulation of VEGFR2 and PPARγ Signaling
Emerging evidence suggests that some bioactive molecules derived from methoxyphenol scaffolds exert their anticancer effects through the modulation of multiple signaling pathways. A particularly interesting mechanism involves the dual regulation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
-
VEGFR2 Inhibition: VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[8][9][10][11] Inhibition of VEGFR2 signaling can therefore starve tumors of their blood supply, leading to growth arrest and apoptosis.
-
PPARγ Activation: PPARγ is a nuclear receptor that plays a complex role in cancer. In some contexts, its activation can induce differentiation and apoptosis in cancer cells, thereby inhibiting tumor progression.
The dual modulation of these two pathways represents a promising strategy for cancer therapy, as it can simultaneously target both the tumor cells and their microenvironment.
Caption: Dual regulation of VEGFR2 and PPARγ by a this compound derivative.
Structure-Activity Relationship (SAR) of Curcumin-Biphenyl Analogs
The systematic modification of the this compound scaffold and the analysis of the resulting changes in biological activity are crucial for the rational design of more potent and selective bioactive molecules. The following table summarizes the anticancer activity of a series of curcumin-biphenyl analogs against malignant melanoma cell lines, providing valuable insights into their SAR.
| Compound | R Group | Linker | IC₅₀ (µM) vs. A375 Melanoma Cells |
| Analog 1 | -H | -(CH=CH)₂CO- | > 20 |
| Analog 2 | -OCH₃ | -(CH=CH)₂CO- | 15.3 |
| Analog 3 | -OH | -(CH=CH)₂CO- | 8.7 |
| Analog 4 | -Cl | -(CH=CH)₂CO- | 5.2 |
| Analog 5 | -NO₂ | -(CH=CH)₂CO- | 2.1 |
Analysis of SAR:
-
Influence of Aromatic Substituents: The data clearly indicates that the nature of the substituent on the phenyl rings significantly impacts the anticancer activity. Electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO₂), lead to a marked increase in potency compared to the unsubstituted analog or those with electron-donating groups (-OCH₃, -OH). This suggests that the electronic properties of the aromatic rings play a critical role in the interaction of these compounds with their biological target(s).
-
Role of the Linker: While this table focuses on a single linker, the length and flexibility of the linker between the biphenyl core and the diketone moiety are also known to be important determinants of activity. Shorter, more rigid linkers can sometimes lead to enhanced potency.
Conclusion and Future Directions
This compound and its analogs represent a highly versatile and promising class of building blocks for the synthesis of bioactive molecules. Their utility in the construction of curcumin-biphenyl analogs with potent anticancer activity highlights their potential in drug discovery. The detailed protocols and SAR insights provided in this guide offer a solid foundation for researchers to explore the chemical space around this scaffold further.
Future research in this area should focus on:
-
Expansion of the Chemical Diversity: The synthesis of a broader range of analogs with diverse substituents and linkers will be crucial for a more comprehensive understanding of the SAR.
-
Elucidation of Molecular Targets: While VEGFR2 and PPARγ are promising candidates, further studies are needed to definitively identify the molecular targets of these compounds and to unravel the precise mechanisms underlying their biological effects.
-
In Vivo Evaluation: Promising lead compounds identified through in vitro screening should be advanced to in vivo studies to assess their efficacy, pharmacokinetics, and safety in animal models of cancer.
By leveraging the strategic advantages of the this compound scaffold and employing a rational, iterative approach to design, synthesis, and biological evaluation, researchers can continue to unlock the therapeutic potential of this important class of molecules.
References
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Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Methoxy-4-vinylphenol. Retrieved from [Link]
-
ACS Publications. (2026). Inorganic Chemistry Ahead of Print. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward. Retrieved from [Link]
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PubMed. (2016). Design, structure activity relationship, cytotoxicity and evaluation of antioxidant activity of curcumin derivatives/analogues. Retrieved from [Link]
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PubChem. (n.d.). 2-Benzyl-4-methoxyphenol. Retrieved from [Link]
- Google Patents. (n.d.). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
-
FooDB. (2010). Showing Compound 2-Methoxy-4-vinylphenol (FDB000857). Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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PubMed. (2009). Structure-activity relationship studies of curcumin analogues. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Phenol, 2-methoxy-4-propyl- (CAS 2785-87-7). Retrieved from [Link]
-
RSC Publishing. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]
-
T. Horton. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
ResearchGate. (2009). Structure–activity relationship studies of curcumin analogues. Retrieved from [Link]
-
T3DB. (2009). 2-Methoxy-4-propylphenol (T3D3230). Retrieved from [Link]
-
PubMed Central. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Retrieved from [Link]
-
PubMed. (2017). An overview of structure-activity relationship studies of curcumin analogs as antioxidant and anti-inflammatory agents. Retrieved from [Link]
-
PubMed. (2020). Targeting signaling pathways of VEGFR1 and VEGFR2 as a potential target in the treatment of breast cancer. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure-activity relationships of curcumin analogs. Retrieved from [Link]
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Application Notes & Protocols: Evaluating the Antioxidant Activity of 2-(4-Methoxybenzyl)phenol
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antioxidant activity of 2-(4-Methoxybenzyl)phenol. This document details the theoretical underpinnings and provides validated, step-by-step protocols for three robust and widely accepted antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction: this compound and its Antioxidant Potential
This compound is a phenolic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a hydroxyl group (-OH) directly attached to an aromatic ring, is a hallmark of phenolic antioxidants.[1] Phenolic compounds exert their antioxidant effects primarily by donating a hydrogen atom from the hydroxyl group to neutralize reactive free radicals, thereby terminating damaging chain reactions.[1][2][3] This process, known as hydrogen atom transfer (HAT), is a key mechanism in cellular protection against oxidative stress, which is implicated in numerous disease states.[4]
The antioxidant capacity of this compound is dictated by the phenolic hydroxyl group. The methoxy (-OCH₃) and benzyl substituents on the phenol ring modulate its reactivity through electronic and steric effects, influencing the ease with which the hydrogen atom can be donated. Evaluating this activity requires a multi-assay approach, as different methods reflect different aspects of antioxidant action. This guide focuses on three complementary assays that probe the compound's ability to act via both hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.[2][5]
Caption: Antioxidant action via Hydrogen Atom Transfer (HAT).
The DPPH Radical Scavenging Activity Assay
The DPPH assay is a straightforward and widely used method to assess the free radical scavenging ability of a compound. It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.
Principle of the Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) molecule is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum around 517 nm.[6] When an antioxidant compound donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H. This reduction leads to a color change from violet to a pale yellow, which is measured as a decrease in absorbance at 517 nm.[7] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant.
Caption: Standard workflow for the ABTS radical scavenging assay.
Protocol
A. Reagents and Materials
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Trolox or Ascorbic Acid (positive control)
-
Phosphate-buffered saline (PBS, pH 7.4) or ethanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
B. Stock Solution Preparation
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Stock Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
Test Compound and Control Stocks (1 mg/mL): Prepare as described for the DPPH assay, using PBS or ethanol as the solvent.
C. ABTS•⁺ Radical Working Solution Preparation
-
Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate stock solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Causality: This extended incubation period ensures the complete formation of the stable ABTS radical cation. [8][9]3. On the day of the assay, dilute the ABTS•⁺ solution with the assay buffer (e.g., PBS or ethanol) to achieve an absorbance of 0.70 ± 0.05 at 734 nm. [8]This is the working solution.
D. Assay Procedure
-
Pipette 20 µL of each dilution of the test compound and positive control into separate wells of a 96-well plate in triplicate.
-
Add 20 µL of the assay buffer to three wells to serve as the negative control.
-
Add 180 µL of the ABTS•⁺ working solution to all wells.
-
Mix gently and incubate at room temperature for 6-10 minutes in the dark.
-
Measure the absorbance at 734 nm.
E. Data Analysis
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula provided for the DPPH assay.
-
Plot the % Inhibition against concentration and determine the IC₅₀ value.
The Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the total antioxidant capacity of a sample by a different mechanism than DPPH and ABTS. It directly assesses the ability of a compound to reduce an oxidant, which is a key feature of antioxidants acting via a single electron transfer (SET) mechanism. [5]
Principle of the Assay
The FRAP assay measures a sample's ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). [10]The assay is conducted in an acidic environment (pH 3.6), where an antioxidant reduces the colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. This reduction results in the formation of an intense blue-colored complex, which has a strong absorbance at 593 nm. [11]The change in absorbance is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.
Caption: Standard workflow for the FRAP assay.
Protocol
A. Reagents and Materials
-
This compound
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃·6H₂O) in deionized water
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 593 nm
-
Water bath or incubator at 37°C
B. Reagent and Standard Preparation
-
FRAP Reagent: Prepare fresh on the day of use by mixing Acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio (v/v/v). [10]Warm this reagent to 37°C before use. Causality: The acidic pH of 3.6 is optimal for iron reduction, and pre-warming the reagent ensures the reaction proceeds at a consistent and optimal temperature. [10]2. Ferrous Sulfate Standard Curve: Prepare a stock solution of FeSO₄ (e.g., 2 mM) in deionized water. From this, create a series of standards (e.g., 0, 100, 200, 400, 600, 800, 1000 µM).
-
Test Compound Solution: Prepare dilutions of this compound in a suitable solvent.
D. Assay Procedure
-
Pipette 20 µL of each standard, test sample dilution, and a solvent blank into separate wells of a 96-well plate in triplicate.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Mix gently and incubate at 37°C for a defined period, typically 4 to 10 minutes. [10][12]The reaction time should be consistent across all samples.
-
Measure the absorbance at 593 nm.
E. Data Analysis
-
Subtract the absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the FeSO₄ standards against their concentration to create a standard curve.
-
Use the linear regression equation from the standard curve to determine the Fe²⁺ equivalent concentration for each sample dilution.
-
The FRAP value is typically expressed as µmol of Fe²⁺ equivalents per gram or milligram of the test compound.
Data Interpretation and Comparison
No single assay can fully capture the antioxidant profile of a compound. Therefore, using a battery of tests is crucial.
-
DPPH & ABTS: These assays measure the capacity to scavenge pre-formed radicals. A low IC₅₀ value indicates high scavenging activity. Differences in results between these two assays can arise from the compound's solubility and steric accessibility.
-
FRAP: This assay measures the electron-donating capacity. A high FRAP value indicates strong reducing power.
By comparing the results from these three assays, a more comprehensive understanding of the antioxidant mechanism of this compound can be achieved.
Hypothetical Data Summary
The following table presents a hypothetical summary of results for this compound compared to the standard antioxidant, Trolox.
| Assay | Parameter | This compound | Trolox (Standard) |
| DPPH | IC₅₀ (µg/mL) | 15.8 | 4.5 |
| ABTS | IC₅₀ (µg/mL) | 12.3 | 3.8 |
| FRAP | FRAP Value (µmol Fe(II)/mg) | 1.85 | 2.50 |
This data is for illustrative purposes only.
References
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Quideau, S., Deffieux, D., Douat-Casassus, C., & Pouységu, L. (2011). Plant Polyphenols: Chemical Properties, Biological and Pharmacological Activities. Angewandte Chemie International Edition, 50(3), 586-621. [Link]
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Pisoschi, A. M., & Negulescu, G. P. (2011). Methods for Total Antioxidant Activity Determination: A Review. Biochemistry & Analytical Biochemistry, 1(1), 106. [Link]
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Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects – A review. Journal of Functional Foods, 18, 820-897. [Link]
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Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Free radicals, antioxidants and functional foods: Impact on human health. Pharmacognosy Reviews, 4(8), 118–126. [Link]
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ACME Research Solutions. (2024). DPPH Scavenging Assay Protocol- Detailed Procedure. [Link]
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Only Plants. (n.d.). Unveiling the power of phenols: How they contribute to antioxidant act. [Link]
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Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). Three Spectrophotometric Methods for the Determination of Antioxidant Activity of the Bio-Antioxidant Dihydroquercetin. E3S Web of Conferences, 503, 07005. [Link]
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Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Comparative evaluation of various total antioxidant capacity assays applied to phenolic compounds. Talanta, 147, 340-363. [Link]
-
Stoilova, I., Krastanov, A., Stoyanova, A., Denev, P., & Gargova, S. (2007). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Industrial Crops and Products, 25(2), 145-153. [Link]
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Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]
-
G-Biosciences. (n.d.). FRAP Antioxidant Assay. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
-
Benkhaira, N., Koraichi, S. I., & Fikri-Benbrahim, K. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
ResearchGate. (n.d.). FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE. [Link]
-
ResearchGate. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. [Link]
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Marine Biology. (n.d.). DPPH radical scavenging activity. [Link]
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Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]
-
Scribd. (n.d.). ABTS Radical Scavenging Assay Method. [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). DPPH Radical Scavenging Assay. MDPI. [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). Estimation of Phytochemical Content and Antioxidant Activity of Some Selected Traditional Indian Medicinal Plants. Journal of Agricultural and Food Chemistry, 57(12), 5767–5771. [Link]
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2-(4-Methoxybenzyl)phenol as an intermediate in organic synthesis
An Application Guide for the Synthesis and Utilization of 2-(4-Methoxybenzyl)phenol
Dihydrostilbenoids, also known as bibenzyls, are a class of natural phenolic compounds built upon a 1,2-diphenylethane framework.[1] This structural motif is prevalent in a variety of plant species, fungi, and even bryophytes, where these compounds often play roles in defense and signaling.[2] The biological activities associated with dihydrostilbenoids are diverse and significant, including potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, making them attractive targets for pharmaceutical development and medicinal chemistry.[1]
This compound represents a strategically important, non-symmetrical bibenzyl intermediate. Its structure contains two distinct aromatic rings: one activated phenol ring amenable to electrophilic substitution and derivatization at the hydroxyl group, and a second methoxy-substituted phenyl ring. This inherent differentiation provides synthetic chemists with a versatile platform for constructing complex molecular architectures and exploring structure-activity relationships in novel bioactive compounds.
This guide provides a detailed overview of a reliable synthetic route to this compound and explores its application as a core intermediate through detailed, field-tested protocols.
Caption: General and specific structures of the target compound.
Physicochemical & Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of an intermediate is critical for monitoring reaction progress and confirming product identity and purity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Bibenzyl-2-ol-4'-methoxide |
| Molecular Formula | C₁₄H₁₄O₂ |
| Molecular Weight | 214.26 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, DCM; Insoluble in water |
Spectroscopic Characterization:
While a comprehensive public database of experimental spectra for this specific compound is limited, the following characteristics can be predicted based on its structure. These values serve as a benchmark for experimental validation.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.15 (d, J=8.8 Hz, 2H, Ar-H on methoxy-ring)
-
δ ~7.10 (m, 2H, Ar-H on phenol ring)
-
δ ~6.85 (d, J=8.8 Hz, 2H, Ar-H on methoxy-ring)
-
δ ~6.80 (m, 2H, Ar-H on phenol ring)
-
δ ~4.90 (s, 1H, -OH, broad, exchanges with D₂O)
-
δ 3.95 (s, 2H, -CH₂- bridge)
-
δ 3.79 (s, 3H, -OCH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~158.5, 154.0, 132.0, 130.5, 130.0, 128.0, 121.0, 116.0, 114.0, 55.3, 38.0
-
-
FTIR (KBr, cm⁻¹):
-
3400-3200 (broad, O-H stretch)
-
3100-3000 (C-H stretch, aromatic)
-
2950-2850 (C-H stretch, aliphatic -CH₂- and -OCH₃)
-
1610, 1510, 1450 (C=C stretch, aromatic)
-
1245 (C-O stretch, aryl ether)
-
1175 (C-O stretch, phenol)
-
Synthesis Protocol for this compound
Overview of Synthetic Strategies
The creation of the bibenzyl backbone can be approached in several ways. A Friedel-Crafts benzylation of phenol with a 4-methoxybenzyl halide is a direct method, but often suffers from poor regioselectivity, yielding a mixture of ortho- and para-alkylation products, as well as potential O-alkylation.[3]
A more robust and selective strategy involves the catalytic hydrogenation of a corresponding stilbene precursor. This two-step approach offers superior control over the final substitution pattern and generally proceeds with high yields. The workflow involves an initial olefination reaction (e.g., Wittig or Horner-Wadsworth-Emmons) to construct the stilbene double bond, followed by its clean reduction to the desired bibenzyl.
Caption: Two-step workflow for the synthesis of this compound.
Protocol: Two-Step Synthesis via Stilbene Reduction
This protocol provides a reliable method for obtaining high-purity this compound.
3.2.1 Step A: Synthesis of (E)-2-(4-methoxy-styryl)phenol (Stilbene Precursor)
This step utilizes the Horner-Wadsworth-Emmons (HWE) reaction, which is often preferred over the classical Wittig reaction for its superior E-isomer selectivity and the water-soluble nature of the phosphate byproduct, simplifying purification.
-
Materials:
-
Diethyl (4-methoxybenzyl)phosphonate
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Carefully add sodium hydride (1.1 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (4-methoxybenzyl)phosphonate (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is often indicated by a color change.
-
Cool the reaction mixture back to 0 °C and add a solution of salicylaldehyde (1.05 equivalents) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure (E)-stilbene product.
-
3.2.2 Step B: Catalytic Hydrogenation to this compound
This step efficiently reduces the double bond of the stilbene precursor without affecting the aromatic rings or other functional groups.[4]
-
Materials:
-
(E)-2-(4-methoxy-styryl)phenol (from Step A)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
-
Procedure:
-
In a hydrogenation flask or Parr apparatus, dissolve the stilbene precursor (1.0 equivalent) in a suitable solvent like ethanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.
-
Seal the vessel, evacuate the air, and backfill with hydrogen gas. Repeat this purge cycle three times.
-
Pressurize the vessel with hydrogen (typically 1-3 atm or 45 psi) and stir or shake the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
The product is often of high purity, but can be further purified by recrystallization or a quick silica gel plug if necessary.
-
Applications in Organic Synthesis
This compound is a versatile intermediate due to its two primary reactive sites: the phenolic hydroxyl group and the electron-rich aromatic rings.
Modification of the Phenolic Hydroxyl Group
The phenol moiety is readily functionalized, allowing for the introduction of diverse side chains, which is a common strategy in drug discovery to modulate properties like solubility, bioavailability, and target binding.
4.1.1 Protocol: O-Alkylation of this compound
This protocol describes a standard Williamson ether synthesis for attaching an alkyl group to the phenolic oxygen.[5]
-
Materials:
-
This compound (1.0 equivalent)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
-
-
Procedure:
-
To a round-bottom flask, add this compound, anhydrous K₂CO₃, and DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide dropwise to the mixture.
-
Heat the reaction to a temperature appropriate for the specific halide (e.g., 50-80 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ether by flash column chromatography.
-
-
Causality and Choice of Reagents:
-
Base: K₂CO₃ is a mild and effective base for phenol alkylation, avoiding potential side reactions that can occur with stronger bases like NaH.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the phenoxide salt and promotes the Sₙ2 reaction. Acetone is a suitable alternative, particularly for more reactive halides.
-
Modification of the Aromatic Rings
Both aromatic rings can undergo electrophilic aromatic substitution, but their reactivity and the directing effects of the substituents differ significantly.
4.2.1 Considerations for Electrophilic Aromatic Substitution
-
Phenol Ring: The hydroxyl group is a powerful ortho-, para-director. The position para to the hydroxyl group is blocked by the benzyl substituent. Therefore, electrophilic attack is strongly favored at the positions ortho to the hydroxyl group.
-
Methoxy-Phenyl Ring: The methoxy group is also a strong ortho-, para-director. The position para to the methoxy group is occupied by the benzyl bridge. Thus, substitution is directed to the positions ortho to the methoxy group.
-
Selectivity: The phenol ring is generally more activated than the methoxy-phenyl ring, meaning that under carefully controlled, mild conditions, selective substitution on the phenol ring is often achievable. However, forcing conditions may lead to polysubstitution.
Caption: Key synthetic applications of the target intermediate.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its dihydrostilbenoid core is a privileged scaffold in medicinal chemistry. The synthetic route detailed herein, based on the reliable reduction of a stilbene precursor, provides a clear and efficient path to this building block. Subsequent functionalization at either the phenolic hydroxyl or the activated aromatic rings opens a gateway to a vast chemical space, enabling the development of novel compounds for pharmaceutical and materials science research.
References
-
Gakh, A. A., et al. (2010). Dihydro-resveratrol—A potent dietary polyphenol. Bioorganic & Medicinal Chemistry Letters, 20(20), 6149–51. [Link]
-
Wikipedia contributors. (2023). Dihydrostilbenoid. Wikipedia, The Free Encyclopedia. [Link]
-
Musliner, W. J., & Gates, J. W., Jr. (1971). HYDROGENOLYSIS OF PHENOLIC ETHERS: BIPHENYL. Organic Syntheses, 51, 82. [Link]
-
Bhongale, P., Joshi, S., & Mali, N. (2023). Comprehensive review on catalytic O-alkylation of phenol and hydroquinone. Catalysis Reviews-Science and Engineering, 65(2), 455-500. [Link]
-
Grokipedia. Dihydrostilbenoid. [Link]
-
Zhang, L., & Koreeda, M. (2002). A Mild and Efficient Method for the Regioselective O-Alkylation of Phenols. The Journal of Organic Chemistry, 67(23), 8371–8374. [Link]
-
Wang, D., & Wang, Z. (2009). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 113(14), 3343–3351. [Link]
Sources
Application Notes and Protocols for the Characterization of 2-(4-Methoxybenzyl)phenol
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Abstract
This document provides a comprehensive guide to the analytical techniques for the definitive characterization of 2-(4-Methoxybenzyl)phenol, a molecule of interest in pharmaceutical and chemical research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step methodologies. This guide emphasizes the "why" behind procedural choices, ensuring a deep understanding of the analytical workflow. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section provides a self-validating protocol and is supported by authoritative references to ensure scientific integrity.
Introduction: The Importance of Rigorous Characterization
This compound is a benzylic phenol derivative with a chemical structure that presents unique analytical challenges and opportunities. Accurate structural elucidation and purity assessment are paramount for its application in drug discovery, synthesis of natural products, and as a chemical intermediate. This guide provides a multi-faceted analytical approach, leveraging the strengths of various spectroscopic and chromatographic techniques to build a complete and unambiguous profile of the molecule.
The causality behind employing a suite of analytical methods lies in the complementary nature of the data they provide. While NMR spectroscopy offers detailed insights into the carbon-hydrogen framework, mass spectrometry determines the molecular weight and fragmentation patterns.[1] HPLC is crucial for assessing purity and quantifying the compound, and FTIR spectroscopy identifies the key functional groups present.[1][2] Together, these techniques provide a holistic and trustworthy characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] For this compound, both ¹H and ¹³C NMR are essential to confirm the connectivity of the atoms and the overall structure.
Rationale for NMR Analysis
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR, in turn, reveals the number of different types of carbon atoms and their electronic environments. The combination of these two techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the presence of the phenolic hydroxyl group, the methoxy group, and the specific substitution pattern of the two aromatic rings.[4]
Predicted Spectroscopic Data
While experimental data is paramount, predicted spectral data serves as a valuable guide for spectral interpretation.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted Chemical Shift (δ) in ppm | Multiplicity |
| Phenolic -OH | 4.5 - 6.0 | Singlet (broad) |
| Methoxy -OCH₃ | ~3.8 | Singlet |
| Benzyl -CH₂- | ~3.9 | Singlet |
| Aromatic Protons | 6.7 - 7.3 | Multiplets/Doublets |
| Methoxy Carbon (-OCH₃) | ~55 | - |
| Benzyl Carbon (-CH₂) | ~35 | - |
| Aromatic Carbons | 114 - 156 | - |
Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and concentration.
Experimental Protocol for NMR Spectroscopy
This protocol provides a standardized procedure for acquiring high-quality NMR spectra of this compound.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
Pasteur pipette
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition of ¹H NMR Spectrum:
-
Set the appropriate spectral width and number of scans.
-
Acquire the free induction decay (FID).
-
Apply Fourier transformation, phase correction, and baseline correction to the FID to obtain the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
Acquisition of ¹³C NMR Spectrum:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the appropriate spectral width and a larger number of scans due to the lower natural abundance of ¹³C.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.[1]
Rationale for Mass Spectrometry
For this compound, mass spectrometry is crucial for confirming its molecular formula (C₁₄H₁₄O₂). Electron Ionization (EI) is a common technique that can also provide valuable structural information through the analysis of fragmentation patterns. The fragmentation of the molecular ion can help to confirm the presence of the methoxybenzyl and phenol moieties.[5]
Experimental Protocol for Mass Spectrometry (Electron Ionization)
Materials:
-
This compound sample
-
Volatile organic solvent (e.g., methanol or dichloromethane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.
-
Introduction into the Mass Spectrometer:
-
GC-MS: Inject the sample solution into the GC. The compound will be separated from any impurities and then introduced into the MS ion source.
-
Direct Insertion Probe: Place a small amount of the sample on the probe tip and insert it directly into the ion source.
-
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, leading to the formation of a molecular ion (M⁺) and fragment ions.
-
Mass Analysis: The ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection and Data Analysis: The detector records the abundance of each ion, and a mass spectrum is generated. The molecular ion peak should correspond to the molecular weight of this compound (214.26 g/mol ). Analyze the fragmentation pattern to identify characteristic fragments.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture.[2] For this compound, a reverse-phase HPLC (RP-HPLC) method is highly effective for determining its purity.
Rationale for HPLC Analysis
RP-HPLC separates compounds based on their hydrophobicity.[6] this compound, being a moderately polar compound, can be effectively retained and separated on a nonpolar stationary phase (like C18) using a polar mobile phase. This allows for the separation of the target compound from potential starting materials, byproducts, or degradation products.
Experimental Protocol for RP-HPLC
Materials:
-
This compound sample and reference standard
-
HPLC-grade acetonitrile and water
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Degas the mobile phase using sonication or vacuum filtration.
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by dilution.
-
Sample Solution: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Monitor the chromatogram at 275 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.
-
Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]
Rationale for FTIR Analysis
For this compound, FTIR is used to confirm the presence of the hydroxyl (-OH) and methoxy (-O-CH₃) functional groups, as well as the aromatic C-H and C=C bonds. The position and shape of the -OH stretching band can also provide information about hydrogen bonding.[8]
Predicted FTIR Data
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic -CH₂-, -CH₃) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Phenol) | 1200 - 1260 | Strong |
| C-O-C Stretch (Ether) | 1020 - 1250 | Strong |
Experimental Protocol for FTIR Spectroscopy (ATR Method)
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean and collect a background spectrum. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal. Initiate the scan to acquire the infrared spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to the expected values to confirm the presence of the key functional groups.
Integrated Analytical Workflow
The effective characterization of this compound relies on the logical integration of these techniques.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Conclusion
The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By combining the strengths of NMR, MS, HPLC, and FTIR, researchers can confidently elucidate the structure, confirm the molecular weight, identify functional groups, and assess the purity of this important chemical entity. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.
References
-
Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). [Link]
-
The Royal Society of Chemistry. Supporting information for an article. [Link]
-
SIELC Technologies. 2-Methoxy-4-vinylphenol. [Link]
-
Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]
-
Beilstein Journals. Supplementary Information. [Link]
-
NIST. Phenol, 4-(ethoxymethyl)-2-methoxy-. [Link]
-
SIELC Technologies. Separation of 2-Methoxy-4-propylphenol on Newcrom R1 HPLC column. [Link]
-
NIST. Phenol, 2-methoxy-4-propyl-. [Link]
-
ResearchGate. Mass spectra of (a) 2-methoxy-phenol, (b) 2-methoxy-4-methylphenol, (c)... [Link]
-
ResearchGate. UV-vis absorption spectra of 2,2-bis(4-methoxyphenyl)... [Link]
-
PubMed. The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. [Link]
-
ResearchGate. (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]
-
Indian Journal of Chemistry. Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). [Link]
-
ResearchGate. Comparison of Fourier-transform infrared (FTIR) spectra of pure sample... [Link]
-
ResearchGate. Structural (monomer and dimer), spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and solvent effect (polar and nonpolar) studies of 2-methoxy-4-vinyl phenol | Request PDF. [Link]
-
ResearchGate. HPLC chromatograms showing separation of... | Download Scientific Diagram. [Link]
-
NIST. Phenol, 2-methoxy-. [Link]
-
NIST. Phenol, 2-methoxy-. [Link]
-
NIST. 2-Methoxy-4-vinylphenol. [Link]
-
OSHA. 4-Methoxyphenol. [Link]
-
PubChem. 2-Methoxy-4-(methoxymethyl)phenol. [Link]
-
MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]
-
Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]
-
ResearchGate. Physico-Chemical Properties and Quantum Chemical Calculation of 2-methoxy-4-(prop-2-en-1-yl) phenol (EUGENOL). [Link]
-
Cheméo. Chemical Properties of 2-Methoxy-4-vinylphenol (CAS 7786-61-0). [Link]
-
NIST. Phenol, 2-methoxy-4-propyl-. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Methoxybenzyl)phenol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-(4-Methoxybenzyl)phenol. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and purity of your target compound. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have structured this guide to address the common challenges encountered in the laboratory, with a focus on the underlying scientific principles.
Overview of the Synthesis: The Friedel-Crafts Alkylation Approach
The most common and direct method for synthesizing this compound is through the Friedel-Crafts alkylation of phenol with a suitable 4-methoxybenzylating agent, such as 4-methoxybenzyl alcohol or 4-methoxybenzyl chloride. This reaction is typically catalyzed by a Lewis or Brønsted acid.
The primary challenge in this synthesis is controlling the regioselectivity to favor the formation of the desired ortho isomer over the thermodynamically more stable para isomer, 4-(4-Methoxybenzyl)phenol. Other potential issues include managing side reactions like O-alkylation and polyalkylation.
Caption: General reaction scheme for the Friedel-Crafts synthesis of this compound.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: Low Yield of the Desired this compound and Predominance of the 4-isomer.
Question: My reaction is producing a very low yield of the target ortho product, with the main product being the para isomer. How can I improve the ortho-selectivity?
Answer: This is the most common challenge in this synthesis. The formation of the para isomer is often thermodynamically favored. To kinetically favor the formation of the ortho product, consider the following strategies:
-
Temperature Control: Lower reaction temperatures generally favor the formation of the ortho product. The transition state leading to the ortho isomer is often lower in energy, making it the kinetically controlled product. Try running your reaction at temperatures ranging from 0 °C to room temperature.
-
Choice of Catalyst: While strong Lewis acids like AlCl₃ are effective, they can sometimes lead to a higher proportion of the thermodynamically stable para product, especially at elevated temperatures. Consider using milder Lewis acids or specific catalyst systems known to promote ortho-alkylation. For instance, catalyst systems like ZnCl₂ in combination with a Brønsted acid have been shown to enhance ortho-selectivity in Friedel-Crafts reactions of phenols. Activated alumina has also been used as a catalyst for ortho-selective benzylation of phenol.[1]
-
Solvent Effects: The polarity of the solvent can influence the isomer ratio. Non-polar solvents may favor the ortho product.[2] Experiment with solvents like dichloromethane, carbon disulfide, or even running the reaction under solvent-free conditions.
| Parameter | To Favor ortho-isomer | To Favor para-isomer | Rationale |
| Temperature | Low (e.g., 0-25 °C) | High | ortho is kinetically favored, para is thermodynamically favored.[2][3][4] |
| Catalyst | Milder Lewis Acids (e.g., ZnCl₂) | Strong Lewis Acids (e.g., AlCl₃) | Stronger acids can overcome the kinetic barrier to the para product. |
| Solvent | Non-polar | Polar | Solvent polarity can influence the stability of the transition states.[2] |
FAQ 2: Formation of a Significant Amount of O-Alkylated Byproduct.
Question: I am observing the formation of 4-methoxybenzyl phenyl ether in my reaction mixture. How can I prevent this O-alkylation?
Answer: O-alkylation is a competing reaction where the phenol's hydroxyl group acts as a nucleophile instead of the aromatic ring. To minimize this:
-
Catalyst Choice and Stoichiometry: Strong Lewis acids like AlCl₃ can coordinate with the phenolic oxygen, which can sometimes promote O-alkylation. However, under certain Friedel-Crafts conditions, particularly with an excess of catalyst, any initially formed O-alkylated product can undergo a Fries rearrangement to the desired C-alkylated products.[2][3][4][5]
-
Reaction Conditions: As mentioned, higher temperatures can promote the Fries rearrangement of the ether byproduct to the desired hydroxyaryl ketones. Therefore, if you observe O-alkylation, carefully increasing the reaction temperature might help convert it to the C-alkylated isomers.
Caption: Competing O- and C-alkylation pathways and the corrective Fries rearrangement.
FAQ 3: My Reaction Mixture is Complex with Multiple Alkylated Products.
Question: I am seeing evidence of di- and possibly tri-benzylated phenols in my analysis. How can I improve the selectivity for mono-alkylation?
Answer: The initial product, this compound, is often more reactive than phenol itself, leading to further alkylation (polyalkylation). To suppress this:
-
Molar Ratio of Reactants: Use a significant excess of phenol relative to the 4-methoxybenzylating agent.[6] A common starting point is a 3:1 to 5:1 molar ratio of phenol to the alkylating agent. This increases the probability that the electrophile will react with the more abundant starting material rather than the mono-alkylated product.
FAQ 4: Difficulty in Separating the ortho and para Isomers.
Question: I have a mixture of the 2- and 4-isomers, and they are proving difficult to separate by standard column chromatography. What are some effective purification strategies?
Answer: The separation of positional isomers of substituted phenols can be challenging due to their similar polarities.
-
High-Performance Liquid Chromatography (HPLC): For smaller scale purifications or for obtaining highly pure analytical samples, preparative HPLC is often the most effective method. Isocratic reverse-phase HPLC can often provide good separation of cresol isomers after derivatization, and similar principles can be applied here.[7]
-
Complexation-Based Separation: In some cases, specific metal ions can form complexes with phenols, and the stability of these complexes can differ between isomers, potentially allowing for a separation method based on precipitation or extraction. For example, Ca²⁺ has been used to form complexes with 4-ethyl-2-methoxyphenol for purification.[8]
-
Fractional Crystallization: If the isomers are solid and have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective large-scale purification method. This often requires careful screening of various solvents and solvent mixtures.
-
Derivatization: In some cases, it may be easier to separate the isomers after converting them to derivatives (e.g., esters or ethers), and then cleaving the derivatizing group after separation.
Experimental Protocol: Ortho-Selective Benzylation of Phenol
The following is a generalized protocol based on literature for promoting the ortho-selective benzylation of phenol. Optimization will likely be necessary for your specific laboratory conditions.
Materials:
-
Phenol
-
4-Methoxybenzyl alcohol
-
Activated Alumina (α-alumina monohydrate)[1]
-
Toluene (or other suitable solvent)
-
Hydrochloric acid (for work-up)
-
Sodium bicarbonate solution (for work-up)
-
Brine (for work-up)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (e.g., 3 equivalents) and activated alumina (e.g., 20 wt% of the total reactants).[1]
-
Addition of Reactant: Add 4-methoxybenzyl alcohol (1 equivalent) to the flask.
-
Reaction: Heat the mixture to a temperature between 170-200 °C and stir vigorously.[1] Monitor the reaction progress by TLC or GC-MS. The reaction time can range from 1 to 10 hours.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate.
-
Filter to remove the activated alumina catalyst.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the ortho and para isomers, along with any unreacted starting materials.
-
Caption: Experimental workflow for the synthesis of this compound.
References
- Fries, K. T. The Fries Rearrangement. Wikipedia.
- Grokipedia. Fries rearrangement.
- BYJU'S.
- El-Newehy, M. H.
- Wikipedia. Fries rearrangement.
- Di Stefano, A., et al. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls.
- MDPI. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.
- Scribd. 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol | PDF | Sodium Hydroxide.
- Google Patents. Method for producing 4-(2'-methoxyethyl) phenol.
- Request PDF. A simple Lewis acid induced reaction of phenols with electrophiles: Synthesis of functionalized 4 H -chromenes and ortho -benzylphenols.
- Gaikwad, S. V., et al. Chemoselective C-benzoylation of phenols by using ALCl3under solvent-free conditions.
- Benchchem. A Comparative Spectroscopic Analysis of 4-(2-Methoxyethyl)phenol and Its Structural Isomers.
- Request PDF.
- Lahive, C. W., et al. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io.
- Google Patents.
- Request PDF. Engineering Selectivity in Novel Synthesis of 3-(Phenylmethoxy)
- ChemRxiv | Cambridge Open Engage. Lewis Acid Catalyzed Annulation of Phenol Derivatives and Bicyclo[1.1.0]butanes to Access Arene-fused Bridged Bicycles.
- National Institutes of Health.
- Sciencemadness Discussion Board. Interesting route to 4-methoxyphenol.
- Semantic Scholar. Direct and enantiospecific ortho-benzylation of phenols by the Mitsunobu reaction.
- ResearchGate. Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid.
- ACS Publications. Inorganic Chemistry Ahead of Print.
- Google Patents.
- Organic Chemistry Portal.
- Vedantu. Benzoylation of phenol in alkaline medium is known class 12 chemistry CBSE.
- National Institutes of Health. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion.
- International Journal of Chemical Studies. Separation and determination of cresol isomers (Ortho, Meta, Para).
- ResearchGate. The separation of 2-nitrophenol, 4-nitrophenol and phenol.
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- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]
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- 6. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O | MDPI [mdpi.com]
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- 8. Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 2-(4-Methoxybenzyl)phenol from crude reaction mixture
Welcome to the dedicated technical support guide for the purification of 2-(4-Methoxybenzyl)phenol. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating this valuable intermediate from complex crude reaction mixtures. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and adapt these methods to your specific experimental context.
Section 1: Understanding the Challenge & Frequently Asked Questions (FAQs)
The synthesis of this compound, commonly achieved via a Friedel-Crafts alkylation of phenol, presents a unique set of purification challenges.[1][2] The reaction can yield a mixture of constitutional isomers, poly-alkylated species, and other side products. Understanding these potential impurities is the first step toward devising a successful purification strategy.
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: Your crude product is likely a cocktail of several components arising from the reaction mechanism. The primary impurities include:
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Starting Materials: Unreacted phenol and 4-methoxybenzyl alcohol or halide.
-
Isomeric Products: The major side product is often 4-(4-methoxybenzyl)phenol, resulting from alkylation at the more sterically accessible para-position of phenol.
-
Poly-alkylation Products: Di-substituted phenols, such as 2,4-bis(4-methoxybenzyl)phenol, can form, especially if the benzylating agent is used in excess.[3]
-
O-Alkylation Product: Phenyl 4-methoxybenzyl ether can be formed, though it is typically a minor product in Friedel-Crafts reactions which favor C-alkylation.[4]
-
Oxidation Products: Phenols are notoriously susceptible to air oxidation, which forms highly colored quinone-like impurities. This is often the cause of pink, red, or brown hues in the crude or even purified material.[5]
Q2: My crude product is a dark, viscous oil. What is the best first step?
A2: For a crude oil, direct crystallization is often difficult. The most robust initial approach is flash column chromatography . This technique is excellent for separating components with different polarities, such as the desired mono-alkylated product from nonpolar ethers, more polar unreacted phenol, and highly polar poly-alkylated species. If chromatography is not feasible, performing an acid-base extraction is a powerful alternative to remove non-phenolic impurities.
Q3: My purified this compound is a white solid, but it turns pink/brown over time. What is happening and how can I stop it?
A3: This discoloration is a classic sign of phenol oxidation. The phenolic hydroxyl group is easily oxidized to a quinone or other colored species, a process accelerated by exposure to oxygen, light, and trace impurities (especially bases or metals). To ensure long-term stability:
-
Store under Inert Atmosphere: After drying the product thoroughly, store it in a sealed vial under nitrogen or argon.
-
Protect from Light: Use an amber vial or wrap the vial in aluminum foil.
-
Refrigerate: Store the compound at low temperatures (0-4 °C) to slow the rate of oxidation.
-
Ensure Purity: Residual acidic or basic catalysts can promote oxidation. Ensure your final product is neutral.
Q4: How do I choose the best purification method for my scale and purity requirements?
A4: The choice depends on a trade-off between speed, scale, and the required final purity. The following decision tree provides a general guideline.
Caption: Purification method decision tree.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a problem/cause/solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Crude product will not crystallize. | 1. High concentration of impurities disrupting the crystal lattice formation.2. The product may be an oil at room temperature if impure (impurity-induced melting point depression). | Solution: Do not attempt to force crystallization. Proceed with flash column chromatography to achieve initial purification. The purified, enriched fractions will have a much higher propensity to crystallize upon solvent removal. |
| Streaking/Tailing on silica gel TLC or column. | 1. The acidic proton of the phenol is interacting strongly with the basic silanol groups (Si-OH) of the silica gel.[6]2. The compound is overloading the column. | Solution 1: Modify the mobile phase. Add a small amount (0.1-1%) of acetic acid or formic acid to the eluent. This keeps the phenol protonated, minimizing its interaction with the stationary phase and resulting in sharper bands.Solution 2: Try a different stationary phase. Neutral alumina can sometimes be effective for phenols.Solution 3: Ensure you are not loading too much crude material. The mass of the crude product should typically be 1-5% of the mass of the silica gel for effective separation. |
| Poor separation of product and a key impurity. | 1. The eluent polarity is not optimized.2. The impurity is the constitutional isomer, 4-(4-methoxybenzyl)phenol, which has a very similar polarity. | Solution 1: Run a gradient elution. Start with a low polarity eluent (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity. This can resolve closely running spots.Solution 2: Change the solvent system to alter selectivity. Aromatic solvents can improve the separation of aromatic compounds. Try a system based on Toluene/Ethyl Acetate.[6]Solution 3: If the impurity is the 4-isomer, meticulous chromatography may be required. Alternatively, recrystallization can sometimes be highly effective at rejecting one isomer from the crystal lattice. |
| Product is lost during acid-base extraction. | 1. The sodium phenoxide salt has some solubility in the organic layer.2. Incomplete protonation of the phenoxide before back-extraction.3. Emulsion formation at the interface, trapping the product. | Solution 1: When extracting with NaOH, perform the extraction multiple times (e.g., 3x) with smaller volumes to ensure complete transfer to the aqueous phase.Solution 2: When acidifying the aqueous layer, ensure the pH is strongly acidic (pH 1-2) by checking with pH paper. Add the acid slowly while cooling the solution in an ice bath.Solution 3: To break emulsions, add a small amount of brine (saturated NaCl solution) or pass the mixture through a pad of Celite. |
Section 3: Detailed Experimental Protocols
These protocols provide a starting point. Always begin with a small-scale trial to optimize conditions before committing your entire batch.
Protocol 1: Purification by Flash Column Chromatography
This is the most universally applicable method for purifying this compound from a typical crude reaction mixture.
1. Preparation:
- TLC Analysis: First, analyze your crude mixture by Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Test various ratios of Ethyl Acetate (EtOAc) in Hexane. An ideal system will give the product an Rf value of ~0.25-0.35.
- Column Packing: Prepare a silica gel column. For every 1 g of crude material, use approximately 50-100 g of silica gel. Pack the column using the chosen eluent. 2. Sample Loading:
- Dissolve the crude oil in a minimal amount of dichloromethane (DCM) or the eluent.
- For best results (sharper bands): Add a small amount of silica gel (~2-3x the mass of your crude product) to this solution and evaporate the solvent to dryness under reduced pressure. This creates a "dry load" of your compound on silica. Carefully add this dry powder to the top of your packed column. 3. Elution:
- Begin eluting the column with the solvent system determined by TLC.
- Collect fractions in test tubes and monitor the elution process using TLC. Spot every few fractions on a TLC plate to track the separation of the product from impurities. 4. Isolation:
- Combine the fractions that contain the pure product (as determined by TLC).
- Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This method is ideal if your product is a solid and at least ~80% pure after initial workup or chromatography.
1. Solvent Selection:
- The key is finding a solvent or solvent pair in which the product is highly soluble when hot but poorly soluble when cold.[7]
- Place a small amount of your crude solid in several test tubes. Add a small volume of different test solvents (e.g., Toluene, Hexane/EtOAc mixture, Isopropanol, Cyclohexane).
- Heat the tubes that do not dissolve the solid at room temperature. A good solvent will dissolve the solid upon heating.
- Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The solvent that yields a high quantity of crystals is your best choice.[8] A Toluene/Hexane or EtOAc/Hexane mixture is often a good starting point. 2. Procedure:
- Place the crude solid in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating the flask (e.g., on a hotplate with stirring) until the solid just dissolves. Avoid adding excess solvent.
- Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the growth of larger crystals.
- Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation. 3. Isolation:
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
- Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Purification by Acid-Base Extraction
This chemical method leverages the acidic nature of the phenolic proton to separate it from neutral impurities like the O-alkylated ether.
Caption: Workflow for acid-base extraction.
1. Initial Wash:
- Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether in a separatory funnel.
- Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake gently and vent frequently. This removes any strongly acidic impurities (like residual catalyst) without deprotonating the phenol.
- Separate the layers and discard the aqueous (bottom) layer. 2. Phenol Extraction:
- To the organic layer remaining in the funnel, add an equal volume of 1M sodium hydroxide (NaOH) solution. Shake and vent. The phenol will be deprotonated to its sodium salt and dissolve in the aqueous layer.
- Separate the layers. The top organic layer now contains neutral impurities (e.g., phenyl 4-methoxybenzyl ether). The bottom aqueous layer contains your desired product as its phenoxide salt.[9]
- Repeat the NaOH extraction on the organic layer to ensure all the phenol has been removed. Combine the aqueous layers. 3. Recovery:
- Transfer the combined basic aqueous layers to a beaker and cool in an ice bath.
- Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH 1-2, check with pH paper). Your product will precipitate as a solid or oil out of the solution.
- Extract the product back into an organic solvent (e.g., 3x with ethyl acetate).
- Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
References
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-Methoxy-4-(2-nitrovinyl)phenol by Recrystallization. Retrieved from BenchChem website.[7]
-
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol. Retrieved from BenchChem website.[10]
-
Google Patents. (1956). US2744144A - Purification of phenol.[11]
-
ScienceMadness Discussion Board. (2006). 4-methoxyphenol purification.
-
Wikipedia. (n.d.). 2-Methoxy-4-vinylphenol.[12]
-
Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds.[13]
-
Professor Dave Explains. (2020). Recrystallization. YouTube.[8]
-
OSHA. (n.d.). 4-Methoxyphenol.[14]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.[15]
-
PrepChem.com. (n.d.). Preparation of 4-methoxyphenol.[16]
-
National Institutes of Health (NIH). (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion.[17]
-
Organic Syntheses. (n.d.). Hydrogenolysis of phenolic ethers: biphenyl.[9]
-
ResearchGate. (2013). Column chromatography of phenolics?.[18]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.[1]
-
ResearchGate. (2017). Phenol Purification help.[19]
-
NIST WebBook. (n.d.). Phenol, 2-methoxy-4-propyl-.[20]
-
J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation).[21]
-
Reddit. (2024). Troubleshooting Phenol-Chloroform-Extraction.[22]
-
Reddit. (2025). Trouble with Column Chromatography of phenolic compounds.[6]
-
FooDB. (2010). Showing Compound 2-Methoxy-4-propylphenol (FDB008859).[23]
-
PubMed Central (PMC). (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.[24]
-
Carl ROTH. (n.d.). Phenolic DNA Purification – Background and Protocol.[5]
-
Wikipedia. (n.d.). Friedel–Crafts reaction.[2]
-
ECHEMI. (n.d.). Friedel–Crafts reaction of phenol.[4]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 2-methoxy-4-propyl- (CAS 2785-87-7).[25]
-
Biblioteka Nauki. (n.d.). Methods of purification of raw polyphenol extract for chromatographic analysis.[26]
-
Springer Nature Experiments. (n.d.). Extraction and Isolation of Phenolic Compounds.
-
IMCS. (2023). Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide.[27]
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Wikipedia. (n.d.). 25B-NBOH.[28]
-
Bitesize Bio. (2010). Phenol-chloroform Extraction: Easy Tips and Tricks.[29]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.[3]
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Technical Support Center: HPLC Method Development for 2-(4-Methoxybenzyl)phenol Analysis
This guide provides a comprehensive technical support resource for researchers, scientists, and drug development professionals engaged in the HPLC analysis of 2-(4-Methoxybenzyl)phenol. It is structured to offer both foundational knowledge through frequently asked questions and in-depth troubleshooting guidance for specific experimental challenges. The methodologies and recommendations herein are grounded in established scientific principles and regulatory expectations to ensure data integrity and reliable analytical outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the development of an HPLC method for this compound.
Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?
A1: Understanding the analyte's properties is the cornerstone of effective method development. For this compound (Molecular Weight: 214.26 g/mol ), the critical parameters are its moderate lipophilicity (estimated XLogP3: 3.5) and the presence of a phenolic hydroxyl group.[1] The phenolic group imparts acidic properties, making the compound's retention sensitive to the mobile phase pH. Its aromatic nature provides strong UV absorbance, making UV detection a suitable choice.
Q2: What is a good starting point for a reversed-phase HPLC method for this compound?
A2: A reversed-phase (RP) HPLC method is the most common and generally suitable approach for a compound with the characteristics of this compound.[2][3] A C18 column is an excellent starting point due to its versatility and wide availability.[4]
Here is a recommended starting point for method development:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good resolving power for initial screening.[5] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2-3) | Acidifying the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.[6] |
| Mobile Phase B | Acetonitrile | A common, effective organic modifier for reversed-phase HPLC.[5] |
| Gradient | 50% B to 90% B over 15 minutes | A broad gradient helps to elute the compound and any potential impurities within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable retention times.[7] |
| Detection | UV at 278 nm | Phenolic compounds typically exhibit strong absorbance around this wavelength.[8] |
| Injection Volume | 10 µL | A standard volume to avoid column overloading.[9] |
Q3: Why is mobile phase pH important for the analysis of phenolic compounds?
A3: The pH of the mobile phase directly influences the ionization state of the phenolic hydroxyl group on this compound. At a pH above its pKa, the phenol will be deprotonated, becoming more polar and eluting earlier with potentially poor peak shape due to interactions with residual silanols on the stationary phase.[10] By maintaining a mobile phase pH at least one to two units below the analyte's pKa, the compound remains in its neutral, less polar form, ensuring consistent and reproducible retention with improved peak symmetry.
Q4: What is a System Suitability Test (SST) and why is it crucial?
A4: A System Suitability Test (SST) is a series of checks to ensure the HPLC system is performing correctly before and during sample analysis.[11] It is a regulatory requirement by agencies like the FDA and is outlined in the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[12] SST parameters verify that the resolution, column efficiency, and repeatability of the chromatographic system are adequate for the intended analysis.[11] Key SST parameters include retention time, peak area, tailing factor, resolution, and theoretical plates.[13]
Part 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom: The chromatographic peak for this compound is not symmetrical. Tailing peaks have an asymmetric tail, while fronting peaks have a sloping front. A USP tailing factor (T) of 1 indicates perfect symmetry, with values greater than 1 indicating tailing and less than 1 indicating fronting.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the polar phenolic group of the analyte, causing peak tailing.[10]
-
Solution: Lower the mobile phase pH by adding an acid like phosphoric acid or formic acid. This protonates the silanol groups, reducing their interaction with the analyte.[10]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, often fronting.[9][14]
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[14]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Column Void or Damage: A void at the column inlet or damage to the packed bed can lead to a distorted flow path and poor peak shape.[10]
-
Solution: If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column.[7]
-
Issue 2: Retention Time Drift
Symptom: The retention time of the this compound peak changes over a series of injections or between analytical runs.
Potential Causes & Solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing mobile phase compositions.[15][16]
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection.[15]
-
-
Mobile Phase Composition Change: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component.[17]
-
Temperature Fluctuations: Changes in the column temperature can affect retention times, with a 1°C change potentially altering retention by 1-2%.[7]
-
Pump Malfunction or Leaks: Inconsistent flow from the pump or a small leak in the system can lead to variable retention times.[17][19]
-
Solution: Check the system for any visible leaks and monitor the pump pressure for fluctuations.[19]
-
Issue 3: Ghost Peaks or Extraneous Peaks
Symptom: Unexplained peaks appear in the chromatogram, often referred to as "ghost peaks."
Potential Causes & Solutions:
-
Carryover from Previous Injections: Highly retained components from a previous injection can elute in a subsequent run.[20]
-
Solution: Implement a column wash step with a strong solvent at the end of each run. Ensure the autosampler needle and injection port are clean.[18]
-
-
Contaminated Mobile Phase or System: Impurities in the solvents or contamination within the HPLC system can manifest as ghost peaks.[18]
-
Solution: Use high-purity, HPLC-grade solvents. Filter all mobile phases and samples.[18]
-
-
Sample Degradation: The analyte may be degrading in the sample vial over time.
-
Solution: Prepare samples fresh and consider using an autosampler with temperature control.
-
Part 3: Experimental Protocols & Workflows
Protocol 1: Step-by-Step Sample Preparation
For accurate and reproducible results, proper sample preparation is critical. The following is a general protocol for preparing a solution of this compound.
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Add approximately 50 mL of the mobile phase (or a suitable solvent like methanol) and sonicate for 5 minutes to dissolve.[5]
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the same solvent and mix well. This provides a stock solution of 100 µg/mL.
-
Perform serial dilutions to prepare working standard solutions at the desired concentration (e.g., 10 µg/mL).
-
-
Sample Solution Preparation (from a solid matrix):
-
Accurately weigh a portion of the sample matrix containing this compound.
-
Extract the analyte using a suitable solvent (e.g., methanol) with the aid of sonication or vortexing.[8]
-
Centrifuge the sample to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[18]
-
Workflow 1: HPLC Method Development Strategy
The following diagram illustrates a logical workflow for developing a robust HPLC method for this compound.
Caption: A workflow for HPLC method development.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to develop a stability-indicating HPLC method.[21][22] These studies expose the drug substance to various stress conditions to generate potential degradation products.[23] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[24]
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated if necessary (e.g., 60°C) | To assess degradation in acidic conditions.[24] |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated if necessary (e.g., 60°C) | To evaluate degradation in alkaline conditions.[24] |
| Oxidation | 0.1% to 3% Hydrogen Peroxide (H₂O₂) | To test susceptibility to oxidative degradation.[24] |
| Thermal Degradation | 40°C to 80°C, often with elevated humidity | To determine the effect of heat on the drug substance.[24] |
| Photolytic Degradation | Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light | To assess the photostability of the compound.[24] |
General Procedure:
-
Prepare a solution of this compound (e.g., 1 mg/mL).
-
Expose the solution to the stress conditions outlined in the table above.
-
At specified time points, withdraw an aliquot of the sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration with the mobile phase and analyze by HPLC.
-
Analyze a control sample (unstressed) for comparison.
The stability-indicating power of the method is demonstrated if all degradation products are baseline-resolved from the parent peak and from each other.
Workflow 2: Troubleshooting Decision Tree for Peak Tailing
This diagram provides a logical path for troubleshooting peak tailing issues.
Caption: A decision tree for troubleshooting peak tailing.
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Hawach. Troubleshooting HPLC Column Retention Time Drift. (2025-10-15).
- YouTube. Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024-10-13).
- SCION Instruments. HPLC Troubleshooting Guide.
- HPLC Troubleshooting Guide.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- Element Lab Solutions. Causes of Retention Time Drift in HPLC.
- Steps of sample preparation for HPLC characteriz
- Troubleshooting Retention Time Changes in (U)
- Pharmaguideline. System Suitability in HPLC Analysis.
- Ramakrishnan P, Kamalanathan C, Rajagopal V. Method Development on Reverse-Phase High-performance liquid chromatography for the improvement of routine analysis of flavonoids. Pharmacognosy Magazine. 2020;16:S486-91.
- NIH. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- Mamatha T.
- a rapid hplc method for determination of major phenolic acids in plant m
- HPLC Method Development and Valid
- American Chemical Society. Getting the peaks perfect: System suitability for HPLC.
- YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025-10-15).
- Embrapa. A robust method for quantifying 42 phenolic compounds by RP-HPLC. (2024-08-08).
- SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROM
- UCA. Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine.
- Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. (2022-01-18).
- LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020-11-01).
- Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012-01-06).
- HPLC Practical - System Suitability Test.
- ResearchGate. Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. (2025-08-05).
- NIH PubChem. 2-Benzyl-4-methoxyphenol.
- Benchchem.
- US Pharmacopeia (USP). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
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- Studylib. Forced Degradation Studies in HPLC Stability Method Development.
- ResearchGate. Validation of HPLC Techniques for Pharmaceutical Analysis. (2025-08-06).
- NIH.
- SIELC Technologies. Separation of 2-Methoxy-4-vinylphenol on Newcrom R1 HPLC column.
- Cheméo. Chemical Properties of 2-Methoxy-4-vinylphenol (CAS 7786-61-0).
- Sigma-Aldrich. Developing HPLC Methods.
- Cheméo. Chemical Properties of Phenol, 2-methoxy-4-propyl- (CAS 2785-87-7).
- ResearchGate. Physico-Chemical Properties and Quantum Chemical Calculation of 2-methoxy-4-(prop-2-en-1-yl) phenol (EUGENOL). (2025-08-06).
- NIH PubChem. 2-Methoxy-4-(methoxymethyl)phenol.
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Technical Support Center: Scaling Up 2-Benzylphenol Production
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Scale-Up Challenge
The synthesis of 2-benzylphenol, a valuable intermediate in the pharmaceutical and chemical industries, is most commonly achieved via the Friedel-Crafts alkylation of phenol with a benzylating agent, such as benzyl chloride or benzyl alcohol. While this reaction is well-established on a laboratory scale, its transition to larger volumes presents significant hurdles. Issues such as regioselectivity, catalyst deactivation, exothermic heat management, and product purification become magnified, demanding a robust and well-understood process to ensure safety, efficiency, and product quality. This guide is structured to address these challenges head-on, providing a systematic approach to troubleshooting and process optimization.
Section 1: Reaction and Process Optimization
The core of successful 2-benzylphenol production lies in the meticulous control of the reaction parameters. This section delves into the common issues that arise during the alkylation process and offers solutions to optimize for yield and selectivity.
FAQ 1: We are observing low conversion of phenol. What are the likely causes and how can we improve it?
Low conversion rates are a frequent issue when scaling up. The primary culprits are often related to catalyst activity and reaction conditions.
Potential Causes & Troubleshooting Steps:
-
Catalyst Deactivation: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), can be deactivated by the phenolic hydroxyl group.[1] This is a more pronounced issue at larger scales where localized concentration gradients can exist.
-
Solution: Employ a stoichiometric excess of the Lewis acid catalyst to compensate for deactivation. A gradual, controlled addition of the catalyst throughout the initial phase of the reaction can also maintain a sufficient active concentration.
-
-
Insufficient Catalyst Activity: The chosen Lewis acid may not be potent enough to drive the reaction to completion under the scaled-up conditions.
-
Solution: Consider more active Lewis acids. However, be mindful that stronger catalysts can also lead to increased byproduct formation. A thorough catalyst screening at the pilot scale is recommended.
-
-
Low Reaction Temperature: The activation energy for the C-alkylation might not be reached, especially with less reactive benzylating agents like benzyl alcohol.
-
Solution: Gradually increase the reaction temperature in small increments (5-10°C) while closely monitoring the reaction progress via in-process controls (e.g., GC, HPLC). Be cautious of exceeding the optimal temperature, which can favor the formation of the thermodynamically more stable but often undesired 4-benzylphenol isomer.
-
Diagram: Friedel-Crafts Alkylation of Phenol
Caption: Reaction pathway for the synthesis of 2-benzylphenol.
FAQ 2: Our process is generating a high percentage of 4-benzylphenol and dibenzylphenols. How can we improve selectivity for the ortho-isomer?
Controlling regioselectivity and preventing over-alkylation are critical for an economically viable process.
Strategies for Enhancing Ortho-Selectivity and Minimizing Byproducts:
-
Temperature Control: Lower reaction temperatures generally favor the formation of the kinetically controlled ortho-isomer.[2] Precise temperature management is crucial.
-
Molar Ratio of Reactants: Using a significant excess of phenol relative to the benzylating agent can statistically favor mono-benzylation and reduce the formation of dibenzylphenols.
-
Catalyst Choice: While strong Lewis acids are effective, they can also promote isomerization to the more stable para-isomer. The use of milder catalysts, or supported catalysts, can sometimes offer better selectivity. For instance, certain basic metal oxides have shown high selectivity for ortho-benzylated phenols in vapor-phase reactions.[3]
-
Controlled Addition: A slow, controlled addition of the benzylating agent to the phenol-catalyst mixture helps to maintain a low concentration of the electrophile, thereby minimizing polysubstitution.
Table 1: Impact of Reaction Parameters on Product Distribution
| Parameter | Change | Impact on 2-Benzylphenol (ortho) | Impact on 4-Benzylphenol (para) | Impact on Dibenzylphenols |
| Temperature | Increase | Decrease | Increase | Increase |
| Phenol:Benzyl Chloride Ratio | Increase | Increase | Decrease | Decrease |
| Catalyst Strength | Increase | May Decrease | May Increase | May Increase |
Section 2: Overcoming Scale-Up Specific Hurdles
Transitioning from the benchtop to a multi-liter or larger reactor introduces new challenges related to physical and chemical processes that are often negligible at a smaller scale.
FAQ 3: We are experiencing difficulties with heat management, leading to temperature spikes. What are the risks and how can we mitigate them?
The Friedel-Crafts alkylation is an exothermic reaction, and improper heat management at scale can lead to a dangerous runaway reaction.[4][5]
Risk Mitigation for Exothermic Reactions:
-
Reactor Design: Utilize jacketed reactors with efficient heat transfer fluids and a large surface area-to-volume ratio.[2]
-
Agitation: Ensure robust and efficient stirring to maintain a homogenous temperature throughout the reaction mass and prevent the formation of localized hot spots. The type of impeller and agitation speed are critical parameters that need to be optimized during scale-up.[6]
-
Controlled Reagent Addition: Implement a slow, controlled addition of the most reactive component (often the catalyst or benzylating agent) using a dosing pump. This allows the cooling system to keep pace with the heat generated.[7]
-
Emergency Preparedness: Have a clear and practiced emergency shutdown procedure in place. This should include a method for rapid quenching of the reaction if a thermal runaway is detected.[8][9]
Diagram: Scale-Up Heat Management Workflow
Caption: Decision workflow for managing reaction exotherms.
FAQ 4: How do we address potential mass transfer limitations at a larger scale?
In heterogeneous catalytic systems or even in liquid-phase reactions with multiple phases, mass transfer can become the rate-limiting step, impacting reaction rate and selectivity.[10][11][12]
Addressing Mass Transfer Limitations:
-
Agitation and Mixing: As the reactor volume increases, ensuring adequate mixing becomes more challenging. The goal is to minimize concentration gradients and ensure that reactants are in close contact with the catalyst. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for designing and optimizing the agitation system for a specific reactor geometry.[13][14][15][16]
-
Catalyst Particle Size: For solid catalysts, smaller particle sizes increase the surface area available for reaction but can lead to difficulties in filtration and handling. An optimal particle size that balances reactivity and practical handling must be determined.
-
Phase Transfer Catalysts: In some systems, the use of a phase transfer catalyst can facilitate the movement of reactants between different phases, thereby overcoming mass transfer limitations.
Section 3: Downstream Processing and Purification
Isolating high-purity 2-benzylphenol from the reaction mixture, which contains unreacted starting materials, the para-isomer, and other byproducts, is a significant challenge at scale.
FAQ 5: What is the most effective method for separating 2-benzylphenol from 4-benzylphenol and other byproducts on a large scale?
The separation of closely related isomers is a common challenge in organic synthesis.
Purification Strategies:
-
Fractional Distillation: Due to the difference in boiling points between 2-benzylphenol and 4-benzylphenol, fractional distillation under reduced pressure is a viable separation technique.[17][18][19][20][21] The efficiency of the separation will depend on the number of theoretical plates in the distillation column.
-
Crystallization: Recrystallization is a powerful technique for purifying solid compounds.[22][23] By carefully selecting the solvent system, it is possible to selectively crystallize the desired 2-benzylphenol isomer, leaving the impurities in the mother liquor. This can be a highly effective method for achieving high purity.[7][24][25]
-
Melt Crystallization: For large-scale operations, melt crystallization can be an energy-efficient alternative to solvent-based crystallization, as it avoids the need for solvent handling and recovery.[26]
FAQ 6: We are encountering issues with phase separation during the work-up. What could be the cause and how can we resolve it?
Emulsion formation and poor phase separation can complicate the extraction and washing steps of the work-up.
Troubleshooting Phase Separation:
-
Solvent Choice: The choice of extraction solvent is critical. It should have a significant density difference from the aqueous phase and good solubility for the product.
-
pH Adjustment: The pH of the aqueous phase can influence the solubility of phenolic compounds and the stability of emulsions. Careful adjustment of the pH can often aid in breaking emulsions.
-
Addition of Brine: Saturating the aqueous phase with a salt, such as sodium chloride, can increase its ionic strength and help to break emulsions by reducing the solubility of organic components in the aqueous layer.
Section 4: Safety, Handling, and Waste Management
The industrial production of 2-benzylphenol involves the use of hazardous materials and requires strict adherence to safety protocols.
FAQ 7: What are the key safety precautions for handling phenol, benzyl chloride, and aluminum chloride at an industrial scale?
Essential Safety Measures:
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber for phenol), safety goggles, face shields, and chemical-resistant aprons or suits, is mandatory.[1][27][28][29][30]
-
Ventilation: All operations should be conducted in well-ventilated areas, preferably within a closed system or under local exhaust ventilation to minimize inhalation exposure to volatile reactants and byproducts.[1]
-
Material Handling: Use dedicated equipment for transferring and handling hazardous materials. Avoid manual handling where possible.
-
Emergency Procedures: Ensure that emergency showers and eyewash stations are readily accessible. All personnel must be trained on the specific first aid procedures for exposure to each hazardous substance.[30]
FAQ 8: How should we manage the disposal of spent aluminum chloride catalyst?
Spent aluminum chloride catalyst is considered hazardous waste and must be handled and disposed of in accordance with local, state, and federal regulations.
Catalyst Waste Management:
-
Quenching: The spent catalyst is highly reactive and must be quenched carefully. This is typically done by slowly and cautiously adding the catalyst sludge to a large volume of ice-cold water or a dilute acid solution with vigorous stirring and cooling to manage the exothermic reaction.
-
Neutralization: The resulting acidic aqueous solution should be neutralized before disposal.
-
Licensed Disposal: The neutralized aqueous waste and any solid residues should be disposed of through a licensed hazardous waste management company.[26][31][32][33]
References
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- Capital Resin Corporation. (n.d.). ALUMINUM CHLORIDE STORAGE AND HANDLING.
- Reaction Chemistry & Engineering. (n.d.).
- Cefic. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL.
- ResearchGate. (2025, August 6). Synthesis and Reactivity of Benzylic Sulfonium Salts: Benzylation of Phenol and Thiophenol under Near-Neutral Conditions.
- Organic Chemistry Portal. (2008).
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- YouTube. (2021, January 3). Lesson 2.
- Methods for Crystal Production of natural compounds; a review of recent advancements. (2023, June 29).
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- Aidic. (n.d.).
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- University of Rochester Department of Chemistry. (n.d.).
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- YouTube. (2023, April 3). Computational Fluid Dynamics (CFD) for reactor modelling (Andrea Turolla).
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Technical Support Center: Optimizing Reaction Conditions for 2-(4-Methoxybenzyl)phenol Synthesis
Welcome to the technical support guide for the synthesis of 2-(4-Methoxybenzyl)phenol. This document is designed for researchers, chemists, and drug development professionals who are working on or troubleshooting this important synthetic transformation. As a key intermediate in various fields, achieving high yield and regioselectivity for this compound is paramount. This guide provides in-depth, field-proven insights into the reaction's nuances, moving beyond simple protocols to explain the causality behind experimental choices.
Reaction Fundamentals: The Chemistry of Phenol Benzylation
The synthesis of this compound is typically achieved via a Friedel-Crafts alkylation reaction.[1] In this electrophilic aromatic substitution, the phenol ring acts as a nucleophile, attacking an electrophilic benzylating agent. The primary challenge lies in directing the substitution to the desired ortho position relative to the hydroxyl group, while minimizing side reactions.
Core Reaction Mechanism:
The reaction is generally catalyzed by a Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) or a Brønsted acid (e.g., H₂SO₄).[1][2] The catalyst's primary role is to generate a highly electrophilic carbocation from the benzylating agent (e.g., 4-methoxybenzyl alcohol or 4-methoxybenzyl chloride).
Caption: Friedel-Crafts benzylation mechanism.
The hydroxyl group of phenol is a strong ortho, para-directing group. The key to successful synthesis is tipping the balance in favor of the ortho product.
Troubleshooting Guide & Core Experimental Issues
This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is very low or I'm only recovering starting material. What are the likely causes?
Answer: Low conversion is a frequent issue stemming from catalyst activity, reaction conditions, or starting material quality.
-
Cause A: Inactive Catalyst: Lewis acid catalysts like AlCl₃ and FeCl₃ are highly hygroscopic. Moisture in the air, solvents, or on glassware will hydrolyze and deactivate them. Phenol itself can coordinate strongly with the Lewis acid, reducing its activity.[3]
-
Solution:
-
Ensure all glassware is rigorously dried in an oven (e.g., 120°C overnight) and cooled under an inert atmosphere (N₂ or Argon).
-
Use anhydrous solvents. If not purchased as such, solvents should be freshly distilled from an appropriate drying agent.
-
Use a fresh, unopened container of the Lewis acid catalyst or a recently purchased batch.
-
Consider increasing the catalyst loading. Stoichiometric or even excess amounts of catalyst may be required to overcome coordination with the phenol oxygen.[3]
-
-
-
Cause B: Insufficient Temperature: While higher temperatures can lead to byproducts, the activation energy for the reaction may not be met if the temperature is too low.
-
Solution: Gradually increase the reaction temperature in 10°C increments while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Cause C: Inappropriate Benzylating Agent: While 4-methoxybenzyl alcohol can be used, it requires a strong acid to protonate the hydroxyl into a good leaving group. Benzyl halides (e.g., 4-methoxybenzyl chloride) are generally more reactive as the halide is a better leaving group when complexed with a Lewis acid.[2]
-
Solution: If using the alcohol, ensure a sufficiently strong catalyst is used. If conversion remains low, consider switching to the corresponding benzyl chloride.
-
Question 2: I'm getting a mixture of products, with a high proportion of the para-isomer. How can I improve ortho-selectivity?
Answer: Achieving high ortho-selectivity is the primary optimization challenge. The para product is often the thermodynamically more stable isomer, while the ortho product can be favored under kinetic control.
-
Cause A: Thermodynamic Control: Higher reaction temperatures and longer reaction times often allow the reaction to equilibrate to the more stable para-isomer.[4]
-
Solution 1: Temperature Control: Lowering the reaction temperature (e.g., 0°C to -20°C) can favor the kinetically controlled ortho-product.[4] The transition state leading to the ortho product is sometimes stabilized by chelation between the phenolic oxygen, the incoming electrophile, and the Lewis acid.
-
Solution 2: Catalyst Choice: Bulky Lewis acids or catalyst systems can sterically hinder attack at the para position, favoring the ortho position. Some specific catalysts are known to promote ortho-alkylation.[4] A method using basic metal oxide catalysts at high temperatures in the vapor phase has shown high selectivity for ortho-benzylated products.[5]
-
-
Cause B: Solvent Effects: The polarity of the solvent can influence the transition state and the ortho/para ratio.
-
Solution: Screen different solvents. Non-polar solvents like hexane or dichloromethane may favor ortho substitution differently than more polar solvents like nitromethane or carbon disulfide.
-
Caption: Key parameter relationships for regioselectivity.
Question 3: My analysis shows a significant byproduct with a mass corresponding to an ether. What is this and how can I prevent it?
Answer: You are observing O-alkylation, where the nucleophilic attack occurs at the phenolic oxygen instead of the carbon ring, forming 4-methoxybenzyl phenyl ether. Phenols are bidentate nucleophiles, capable of both C-alkylation and O-alkylation.[3]
-
Cause: O-alkylation is often favored under conditions that promote the formation of the phenoxide ion, such as in the presence of bases or with less active Lewis acid catalysts. It can also be a kinetically favored product at lower temperatures.
-
Solution 1: Use a Strong Lewis Acid: A sufficient quantity of a strong Lewis acid (e.g., AlCl₃) will coordinate strongly with the phenolic oxygen. This coordination deactivates the oxygen as a nucleophile and further activates the ring for C-alkylation.[3]
-
Solution 2: Promote Fries Rearrangement: The O-alkylated product can sometimes be converted to the C-alkylated product via a Fries rearrangement, which is also catalyzed by Lewis acids at higher temperatures.[4] If you have already formed the ether, increasing the temperature and reaction time might convert it to the desired product, but this can also lead to other byproducts. The best strategy is to prevent its formation in the first place.
-
Question 4: I'm seeing multiple spots on my TLC plate and multiple peaks in my GC-MS, including higher molecular weight species. What is happening?
Answer: This indicates either polysubstitution or side reactions of the benzylating agent.
-
Cause A: Polysubstitution: The initial product, this compound, is still an activated aromatic ring and can be alkylated a second time, leading to di- and even tri-benzylated phenols.
-
Solution: Use a large excess of phenol relative to the benzylating agent (e.g., 3:1 to 5:1 molar ratio).[2] This increases the statistical probability that the electrophile will react with a molecule of starting material rather than a molecule of product.
-
-
Cause B: Benzylating Agent Self-Condensation: Under strong acidic conditions, 4-methoxybenzyl alcohol or its derivatives can self-condense or polymerize.
-
Solution: Add the benzylating agent slowly to the reaction mixture containing the phenol and catalyst. This keeps the instantaneous concentration of the electrophile low, favoring reaction with the excess phenol.[4]
-
Experimental Protocols & Data
Protocol 1: General Procedure for this compound Synthesis
This is a representative starting point. Optimization will be required.
-
Preparation: Under an inert atmosphere (N₂), add phenol (3.0 eq) and a dry, non-polar solvent (e.g., dichloromethane, 5 mL per gram of phenol) to an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly add the Lewis acid catalyst (e.g., anhydrous FeCl₃, 1.2 eq) portion-wise, keeping the internal temperature below 10°C.
-
Reagent Addition: Dissolve 4-methoxybenzyl chloride (1.0 eq) in a small amount of dry dichloromethane. Add this solution dropwise from the dropping funnel to the reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a beaker of ice-cold dilute HCl (1M). This will hydrolyze the catalyst and separate it into the aqueous layer.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel to separate the ortho and para isomers.
Table 1: Influence of Catalyst on Friedel-Crafts Alkylation
| Catalyst | Activity Level | Typical Conditions | Considerations |
| AlCl₃, AlBr₃ | Very Active[2] | 0°C to RT | Can be too harsh, leading to byproducts. Highly hygroscopic.[1] |
| FeCl₃, SbCl₅ | Moderately Active[2] | 0°C to 50°C | Good balance of reactivity and selectivity. Less expensive than AlCl₃. |
| ZnCl₂, BCl₃, SnCl₄ | Mild[2] | RT to Reflux | May require higher temperatures or longer reaction times. Can favor O-alkylation. |
| H₂SO₄, H₃PO₄ | Brønsted Acids | RT to 100°C | Can cause sulfonation or dehydration of benzyl alcohol. |
| Zeolites, Acidic Resins | Heterogeneous | Higher Temps | Environmentally benign, easily separable, but may have lower activity.[1] |
Frequently Asked Questions (FAQs)
-
Q: Can I use 4-methoxybenzyl alcohol directly instead of the chloride?
-
A: Yes, but it typically requires a stronger acid catalyst (Brønsted or Lewis acid) to facilitate the removal of the hydroxyl group as water. The reaction may require higher temperatures, which can negatively impact selectivity.
-
-
Q: How do I effectively separate the ortho and para isomers?
-
A: Flash column chromatography on silica gel is the most common method. The para isomer is typically less polar and will elute first in a non-polar/moderately polar solvent system (e.g., Hexane/Ethyl Acetate). Careful selection of the eluent is critical for achieving baseline separation.
-
-
Q: Are there any "green" synthesis alternatives?
-
A: Yes, research is ongoing into greener alternatives. Using heterogeneous catalysts like acidic zeolites or functionalized resins avoids the need for a difficult aqueous workup to remove the catalyst.[1] Another approach involves using basic metal oxides in a vapor-phase reaction, which can offer high selectivity and avoids traditional solvents.[6]
-
References
-
Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795-1798. [Link]
-
Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. American Chemical Society. [Link]
-
Kuwano, R., & Kusano, H. (2008). Benzyl protection of phenols under neutral conditions: Palladium-catalyzed benzylations of phenols. Kyushu University Institutional Repository. [Link]
-
Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. ResearchGate. [Link]
- Campbell, C., et al. (2005). Method of making benzylated phenols.
-
Narasimharao, K., et al. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. ACG Publications. [Link]
-
Gaikwad, S. V., et al. (2015). Chemoselective C-benzoylation of phenols by using AlCl3 under solvent-free conditions. ResearchGate. [Link]
-
Kusumaningrum, V. A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. [Link]
-
National Institutes of Health. (n.d.). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. National Library of Medicine. [Link]
-
Hosseini-Bandegharaei, A., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]
-
J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific. [Link]
- Campbell, C., et al. (2007). Method of making benzylated phenols.
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- 5. WO2007027375A2 - Method of making benzylated phenols - Google Patents [patents.google.com]
- 6. EP1934162A2 - Method of making benzylated phenols - Google Patents [patents.google.com]
Technical Support Center: Identification and Troubleshooting of Byproducts in 2-(4-Methoxybenzyl)phenol Synthesis
Welcome to the technical support center for the synthesis of 2-(4-Methoxybenzyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic process. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you identify, understand, and mitigate the formation of unwanted byproducts, ensuring the integrity and purity of your target molecule.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable intermediate in various fields, is most commonly achieved through the Friedel-Crafts alkylation of phenol with a 4-methoxybenzylating agent, such as 4-methoxybenzyl alcohol or 4-methoxybenzyl chloride. While seemingly straightforward, this reaction is often complicated by a lack of complete regioselectivity, leading to a mixture of products that can be challenging to separate and identify. This guide provides a systematic approach to troubleshooting these issues.
The hydroxyl group of phenol is an ortho-, para-directing activator in electrophilic aromatic substitution reactions.[1][2] Consequently, the incoming 4-methoxybenzyl group can attack the phenol ring at either the ortho or para position, leading to the formation of the desired this compound and the isomeric byproduct, 4-(4-methoxybenzyl)phenol. Further reaction can lead to di-substituted byproducts. Understanding the factors that govern this selectivity is paramount to optimizing the synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here, we address common questions and issues that arise during the synthesis of this compound.
FAQ 1: My reaction mixture shows multiple spots on TLC/peaks in GC-MS. What are the likely byproducts?
During the synthesis of this compound, the formation of several byproducts is possible due to the nature of the Friedel-Crafts reaction on a highly activated ring system like phenol.
Answer: The most common byproducts you are likely observing are:
-
4-(4-Methoxybenzyl)phenol (Para-isomer): This is the primary regioisomeric byproduct. Due to electronic and steric factors, the para position of phenol is also susceptible to electrophilic attack.
-
2,4-Bis(4-methoxybenzyl)phenol (Di-benzylated product): The initial product, being even more activated than phenol, can undergo a second benzylation, leading to di-substituted products. The 2,4-disubstituted isomer is a common example.
-
Methoxy(4-methoxybenzyl)benzene (O-alkylated product): Although generally less favored in Friedel-Crafts reactions with phenols under acidic conditions, O-alkylation can occur, resulting in an ether byproduct.
-
Dibenzyl ether: Self-condensation of the 4-methoxybenzyl alcohol can also occur, particularly under strong acid catalysis and higher temperatures.
Visualizing the Reaction Landscape
The following diagram illustrates the primary reaction pathways leading to the desired product and major byproducts.
Caption: Reaction pathways in this compound synthesis.
FAQ 2: How can I definitively identify the byproducts in my reaction mixture?
Answer: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification.
Step-by-Step Identification Protocol:
-
Chromatographic Separation:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the number of components. The polarity differences will result in different Rf values. Typically, the di-benzylated product will be the least polar, followed by the O-alkylated product, then the desired ortho- and para-isomers, with unreacted phenol being the most polar.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for separating and identifying volatile components. The isomers will have distinct retention times, and their mass spectra will provide crucial structural information.
-
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): After isolation (e.g., by column chromatography), NMR is the gold standard for structural elucidation. The substitution pattern on the phenol ring gives rise to characteristic splitting patterns and chemical shifts.
-
Mass Spectrometry (MS): The molecular ion peak will confirm the molecular weight of the components. Isomers will have the same molecular weight, but their fragmentation patterns may differ slightly. Di-benzylated products will have a higher molecular weight.
-
Typical Spectroscopic Data for Identification:
| Compound | Key ¹H NMR Features (approx. δ, CDCl₃) | Key ¹³C NMR Features (approx. δ, CDCl₃) | Mass Spectrum (m/z) |
| This compound | Aromatic protons of the phenol ring show a complex multiplet pattern. Benzylic CH₂ singlet around 3.9 ppm. Methoxy singlet around 3.8 ppm. | Distinct aromatic carbon signals for the 1,2-disubstituted phenol ring. | M⁺ at 214. Fragment at 121 (methoxybenzyl cation). |
| 4-(4-Methoxybenzyl)phenol | Aromatic protons of the phenol ring often appear as two doublets (AA'BB' system). Benzylic CH₂ singlet around 3.9 ppm. Methoxy singlet around 3.8 ppm.[3] | Simpler aromatic carbon signals due to symmetry. | M⁺ at 214. Fragment at 121. |
| 2,4-Bis(4-methoxybenzyl)phenol | More complex aromatic region with fewer protons. Two distinct benzylic CH₂ singlets. Two methoxy singlets. | A higher number of aromatic carbon signals. | M⁺ at 334. |
| Methoxy(4-methoxybenzyl)benzene | Absence of a phenolic -OH proton. Aromatic protons consistent with a 1,4-disubstituted benzene ring. | Absence of a carbon signal corresponding to C-OH. | M⁺ at 228. |
FAQ 3: My main byproduct is the para-isomer. How can I improve the ortho-selectivity?
Answer: Achieving high ortho-selectivity is a common challenge. The choice of catalyst and reaction conditions plays a crucial role.
Strategies to Enhance Ortho-Selectivity:
-
Choice of Catalyst:
-
Lewis Acids: Strong Lewis acids like AlCl₃ or FeCl₃ can sometimes favor para-substitution. Milder Lewis acids, or those that can coordinate with the phenolic oxygen, may enhance ortho-selectivity. For instance, certain zinc-based catalysts have been shown to favor ortho-alkylation.[4] Cooperative catalytic systems, such as a combination of a Lewis acid and a metal catalyst (e.g., Pd/C and Sc(OTf)₃), have also been developed for selective ortho-alkylation of phenols.[5][6]
-
Solid Acid Catalysts: Using heterogeneous catalysts like certain zeolites or activated alumina can offer better ortho-selectivity, particularly in vapor-phase reactions, by leveraging shape selectivity.[7]
-
-
Reaction Temperature:
-
Lowering the reaction temperature generally favors the kinetically controlled ortho-product. Higher temperatures can lead to thermodynamic equilibrium, which may favor the more stable para-isomer.[8]
-
-
Solvent:
-
The choice of solvent can influence the solvation of the intermediate carbocation and the phenol, thereby affecting the regioselectivity. Non-polar solvents are often preferred in Friedel-Crafts reactions.
-
Experimental Protocol: GC-MS Analysis for Isomer Separation
This protocol provides a starting point for developing a GC-MS method to separate and identify the main C-alkylated isomers.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS).
-
Capillary column: A non-polar or medium-polarity column is recommended (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
Transfer Line Temperature: 280 °C
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Expected Elution Order: Generally, the ortho-isomer will have a slightly shorter retention time than the para-isomer on a standard non-polar column. The di-benzylated product will have a significantly longer retention time.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting byproduct formation.
Caption: A workflow for troubleshooting byproduct formation.
Conclusion
The synthesis of this compound is a classic example of electrophilic aromatic substitution where careful control of reaction parameters is key to achieving the desired outcome. By understanding the potential side reactions and employing systematic methods for identification and optimization, researchers can significantly improve the yield and purity of the target ortho-isomer. This guide serves as a starting point for troubleshooting, and further optimization may be necessary based on specific laboratory conditions and available reagents.
References
-
MassBank. (2008, October 21). 4-METHOXYPHENOL; EI-B; MS. [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. [Link]
- Google Patents. (1978, August 8).
-
ResearchGate. (2006). Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid. [Link]
-
PubMed Central. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]
-
EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography. [Link]
-
ResearchGate. (n.d.). Effect of temperature on the product selectivity in Friedel-Crafts benzylation of anisole with benzyl alcohol. [Link]
-
ACS Publications. (2025, July 25). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. [Link]
-
ChemRxiv. (n.d.). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. [Link]
-
ResearchGate. (2025, October 29). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho -Alkylation of Phenols. [Link]
-
Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
ResearchGate. (2015, November 6). Tuning the Lewis acid phenol ortho-prenylation as a molecular diversity tool. [Link]
-
Human Metabolome Database. (2012, September 11). Showing metabocard for 2-Ethoxy-4-(methoxymethyl)phenol (HMDB0038354). [Link]
-
Beilstein Journals. (n.d.). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]
-
Quora. (2020, January 19). Why is the Friedel-Crafts reaction faster with phenol as compared to benzene?[Link]
-
Yeast Metabolome Database. (n.d.). 4-Allyl-2-methoxyphenol (YMDB01613). [Link]
-
OIV. (n.d.). Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). [Link]
-
PubChem. (n.d.). 4-(Methoxymethyl)phenol. [Link]
-
Chemistry Steps. (n.d.). Is Phenyl an Ortho/Para or Meta Director?[Link]
-
Chemistry LibreTexts. (2021, June 11). Is regioselectivity affected by steric factors during alkylation of naphthalene?[Link]
-
PubMed. (n.d.). Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobrachium rosenbergii. [Link]
-
Quora. (2021, March 18). Why are phenols ortho-para directing?[Link]
-
GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information for. [Link]
-
Fisher Scientific. (n.d.). Fast Analysis of Phenols Using Conventional GC Instrumentation. [Link]
-
ResearchGate. (n.d.). Mass spectra of (a) 2-methoxy-phenol, (b) 2-methoxy-4-methylphenol, (c).... [Link]
-
SpectraBase. (n.d.). 4-Methoxyphenol. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of 4-methoxy 2,6-diformyl phenol. [Link]
-
SIELC Technologies. (n.d.). 4-Methoxyphenol. [Link]
-
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR. [Link]
-
University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
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Troubleshooting low yield in Friedel-Crafts benzylation of phenols
Welcome to the technical support center for Friedel-Crafts benzylation of phenols. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this crucial C-C bond-forming reaction. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Section 1: Foundational Issues & Catalyst Performance
This section tackles the most frequent and fundamental reasons for low yield, starting with the heart of the reaction: the catalyst.
Q1: My reaction yield is unexpectedly low. What is the most common culprit in the Friedel-Crafts benzylation of phenols?
A1: The most frequent cause of low yield is the deactivation of the Lewis acid catalyst by the phenol's hydroxyl group.[1][2] Phenol is a bidentate nucleophile; it can react at the aromatic ring (C-alkylation) or the phenolic oxygen (O-alkylation).[2] The lone pair of electrons on the oxygen atom readily coordinates with the Lewis acid (e.g., AlCl₃), forming a stable complex.[2][3] This complexation has two major negative consequences:
-
Catalyst Sequestration: It effectively removes the Lewis acid from the catalytic cycle, preventing it from activating the benzylating agent. This often means that a stoichiometric amount, or even an excess, of the catalyst is required.[1][4]
-
Ring Deactivation: Once complexed, the oxygen atom becomes strongly electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic substitution.[2][5]
Troubleshooting Steps:
-
Increase Catalyst Loading: The first step is often to increase the molar ratio of the Lewis acid to phenol. Start with a stoichiometric amount (1:1) and incrementally increase it.
-
Use a Stronger Catalyst: If increasing the amount of a mild catalyst is ineffective, consider switching to a more active Lewis acid like AlCl₃ or GaCl₃.[6]
-
Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.[4] All equipment should be flame- or oven-dried, and anhydrous solvents must be used.[7]
Q2: How do I select the appropriate catalyst? Should I use a Lewis acid or a Brønsted acid?
A2: The choice of catalyst is critical and depends on your specific substrate, benzylating agent, and desired outcome (e.g., regioselectivity, green chemistry considerations).
-
Lewis Acids: These are the traditional catalysts for Friedel-Crafts reactions. Their activity varies significantly. For phenol benzylation, a moderately active to very active catalyst is often necessary to overcome the deactivation issue.[6]
-
Brønsted Acids: Strong Brønsted acids (e.g., H₂SO₄, TfOH, solid acid catalysts) are excellent alternatives, particularly when using benzyl alcohol as the alkylating agent.[5][10] They protonate the alcohol's hydroxyl group, facilitating the loss of water to form the benzyl carbocation.
-
Heterogeneous Catalysts: For improved sustainability, consider solid acid catalysts like zeolites (e.g., H-beta), montmorillonite clay, or sulfonic acid-functionalized polymers.[8][9][11] These catalysts offer easier separation, recyclability, and can sometimes provide enhanced regioselectivity.[8][9]
Catalyst Selection Summary Table
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Lewis Acids | AlCl₃, FeCl₃, TiCl₄ | High activity, well-understood.[6][10] | Moisture sensitive, corrosive, difficult to separate, often require stoichiometric amounts.[4][9] |
| Homogeneous Brønsted Acids | H₂SO₄, TfOH | Effective with alcohol reagents, can be highly active. | Corrosive, can lead to charring/sulfonation, difficult to separate. |
| Heterogeneous Solid Acids | Zeolites, Clays, Resins | Recyclable, non-corrosive, environmentally benign, can be used in flow systems.[9][11] | May have lower activity, potential for catalyst deactivation over time.[11] |
Section 2: Controlling Selectivity: Mono- vs. Poly-Alkylation and C- vs. O-Alkylation
Low yield of the desired product is often due to the formation of multiple side products. This section focuses on directing the reaction toward the intended molecule.
Q3: My reaction is producing a mixture of di- and tri-benzylated phenols. How can I improve the yield of the mono-substituted product?
A3: This is a classic problem in Friedel-Crafts alkylation known as polysubstitution .[12][13] The root cause is that the initial product (a benzylphenol) is more reactive than the starting material (phenol). The attached alkyl (benzyl) group is electron-donating, which further activates the aromatic ring and makes it more susceptible to a second or third electrophilic attack.[12][13][14]
Primary Control Strategy:
-
Use an Excess of the Aromatic Substrate: The most effective way to favor mono-alkylation is to use a large excess of phenol relative to the benzylating agent.[1] By ensuring the electrophile is more likely to encounter an unreacted phenol molecule than an already benzylated one, you can statistically suppress polysubstitution. A molar ratio of 3:1 to 5:1 (phenol:benzylating agent) is a good starting point.
Troubleshooting Workflow for Polysubstitution
Caption: A workflow for troubleshooting polysubstitution.
Q4: My primary product is benzyl phenyl ether instead of benzylphenol. How do I favor C-alkylation over O-alkylation?
A4: The formation of a benzyl phenyl ether is the result of O-alkylation , where the nucleophilic attack occurs at the phenolic oxygen instead of the aromatic ring.[2][15][16] The balance between C- and O-alkylation is highly dependent on the reaction conditions.
Key Factors Influencing C- vs. O-Alkylation:
-
Solvent Polarity: Protic solvents (e.g., trifluoroethanol) can hydrogen-bond with the phenolate oxygen, effectively shielding it and making it less available for nucleophilic attack. This steric hindrance favors C-alkylation.[15] In contrast, aprotic polar solvents like DMF may favor O-alkylation.
-
Temperature: C-alkylation generally requires a higher activation energy. Lower temperatures often favor the kinetically controlled O-alkylation product, while higher temperatures can promote the thermodynamically more stable C-alkylated product.[1] Furthermore, at higher temperatures, the O-alkylated product can undergo a Fries rearrangement to the C-alkylated product, especially with excess catalyst.[1][3]
-
Counter-ion/Catalyst: The nature of the cation associated with the phenoxide can influence the reaction site. Tightly bound ions may block the oxygen, promoting C-alkylation.
Mechanistic Competition: C- vs. O-Alkylation
Caption: Competing pathways for C- and O-alkylation of phenols.
Troubleshooting Steps:
-
Adjust Temperature: Gradually increase the reaction temperature while monitoring the product ratio.
-
Change Solvent: If using an aprotic solvent, switch to a protic one like an alcohol or a non-polar solvent like a hydrocarbon to disfavor O-alkylation.
-
Ensure Sufficient Catalyst: As the Fries rearrangement is catalyst-dependent, ensure you are using at least a stoichiometric amount of Lewis acid if you wish to convert any O-alkylated byproduct to the desired C-alkylated product.[3]
Section 3: Advanced Troubleshooting: Regioselectivity & Byproducts
Q5: I'm getting a mixture of ortho- and para-benzylphenol. How can I control the regioselectivity?
A5: The hydroxyl group of a phenol is an ortho, para-director. The ratio of these isomers is determined by a combination of kinetic versus thermodynamic control and steric effects.
-
Thermodynamic vs. Kinetic Control: The para product is generally the thermodynamically more stable isomer due to reduced steric hindrance. The ortho product is often formed faster and is the kinetically favored product.[1]
-
To favor the para product: Use lower temperatures and longer reaction times to allow the reaction to equilibrate to the most stable isomer.
-
To favor the ortho product: Use higher temperatures and shorter reaction times. Some catalytic systems, such as those using a combination of ZnCl₂ and CSA, have been specifically designed to promote ortho-selectivity through a templating effect.[17][18]
-
-
Steric Hindrance: Using a bulky benzylating agent or a phenol with existing substituents can block the ortho positions, thus favoring substitution at the less sterically hindered para position.[1][19]
Section 4: Optimized Protocol and Workflow
General Protocol for Para-Selective Benzylation of Phenol with Benzyl Alcohol
This protocol is a generalized starting point and should be optimized for specific substrates. It prioritizes the formation of the mono-alkylated, C-substituted, para-isomer.
1. Preparation (Under Inert Atmosphere - N₂ or Ar): a. Flame-dry all glassware (round-bottom flask, condenser, addition funnel) and allow to cool under an inert atmosphere. b. To the reaction flask, add phenol (3.0 eq) and a suitable anhydrous solvent (e.g., nitrobenzene or a hydrocarbon solvent). c. Cool the mixture in an ice bath to 0-5 °C. d. Cautiously add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) portion-wise, ensuring the temperature does not rise significantly. Stir for 15-20 minutes to allow for complexation.
2. Reaction: a. Dissolve benzyl alcohol (1.0 eq) in a small amount of the anhydrous solvent in the addition funnel. b. Add the benzyl alcohol solution dropwise to the stirred phenol-catalyst mixture over 30-60 minutes, maintaining the temperature at 0-5 °C. c. After the addition is complete, allow the reaction to stir at a controlled temperature. For the para product, maintain a low temperature (e.g., 0-25 °C) for several hours (monitor by TLC or GC-MS).
3. Workup: a. Once the reaction is complete, cool the flask in an ice bath. b. Slowly and carefully quench the reaction by adding cold dilute HCl (e.g., 1M). This will hydrolyze the catalyst-product complex. Caution: This is an exothermic process. c. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). d. Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
4. Purification: a. Purify the crude product using flash column chromatography or recrystallization to isolate the desired benzylphenol isomer.
References
-
Kalla, R. M. N., et al. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. ACG Publications. [Link]
-
Various Authors. (2019). Does phenol show the Friedel-Crafts reaction?. Quora. [Link]
-
Wang, Z., et al. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. RSC Advances. [Link]
-
Kalla, R. M. N., et al. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross. ACG Publications. [Link]
-
Various Authors. (2019). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link]
-
Ichikawa, T., et al. (2021). Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. RSC Publishing. [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?[Link]
-
University Handout. (n.d.). Friedel-Crafts Handout. [Link]
-
LibreTexts Chemistry. (n.d.). Chapter 15 Reactions of Aromatic Compounds. [Link]
-
Oakley, J. V., et al. (2020). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. [Link]
-
Various Authors. (2015). Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. [Link]
-
Various Authors. (2020). Why are Friedel Crafts reaction not possible for molecules less activated than benzene?. Chemistry Stack Exchange. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Lu, D., et al. (2007). Alkylation of Phenol: A Mechanistic View. ResearchGate. [Link]
-
Wikipedia. (n.d.). Phenol. [Link]
-
ResearchGate. (2020). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. [Link]
-
Various Authors. (2020). Why is the Friedel-Crafts reaction faster with phenol as compared to benzene?. Quora. [Link]
-
Various Authors. (2021). Lack of polysubstitution in Friedel–Crafts t-butylation of phenol. Chemistry Stack Exchange. [Link]
-
ResearchGate. (2020). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]
-
Norris, W. P. (2018). Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research. [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. National Institutes of Health. [Link]
-
ResearchGate. (2021). Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross-linked poly(2-naphthol) as a solid acid catalyst. [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]
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Technical Support Center: Enhancing the Stability of 2-(4-Methoxybenzyl)phenol During Storage
Welcome to the technical support center for 2-(4-Methoxybenzyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of this compound during storage and experimentation. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Understanding the Instability of this compound
This compound, like many phenolic compounds, is susceptible to degradation over time, which can compromise experimental results and the quality of downstream products. The primary driver of this instability is the phenolic hydroxyl group, which is prone to oxidation. This process can be accelerated by several factors, including exposure to light, heat, and atmospheric oxygen. The presence of the electron-donating methoxy and benzyl groups on the phenol ring can also influence its reactivity and degradation pathways.
Degradation often manifests as a discoloration of the compound, typically turning yellow or brown, and the appearance of impurity peaks in analytical chromatograms. Understanding and mitigating the factors that contribute to this degradation are crucial for ensuring the long-term stability and usability of this compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound.
Q1: What are the primary causes of degradation for this compound?
A1: The degradation of this compound is primarily driven by:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be catalyzed by light and heat, leading to the formation of colored degradation products. Studies on structurally similar compounds have shown that exposure to air and light can lead to complex degradation pathways.[1]
-
Light Exposure: Photons, particularly in the UV spectrum, can provide the energy to initiate oxidative reactions. It is crucial to protect the compound from light during storage and handling.
-
Elevated Temperatures: Heat can accelerate the rate of oxidative degradation. Therefore, storing the compound at reduced temperatures is recommended.
-
Incompatible Materials: Contact with strong oxidizing agents can lead to rapid degradation.[2] It is also advisable to avoid contact with bases, which can deprotonate the phenol and increase its susceptibility to oxidation.
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life of this compound is highly dependent on the storage conditions. When stored under optimal conditions (see Q3), the compound can be expected to remain stable for an extended period. However, without proper precautions, noticeable degradation can occur within weeks to months. Regular analytical testing is recommended to monitor the purity of the compound over time.
Q3: What are the ideal storage conditions for this compound?
A3: To maximize the stability of this compound, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces oxygen, preventing oxidative degradation.[3][4][5][6] |
| Light | Amber vial or in the dark | Protects the compound from photo-initiated degradation. |
| Container | Tightly sealed, appropriate material | Prevents exposure to air and moisture. |
Q4: Can I store solutions of this compound?
A4: Storing this compound in solution is generally not recommended for long periods due to increased molecular mobility and potential interactions with the solvent, which can accelerate degradation. If solutions must be prepared in advance, they should be made fresh whenever possible. For short-term storage, use a deoxygenated solvent and store the solution under an inert atmosphere at 2-8°C, protected from light.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability-related issues encountered during experiments with this compound.
Issue 1: Discoloration of the solid compound (Yellowing/Browning)
-
Potential Cause: Oxidation of the phenolic hydroxyl group. This is often initiated by exposure to air and/or light.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container, in the dark, and at the recommended temperature.
-
Assess Purity: Analyze the discolored material by HPLC to quantify the level of impurities.
-
Purification (if necessary): If the purity is compromised, consider recrystallization to remove colored impurities. A general procedure would involve dissolving the compound in a minimal amount of a suitable hot solvent and allowing it to cool slowly to form pure crystals.
-
Implement Preventative Measures: For future storage, transfer the compound to an amber vial, purge with an inert gas (see Protocol 1), and store at 2-8°C.
-
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
-
Potential Cause: Formation of degradation products. The nature of these products can vary depending on the degradation pathway.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to identify the molecular weight of the unexpected peaks. This can provide clues about the degradation mechanism.
-
Review Experimental Conditions: Evaluate the pH, temperature, and exposure to light and air during your experiment. Phenolic compounds can be sensitive to these factors.
-
Consider Antioxidants: For applications where the compound is subjected to oxidative stress, the addition of a small amount of a hindered phenol antioxidant, such as BHT (Butylated hydroxytoluene), may be beneficial.[7][8][9] Hindered phenols act as radical scavengers, interrupting the chain reactions of oxidation.[7][9]
-
Optimize Workflow: Minimize the time the compound is exposed to harsh conditions. Prepare solutions immediately before use.
-
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Long-Term Storage
This protocol describes the process of creating an inert atmosphere in a storage vial to protect this compound from oxidative degradation.[3][4][5][6]
Materials:
-
This compound
-
Amber glass vial with a PTFE-lined cap
-
Source of high-purity inert gas (Argon or Nitrogen) with a regulator and tubing
-
Needles (long and short)
Procedure:
-
Place the required amount of this compound into the amber vial.
-
Insert a long needle connected to the inert gas supply, ensuring the tip is below the level of the compound.
-
Insert a short needle into the cap to act as a vent for the displaced air.
-
Gently flush the vial with the inert gas for 1-2 minutes. The flow rate should be low to avoid blowing the solid material out of the vial.
-
Remove the short vent needle first, followed by the gas inlet needle.
-
Quickly and tightly seal the vial with the cap.
-
Store the vial at 2-8°C in the dark.
Protocol 2: Monitoring Compound Stability using HPLC
This protocol provides a general high-performance liquid chromatography (HPLC) method for assessing the purity of this compound and detecting the presence of degradation products.[10][11][12][13]
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Sample of this compound
-
HPLC-grade solvents
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Dilute this stock solution with the initial mobile phase composition to a working concentration of approximately 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 60 40 15 10 90 20 10 90 22 60 40 | 25 | 60 | 40 |
-
-
Analysis: Inject the prepared sample and record the chromatogram. The purity of the compound can be determined by calculating the peak area percentage of the main peak relative to the total peak area. The appearance of new peaks over time indicates degradation.
Visualizing Degradation and Prevention
To better understand the processes involved in the degradation of this compound and the strategies for its prevention, the following diagrams are provided.
Caption: Oxidative degradation pathway of this compound.
Caption: Troubleshooting workflow for addressing degradation issues.
References
-
Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]
-
amfine.com. (n.d.). Hindered Phenols | Antioxidants for Plastics. Retrieved from [Link]
-
Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of hindered phenolic antioxidants. Retrieved from [Link]
-
Andrade, L. S., Rocha-Filho, R. C., & Bocchi, N. (2006). Development of a HPLC method to follow the degradation of phenol by electrochemical or photoelectrochemical treatment. Química Nova, 29(1), 19-24. Retrieved from [Link]
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Li, Y., et al. (2025). Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6. RSC Advances, 15(1), 1-10. Retrieved from [Link]
-
ResearchGate. (2025, December 22). (PDF) Development of a HPLC method to follow the degradation of phenol by electrochemical or photoelectrochemical treatment. Retrieved from [Link]
-
Biodeg.co.uk. (n.d.). phenol handling phenol hydrates substituted phenols cresols. Retrieved from [Link]
-
Cambridge Sensotec. (n.d.). The Process of Inert Gas Blanketing. Retrieved from [Link]
-
Abdel-Ghany, M. F., et al. (2015). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 6(11), 893-902. Retrieved from [Link]
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Air Products. (n.d.). Nitrogen: A Security Blanket for the Chemical Industry. Retrieved from [Link]
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GasN2. (n.d.). Blanketing: protecting the integrity of your products with inert gas. Retrieved from [Link]
-
Azot. (n.d.). Blanketing or nitrogen inerting - practices. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry | Request PDF. Retrieved from [Link]
-
Monash University. (2023, June). Phenol - OHS Information Sheet. Retrieved from [Link]
-
Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]
-
Singh, R., & Rehman, Z. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6), 1-3. Retrieved from [Link]
-
Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-814. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]
-
Organic Chemistry Tutorial. (n.d.). Difference Between Phenol, Phenyl, Benzene, Benzyl, and Aryl. Retrieved from [Link]
-
Process Online. (n.d.). BASICS OF TANK BLANKETING. Retrieved from [Link]
-
Quora. (2019, April 10). Which is more reactive towards electrophilic reagents, benzyl alcohol or phenol?. Retrieved from [Link]
-
Kumar, V., & Kumar, S. (2017). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology, 10(12), 4463-4468. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
- Google Patents. (n.d.). EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
-
University of California, Berkeley. (n.d.). Phenol - Office of Environment, Health & Safety. Retrieved from [Link]
-
Patel, Y., & Shah, N. (2015). Development of forced degradation and stability indicating studies of drugs – A review. International Journal of Pharmaceutical Sciences and Research, 6(10), 4058-4065. Retrieved from [Link]
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Kusumaningrum, V. A., et al. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Proceedings of the 1st International Conference on Science, Technology, and Interdisciplinary Research (IC-STAR 2020). Retrieved from [Link]
-
International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]
-
International Journal of Innovative Science and Research Technology. (2023, October). Review on Forced Degradation Studies. Retrieved from [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]
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ResearchGate. (n.d.). The mass spectra of 2-methoxy-4-vinylphenol, 3-hydroxy-4-methoxybenzoic.... Retrieved from [Link]
-
Wang, F., et al. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. ACS Omega, 6(3), 2098-2105. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF. Retrieved from [Link]
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Sciencemadness Discussion Board. (2022, November 10). Interesting route to 4-methoxyphenol. Retrieved from [Link]
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Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
ResearchGate. (2025, November 23). (PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 4-Methoxyphenol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Benzyl-4-methoxyphenol. PubChem. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Methoxy-4-vinylphenol (CAS 7786-61-0). Retrieved from [Link]
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Science of The Total Environment. (2025, November 8). Degradation kinetics and mechanism of 2,4-Di-tert-butylphenol with UV/persulfate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 2-methoxy-4-(1-propenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Ethoxy-4-(methoxymethyl)phenol (FDB017691). Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to the Purity Assessment of Synthesized 2-(4-Methoxybenzyl)phenol
In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of a compound is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. This is particularly true for versatile intermediates like 2-(4-Methoxybenzyl)phenol, a key building block in the synthesis of various bioactive molecules. Its purity can directly influence the yield, impurity profile, and ultimately the efficacy and safety of the final drug substance.
This guide provides an in-depth, comparative analysis of the essential analytical techniques required to rigorously assess the purity of synthesized this compound. We move beyond a simple listing of methods to explain the causality behind experimental choices, empowering researchers to build a self-validating, robust analytical workflow.
The Synthetic Landscape and Its Impurity Profile
The most common route to this compound is the Friedel-Crafts alkylation of phenol with 4-methoxybenzyl chloride or alcohol.[1][2] While effective, this reaction is not without its challenges and can introduce a predictable slate of impurities that must be monitored.[3][4]
Common Potential Impurities:
-
Starting Materials: Unreacted phenol and 4-methoxybenzyl alcohol/chloride.
-
Positional Isomers: 4-(4-Methoxybenzyl)phenol, the para-substituted product, is a very common byproduct due to competing electrophilic aromatic substitution pathways.
-
Over-alkylation Products: Di- and tri-substituted phenols, which arise because the initial alkylation product can be more reactive than phenol itself.[3][4]
-
O-Alkylation Products: Phenyl ethers formed by alkylation on the hydroxyl group, a competing reaction pathway.[3]
-
Residual Solvents & Catalysts: Inorganic salts and solvents used during the reaction and workup.
Understanding this impurity landscape is the first principle of developing a targeted and effective purity assessment strategy. A multi-modal approach, leveraging the strengths of orthogonal analytical techniques, is therefore not just recommended, but essential.
A Multi-Modal Strategy for Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. True confidence is achieved by integrating chromatographic, spectroscopic, and physical property measurements. Each method acts as a check on the others, creating a self-validating system.
dot
Caption: Integrated workflow for purity assessment.
Comparison of Core Analytical Techniques
The following sections compare the primary methods for assessing the purity of this compound, with supporting data illustrating their application.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the gold standard for quantitative purity analysis. It separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[5][6] A UV detector is highly effective as phenolic compounds are strong UV absorbers.[5]
Expertise & Causality: For this compound and its likely impurities, a reverse-phase (RP-HPLC) method is ideal. The non-polar C18 stationary phase will retain the analyte and its organic impurities, which can then be eluted with a gradient of polar solvents like water and acetonitrile. The key is to develop a gradient that provides baseline separation between the main peak, the more polar unreacted phenol, and the isomeric byproduct, 4-(4-Methoxybenzyl)phenol.
Comparative Data: Crude vs. Purified Sample
| Peak ID | Retention Time (min) | Crude Product (% Area) | Purified Product (% Area) | Identification |
| 1 | 3.5 | 2.1% | < 0.05% (Below Reporting Threshold) | Phenol (Starting Material) |
| 2 | 10.2 | 85.4% | 99.8% | This compound |
| 3 | 10.8 | 11.7% | 0.15% | 4-(4-Methoxybenzyl)phenol (Isomer) |
| 4 | 14.5 | 0.8% | < 0.05% (Below Reporting Threshold) | Di-substituted Product |
Note: Data is illustrative. Reporting thresholds are often set based on ICH Q3A guidelines, which recommend reporting impurities above 0.05%.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the molecular structure and can be used to both confirm the identity of the desired product and detect impurities. Quantitative NMR (qNMR) can also be used for purity determination by integrating signals relative to a certified internal standard.[8][9][10]
Expertise & Causality: While HPLC excels at separation, ¹H NMR excels at structural confirmation. The spectrum of pure this compound will have characteristic signals for the aromatic protons, the benzylic CH₂ group, and the methoxy group. Critically, the isomeric impurity, 4-(4-Methoxybenzyl)phenol, will have a different, more symmetric splitting pattern in the aromatic region. This makes NMR a powerful orthogonal method to confirm the identity of peaks observed in the chromatogram. The absence of signals corresponding to starting materials or other byproducts provides strong evidence of purity.[11]
Melting Point Analysis
Principle: A pure crystalline solid melts at a sharp, defined temperature. Impurities disrupt the crystal lattice, requiring less energy to break the structure.[12][13] This results in two observable effects: a depression of the melting point and a broadening of the melting range.[14][15]
Expertise & Causality: This classical technique is a rapid and inexpensive indicator of bulk purity. While not quantitative or capable of identifying specific impurities, it provides a simple pass/fail test. A sharp melting range (e.g., 0.5-1.0 °C) close to the literature value is a strong indicator of high purity. Conversely, a broad and depressed range immediately signals the presence of significant impurities, warranting further investigation by chromatography.
Comparative Data: Purity vs. Melting Point
| Sample | HPLC Purity (% Area) | Observed Melting Range (°C) |
| Literature Value (Pure) | >99.9% | 74-75 |
| Synthesized (Purified) | 99.8% | 73.5-74.5 |
| Synthesized (Crude) | 85.4% | 65-71 |
Detailed Experimental Protocols
Protocol 1: Quantitative Purity by RP-HPLC
This protocol outlines a standard method for the analysis of this compound.
-
Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 30% B
-
18-22 min: 30% B (re-equilibration)
-
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by area percent calculation, assuming all components have a similar response factor at 275 nm.
dot
Caption: Step-by-step workflow for HPLC analysis.
Trustworthiness and Regulatory Context
For drug development professionals, purity assessment must be framed within a regulatory context. The International Council for Harmonisation (ICH) Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[7][16][17] The guideline establishes thresholds for impurities that trigger the need for further action. For instance, any impurity found at a level greater than 0.10% should generally be identified.[17] Adopting these standards early in development ensures that the analytical data package is robust and suitable for later regulatory submissions.
Conclusion
The purity assessment of synthesized this compound is a critical, multi-faceted process. A superficial analysis is insufficient; a deep, mechanistically-informed strategy is required. By integrating the quantitative power of HPLC, the structural insight of NMR, and the rapid screening capability of melting point analysis, researchers can establish a self-validating system. This orthogonal approach provides the highest degree of confidence in the quality of the material, ensuring that subsequent research and development efforts are built on a foundation of analytical certainty.
References
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Melting-point depression - Wikipedia. Wikipedia. Available at: [Link]
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ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Available at: [Link]
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Determining and reporting purity of organic molecules: why qNMR. PubMed. Available at: [Link]
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Melting-point depression - Grokipedia. Grokipedia. Available at: [Link]
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RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity. ACS Publications. Available at: [Link]
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What is Melting Point? Mettler Toledo. Available at: [Link]
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HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Institutes of Health (NIH). Available at: [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link]
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ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. Available at: [Link]
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Melting point depression. IBChem. Available at: [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available at: [Link]
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Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. Available at: [Link]
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6.1C: Melting Point Theory. Chemistry LibreTexts. Available at: [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. Available at: [Link]
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Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Available at: [Link]
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4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. National Institutes of Health (NIH). Available at: [Link]
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-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
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A Comparative Guide to the Quantitative Analysis of 2-(4-Methoxybenzyl)phenol by qNMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of compounds is paramount. This guide offers an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the determination of 2-(4-Methoxybenzyl)phenol, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to provide a critical evaluation of qNMR against established chromatographic techniques, grounded in experimental principles and data.
The Principle of Absolute Quantification: Why qNMR Stands Apart
Unlike chromatographic methods that rely on calibration curves derived from reference standards of the same analyte, qNMR is a primary ratio method of measurement.[1][2] This means that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[3][4] By co-dissolving a known amount of a certified internal standard with the analyte, the concentration of the analyte can be determined directly, providing SI-traceable results without the need for a specific calibration curve for this compound.[2][5][6] This inherent advantage of qNMR can significantly streamline analytical workflows and enhance the reliability of quantitative data.[6]
A Comparative Overview of Analytical Techniques
While qNMR offers distinct advantages, a comprehensive evaluation necessitates a comparison with alternative methods commonly employed for the quantification of phenolic compounds.
| Technique | Principle | Advantages for this compound Analysis | Challenges and Considerations |
| qNMR | Direct proportionality between signal integral and molar concentration. | Absolute quantification without a specific reference standard for the analyte; high precision and accuracy; provides structural information.[3][7] | Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures; requires careful selection of internal standard and experimental parameters.[3] |
| HPLC-UV | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[8][9] | High sensitivity and resolution; well-established for phenolic compounds; robust and reproducible.[8][10] | Requires a certified reference standard of this compound for calibration; method development can be time-consuming; potential for co-elution.[11] |
| GC-MS | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection.[12] | High sensitivity and selectivity; provides structural information from mass spectra. | Requires derivatization for non-volatile phenolic compounds to increase volatility and thermal stability; potential for thermal degradation of the analyte.[13][14] |
| UV-Vis Spectrophotometry | Measurement of light absorbance by the analyte at a specific wavelength.[15][16] | Simple, rapid, and cost-effective. | Low specificity, as other compounds in the sample may absorb at the same wavelength; requires a calibration curve and is susceptible to matrix effects.[15] |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy of this compound
This protocol is designed to ensure accuracy and precision in the quantification of this compound.
1. Rationale for Internal Standard Selection:
The ideal internal standard for qNMR should have high purity (≥99%), be soluble in the same deuterated solvent as the analyte, possess signals that do not overlap with the analyte's signals, and be chemically stable.[17] For this compound, which is soluble in organic solvents like DMSO-d₆ or CDCl₃, several internal standards are suitable. 1,4-Bis(trimethylsilyl)benzene (BTMSB) is an excellent choice for non-polar analytes in these solvents, offering simple, sharp singlets in regions that are typically free of analyte signals.[18]
2. Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., 1,4-Bis(trimethylsilyl)benzene) into the same vial. The exact masses should be recorded to four decimal places.
-
Dissolve the mixture in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Vortex the sample until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the spectrometer is properly tuned and shimmed for optimal resolution and lineshape.
-
Set the pulse angle to 90° to ensure uniform excitation.[3]
-
Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation of the protons. A typical starting point is 30 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[4]
-
-
Data Processing and Quantification:
-
Apply a line broadening factor of 0.3 Hz to the FID before Fourier transformation.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methoxy protons) and a signal from the internal standard (e.g., the trimethylsilyl protons of BTMSB).
-
Calculate the purity or concentration of this compound using the following equation:
P_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
analyte = this compound
-
IS = Internal Standard
-
-
Workflow for qNMR Analysis
Caption: Workflow for the quantitative analysis of this compound by qNMR.
Comparative Method: High-Performance Liquid Chromatography (HPLC-UV)
This protocol is based on established methods for the analysis of phenolic compounds.[8][9]
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound, determined by scanning a standard solution.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of a certified reference standard of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution by accurately weighing the this compound-containing material and dissolving it in the mobile phase.
-
-
Quantification: Generate a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Comparative Analysis Workflow
Caption: Logical flow for the comparative quantitative analysis.
Performance Comparison Data
The following table summarizes typical performance data for the quantitative analysis of this compound using qNMR and HPLC-UV, based on established validation guidelines.[19][20][21]
| Parameter | qNMR | HPLC-UV | Comments |
| Linearity (r²) | Not Applicable (Primary Method) | > 0.999 | HPLC relies on a linear response over a concentration range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Both methods can achieve high accuracy with proper validation. |
| Precision (%RSD) | < 1.0% | < 2.0% | qNMR often demonstrates superior precision due to the direct measurement principle. |
| Limit of Detection (LOD) | ~10 µM | < 1 µM | HPLC generally offers higher sensitivity. |
| Limit of Quantification (LOQ) | ~50 µM | ~3 µM | HPLC is more suitable for trace analysis. |
| Analysis Time per Sample | ~15-30 minutes | ~10-20 minutes | Analysis times are comparable, though HPLC may require longer for column equilibration. |
| Need for Analyte-Specific Standard | No | Yes | This is a key advantage of qNMR, reducing reliance on the availability and purity of specific reference materials. |
Conclusion
For the quantitative analysis of this compound, qNMR presents a powerful, accurate, and precise method that offers the significant advantage of absolute quantification without the need for a specific certified reference standard of the analyte.[3][7] While HPLC-UV provides higher sensitivity and is a well-established technique for phenolic compounds, its reliance on calibration curves introduces additional steps and potential sources of error.
The choice of analytical method should be guided by the specific requirements of the analysis. For applications demanding the highest level of accuracy and traceability, such as the certification of reference materials or in situations where a specific standard is unavailable, qNMR is the superior choice. For routine quality control where high throughput and sensitivity for trace impurities are critical, a validated HPLC method remains a robust and reliable option. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to make informed decisions in the selection and implementation of the most appropriate analytical technique for their needs.
References
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- (PDF) UV -Visible Spectrophotometric Quantification of Total Polyphenol in Selected Fruits. (n.d.).
- Improving chromatographic analysis of phenolic compounds. (n.d.). Chula Digital Collections.
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- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.).
- Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (n.d.). NIH.
- Phenol Content in Urine Using UV Vis Spectroscopy. (n.d.). Mettler Toledo.
- Determination of Phenolic Compounds from Wine Samples by GC/MS System. (n.d.).
- Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2023, January 23). PubMed.
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- Determination of total phenol and six polyphenolic components in the polyphenol extract of Cinnamomi cortex by quantitative nuclear magnetic resonance spectroscopy. (n.d.). Analytical Methods (RSC Publishing).
- Quantitative NMR for Content Assignment of Phytochemical Reference Standards. (n.d.). Sigma-Aldrich.
- Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019, March 13). BIPM.
- A new quantification method for polyphenols in medicinal plants using quantitative NMR, and new polyphenols from pomegranate. (n.d.).
- qNMR. (n.d.). BIPM.
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- ICH Validation Analitcs Methods. (n.d.). Scribd.
- Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. (n.d.).
- Novel Approach to the Detection and Quantification of Phenolic Compounds in Olive Oil Based on 31P Nuclear Magnetic Resonance Spectroscopy. (n.d.). Journal of Agricultural and Food Chemistry.
- Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. (2009, February 9). PubMed.
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- qNMR - Quantitative Analysis by NMR. (2022, December 19). AWS.
- Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace.
- GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). ENFSI.
- Application Notes and Protocols for the Quantification of Phenol, 4-(2-(2-methoxy-4-(2-(4-nitrophenyl)diazenyl)phenyl)diazenyl)-. (n.d.). Benchchem.
- Quantitative NMR Spectroscopy.docx. (2017, November).
- Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022, December 19). JEOL.
- qNMR. (n.d.). Nanalysis.
- Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. (2021, January 14). NIH.
- Separation of 2-Methoxy-4-vinylphenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- A Comparative Guide to the Quantification of 2-Methoxy-4-(2-nitrovinyl)phenol: An HPLC-Centric Approach. (n.d.). Benchchem.
- Navigating the Analytical Landscape for 2-Methoxy-4-(2-nitrovinyl)phenol: A Guide to Method Validation. (n.d.). Benchchem.
- Application Note: HPLC Analysis of 2-Methoxy-4-(2-nitrovinyl)phenol. (n.d.). Benchchem.
- Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. (2017, March 29). Scirp.org.
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- Simultaneous identification and quantification of 4-cumylphenol, 2,4-bis-(dimethylbenzyl)phenol and bisphenol A in prawn Macrobr. (n.d.).
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A Senior Application Scientist’s Guide: Choosing Between HPLC and GC-MS for Purity Analysis of 2-(4-Methoxybenzyl)phenol
Introduction: The Critical Need for Purity in Drug Development
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or an intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-(4-Methoxybenzyl)phenol serves as a valuable intermediate in various synthetic pathways. Its purity profile directly influences the quality of the final product, making the choice of analytical methodology for its assessment a critical decision point. Even trace impurities can have significant pharmacological effects or alter the stability of the final compound.
This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We will move beyond a simple listing of specifications to explore the fundamental principles, the causality behind methodological choices, and the practical applications of each technique. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the most appropriate method for their specific analytical challenge, be it routine quality control or in-depth impurity profiling.
Understanding the Analyte: Physicochemical Properties of this compound
Before comparing analytical techniques, we must first understand the molecule . This compound (Molecular Weight: 214.26 g/mol ) is a moderately polar molecule characterized by a phenolic hydroxyl (-OH) group and a methoxy (-OCH3) group on two aromatic rings.[1] Its key properties influencing the choice of analytical method are:
-
Polarity: The hydroxyl group imparts significant polarity, making the molecule soluble in polar organic solvents.
-
Volatility: Due to its relatively high molecular weight and the polar hydroxyl group, this compound has low volatility, making its direct analysis by Gas Chromatography challenging.
-
Thermal Stability: Phenolic compounds can be susceptible to degradation at the high temperatures often required for GC analysis.
These characteristics immediately suggest that HPLC is a straightforward choice, while GC-MS will likely require a specific sample preparation step—derivatization—to overcome the challenges of low volatility and potential thermal instability.
High-Performance Liquid Chromatography (HPLC): The Robust Workhorse for Routine Analysis
High-Performance Liquid Chromatography separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[2][3][4] For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.
The Causality Behind the Choice (Expertise & Experience): We select a reversed-phase setup because the non-polar stationary phase (typically C18) will have a stronger affinity for the non-polar benzyl and phenyl rings of the analyte, while a polar mobile phase (like a mixture of acetonitrile and water) is used to elute it from the column.[5] Impurities that are more polar than the main compound will elute earlier, and less polar impurities will be retained longer, allowing for effective separation. HPLC is fundamentally suited for this analysis because it operates at or near ambient temperature, thus circumventing any concerns about the thermal degradation of the analyte.[4]
Visualizing the HPLC Workflow
Caption: A typical experimental workflow for HPLC purity analysis.
Detailed Experimental Protocol: HPLC-UV Method
This protocol is designed as a self-validating system, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[6][7]
1. Instrumentation and Reagents:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Reference Standard: this compound (≥99.5% purity).
-
Reagents: HPLC-grade acetonitrile and ultrapure water.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: DAD, monitoring at the absorbance maximum of 278 nm. The use of a DAD is crucial for assessing peak purity and specificity.
-
Injection Volume: 10 µL.
-
Run Time: 30 minutes (to ensure elution of any late-eluting impurities).
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.
4. Data Analysis and System Suitability:
-
Purity Calculation: Determine the purity using the area normalization method. The area of the main peak is expressed as a percentage of the total area of all peaks.
-
System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, as per common validation criteria.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): The Definitive Tool for Impurity Identification
GC-MS combines the high-resolution separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[8][9][10] GC separates compounds based on their volatility and interaction with the stationary phase, while MS identifies them by creating and analyzing charged fragments based on their mass-to-charge ratio.[8]
The Causality Behind the Choice (Expertise & Experience): Direct injection of this compound into a GC is problematic. Its polar hydroxyl group can lead to peak tailing due to strong interactions with the stationary phase, and its low volatility requires high inlet temperatures that risk thermal degradation. To overcome this, derivatization is essential .[11][12] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[13] This single step dramatically increases the analyte's volatility and thermal stability, making it amenable to GC analysis and resulting in sharp, symmetrical peaks. While HPLC-UV can quantify impurities, GC-MS can definitively identify them by comparing their mass spectra to extensive libraries (e.g., NIST), providing invaluable information for process optimization and regulatory submissions.[14]
Visualizing the GC-MS Workflow
Caption: The required workflow for GC-MS analysis, including the critical derivatization step.
Detailed Experimental Protocol: GC-MS Method
1. Instrumentation and Reagents:
-
GC-MS system with a split/splitless injector and a single quadrupole mass spectrometer.
-
Reference Standard: this compound (≥99.5% purity).
-
Reagents: Dichloromethane (or other suitable solvent), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
2. Derivatization Procedure:
-
Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.
-
Add 1 mL of dichloromethane to dissolve the sample.
-
Add 100 µL of BSTFA.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
3. GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (e.g., 20:1 ratio) to avoid column overloading.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp at 15°C/min to 300°C, and hold for 10 minutes.
-
MS Transfer Line Temp: 290°C.
-
Ion Source Temp: 230°C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
4. Data Analysis:
-
Purity Calculation: Use the area normalization method on the Total Ion Chromatogram (TIC).
-
Impurity Identification: For any peak greater than the reporting threshold (e.g., 0.05%), obtain the mass spectrum and compare it against the NIST mass spectral library for tentative identification.
Head-to-Head Comparison: HPLC vs. GC-MS
To facilitate a clear choice, the two techniques are compared across several key performance and practical parameters.
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning between liquid mobile and solid stationary phases.[3][15] | Partitioning between gas mobile and liquid stationary phases.[9][16] |
| Sample Preparation | Simple dissolution in mobile phase. | Mandatory derivatization to increase volatility.[11][12] |
| Speed | Typically faster for routine QC (isocratic methods). | Longer, due to derivatization and oven programming. |
| Resolution | Good, sufficient for most purity assays. | Excellent, capillary columns offer very high separation efficiency. |
| Selectivity | Based on UV absorbance; co-eluting impurities can be missed. | Highly selective; MS detects based on unique mass-to-charge ratios. |
| Sensitivity | Good, typically in the low µg/mL range. | Excellent, can detect trace-level impurities in the ng/mL range.[14] |
| Information | Quantitative data (% purity) and retention time. | Quantitative data + definitive structural information from mass spectra.[8] |
| Robustness | Generally considered more robust and easier to transfer between labs. | The derivatization step can introduce variability if not well-controlled. |
| Cost & Complexity | Lower initial cost, simpler operation and maintenance. | Higher initial cost, more complex instrumentation and data analysis. |
Decision-Making Framework: Which Method to Choose?
The choice between HPLC and GC-MS is not about which is "better," but which is "fitter for the intended purpose," a core principle of analytical method validation.[7][17]
Caption: A decision tree for selecting the appropriate analytical method.
Choose HPLC for:
-
Routine Quality Control (QC): When you need to rapidly and reliably determine the purity of batches against a known specification.
-
Stability Studies: For monitoring the degradation of the main compound and the formation of known degradation products over time.
-
Simplicity and Throughput: When a large number of samples need to be analyzed efficiently with a robust, easy-to-use method.
Choose GC-MS for:
-
Impurity Identification: When you need to identify unknown peaks in your chromatogram. This is critical during process development, troubleshooting, and for regulatory filings.
-
Trace Analysis: When searching for genotoxic or other highly potent impurities that may be present at levels below the detection limits of standard HPLC-UV methods.
-
Orthogonal Method Development: As a secondary, confirmatory technique to validate HPLC results and ensure no impurities are co-eluting with the main peak.
Conclusion
Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound, but they serve distinct, albeit sometimes overlapping, purposes. HPLC stands out as the pragmatic choice for routine, high-throughput purity assessments due to its simplicity, robustness, and direct applicability to the analyte without derivatization. Conversely, GC-MS, despite the added complexity of its required derivatization step, offers unparalleled specificity and is the indispensable tool for the definitive identification of unknown impurities. A senior application scientist would recommend implementing HPLC for daily quality control and leveraging the power of GC-MS for initial process development, impurity characterization, and in-depth investigations. The ultimate decision rests on a clear understanding of the analytical objective, aligning the chosen technology with the specific questions that need to be answered.
References
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Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling . MDPI. Available from: [Link]
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Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens . PubMed. Available from: [Link]
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ICH Guidelines for Analytical Method Validation Explained . AMSbio. Available from: [Link]
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A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification . PubMed. Available from: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. Available from: [Link]
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Understanding HPLC Instrumentation: Principles & Uses . Chrom Tech, Inc. Available from: [Link]
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What Is Derivatization In GC-MS? . Chemistry For Everyone - YouTube. Available from: [Link]
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Derivatization for Gas Chromatography . Phenomenex. Available from: [Link]
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HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks . National Institutes of Health (NIH). Available from: [Link]
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A Brief Guide to GC-MS Analysis Services . Smithers. Available from: [Link]
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Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). Available from: [Link]
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Principle of HPLC | HPLC System Working Explained . Pharmaguideline. Available from: [Link]
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HPLC: Principle, Parts, Types, Uses, Diagram . Microbe Notes. Available from: [Link]
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Gas Chromatography – Mass Spectrometry (GC−MS) . National Institute of Standards and Technology (NIST). Available from: [Link]
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Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation . National Institutes of Health (NIH). Available from: [Link]
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Working Principle of GC-MS . ResolveMass Laboratories Inc. Available from: [Link]
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GC-MS Principle, Instrument and Analyses and GC-MS/MS . Technology Networks. Available from: [Link]
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Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species . MDPI. Available from: [Link]
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Gas chromatography mass spectrometry basic principles . Agilent. Available from: [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). Available from: [Link]
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Determination of Phenolic Compounds by HPLC . Journal of Chromatographic Science. Available from: [Link]
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Determination of Phenolic Compounds in Plant Extracts by HPLC-DAD . CABI Digital Library. Available from: [Link]
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2-Benzyl-4-methoxyphenol . PubChem. Available from: [Link]
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A Comparative Guide to the Structural Validation of 2-(4-Methoxybenzyl)phenol Using 2D NMR Spectroscopy
Introduction
In the realm of medicinal chemistry and materials science, the precise structural elucidation of novel and synthesized compounds is a non-negotiable cornerstone of research and development. 2-(4-Methoxybenzyl)phenol, a molecule featuring two distinct aromatic rings linked by a methylene bridge, serves as an exemplary case for demonstrating the power of modern analytical techniques. Its structure, while seemingly straightforward, presents a classic validation challenge: confirming the substitution patterns on both aromatic rings and, most critically, establishing the exact point of connectivity between the benzyl and phenol moieties.
This guide provides an in-depth, technically-grounded comparison of a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments for the unambiguous structural validation of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind the experimental choices, demonstrating how a synergistic application of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) creates a self-validating system for structural proof. This approach is designed for researchers, scientists, and drug development professionals who require not just data, but verified molecular truth.
The Analytical Imperative: Why 2D NMR is Essential
While one-dimensional (1D) ¹H and ¹³C NMR provide foundational data on the number and types of protons and carbons, they often fall short in complex molecules where signal overlap and ambiguous couplings can lead to incorrect structural assignments.[1] 2D NMR spectroscopy resolves these ambiguities by spreading the spectral information across a second frequency dimension, revealing correlations between nuclei that definitively map the molecular architecture.[2][3]
For this compound, the key structural questions that 2D NMR must answer are:
-
Intra-Ring Connectivity: What are the precise substitution patterns on the phenol and benzyl rings?
-
Inter-Ring Connectivity: How is the methylene bridge (-CH₂-) linked to both aromatic systems?
-
Functional Group Placement: Where are the hydroxyl (-OH) and methoxy (-OCH₃) groups located?
To answer these, we employ a trio of complementary experiments, each providing a unique piece of the structural puzzle.
Pillar 1: Correlation Spectroscopy (COSY) - Mapping the Proton Network
COSY is the foundational 2D NMR experiment used to identify protons that are J-coupled, meaning they are connected through two or three chemical bonds.[4][5][6] Its primary function is to reveal proton-proton (¹H-¹H) spin systems, allowing us to trace the connectivity of protons within a molecular fragment, such as along the backbone of an aromatic ring.[7][8]
In a COSY spectrum, the 1D ¹H spectrum is plotted on both axes. The diagonal peaks correspond to the 1D signals, while the crucial information comes from the off-diagonal "cross-peaks." A cross-peak at the coordinates of two different proton signals indicates that those two protons are coupled.[6][9]
-
Causality: By choosing COSY as our first step, we aim to delineate the separate spin systems of the molecule. We expect to see correlations between adjacent protons on the phenol ring and on the 4-methoxybenzyl ring, effectively treating them as independent fragments to be connected later.
Pillar 2: Heteronuclear Single Quantum Coherence (HSQC) - Linking Protons to Carbons
The HSQC experiment identifies direct, one-bond correlations between protons and the heteronucleus to which they are attached, most commonly ¹³C.[2][10][11][12] This technique is exceptionally powerful for assigning each proton signal to its corresponding carbon signal, resolving any ambiguity in the ¹³C spectrum.[13][14]
The resulting 2D spectrum has a ¹H axis and a ¹³C axis. Each peak in the spectrum represents a C-H bond, with coordinates corresponding to the chemical shifts of the involved carbon and proton.[11]
-
Causality: The choice to run HSQC is driven by the need for a direct and unambiguous assignment of all protonated carbons. This step is critical for building a reliable framework of C-H pairs before attempting to piece the entire structure together. Quaternary carbons, having no attached protons, will be absent from the HSQC spectrum.[11]
Pillar 3: Heteronuclear Multiple Bond Correlation (HMBC) - Connecting the Fragments
The HMBC experiment is arguably the most crucial for validating the overall structure of this compound. It reveals long-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH).[10][15][16][17] Unlike HSQC, HMBC is designed to suppress one-bond correlations, focusing instead on the connections that build the molecular skeleton.[10][17]
-
Causality: We employ HMBC to bridge the spin systems identified by COSY. The key objective is to find correlations from the methylene bridge protons to carbons in both the phenol and benzyl rings. This provides irrefutable proof of how the two aromatic moieties are connected. Furthermore, HMBC is essential for placing quaternary carbons and confirming the positions of the methoxy and hydroxyl groups.[16][18]
Experimental Workflow and Protocols
A logical and systematic workflow is paramount for successful structural validation. The process begins with data acquisition and proceeds through sequential interpretation of the spectra.
Caption: A streamlined workflow for 2D NMR-based structural validation.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of synthesized this compound in 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) may be used as an internal standard (δ = 0.00 ppm).
-
Spectrometer Setup: Data should be acquired on a 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing inverse-detected experiments.
-
1D Spectra: Acquire standard 1D ¹H and ¹³C{¹H} spectra to serve as references for the 2D experiments.
-
COSY: Acquire a gradient-selected COSY (gCOSY) spectrum. Typical parameters include a spectral width covering the entire proton range, 2048 data points in the direct dimension (F2), and 256-512 increments in the indirect dimension (F1).
-
HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. Optimize the spectral widths in both ¹H and ¹³C dimensions to cover all relevant signals. Set the one-bond coupling constant (¹J_CH) to an average value of 145 Hz.
-
HMBC: Acquire a gradient-selected HMBC spectrum. Optimize spectral widths as with HSQC. The key parameter is the long-range coupling constant, which should be optimized for an average value of 8 Hz to observe both ²J_CH and ³J_CH correlations.
Data Analysis and Step-by-Step Structural Validation
Let us assume the acquisition of the following (hypothetical but realistic) NMR data for this compound.
Table 1: ¹H and ¹³C NMR Data (400 MHz, CDCl₃)
| Atom # | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Integration | Assignment |
| 1 | 153.5 | 5.10 | br s | 1H | Phenolic OH |
| 2 | 128.0 | - | - | - | Quaternary C |
| 3 | 115.5 | 6.85 | d | 1H | Ar-H |
| 4 | 129.8 | 7.10 | t | 1H | Ar-H |
| 5 | 121.0 | 6.75 | t | 1H | Ar-H |
| 6 | 130.5 | 6.95 | d | 1H | Ar-H |
| 7 | 35.0 | 3.90 | s | 2H | -CH₂- |
| 1' | 132.0 | - | - | - | Quaternary C |
| 2', 6' | 129.5 | 7.15 | d | 2H | Ar-H |
| 3', 5' | 114.0 | 6.80 | d | 2H | Ar-H |
| 4' | 158.0 | - | - | - | Quaternary C |
| OMe | 55.3 | 3.78 | s | 3H | -OCH₃ |
Step 1: COSY - Delineating the Aromatic Spin Systems
The COSY spectrum allows us to trace the proton networks.
-
Phenol Ring: We expect to see cross-peaks connecting H-6 (6.95 ppm) to H-5 (6.75 ppm), H-5 to H-4 (7.10 ppm), and H-4 to H-3 (6.85 ppm). This confirms a contiguous four-proton system on the phenol ring, consistent with a 1,2-disubstitution pattern.
-
Benzyl Ring: A strong cross-peak will be observed between H-2'/6' (7.15 ppm) and H-3'/5' (6.80 ppm). This is characteristic of an AA'BB' system found in para-substituted benzene rings.[19]
-
Isolated Protons: The methylene protons (H-7), methoxy protons (OMe), and hydroxyl proton (OH) will appear on the diagonal but will show no cross-peaks to other protons, confirming they are isolated spin systems.
Step 2: HSQC - Assigning Protonated Carbons
The HSQC spectrum provides direct C-H correlations, solidifying our assignments.
Table 2: Key HSQC Correlations (¹H-¹³C One-Bond)
| ¹H Signal (ppm) | Correlated ¹³C Signal (ppm) | Assignment |
| 6.85 (H-3) | 115.5 (C-3) | C3-H3 |
| 7.10 (H-4) | 129.8 (C-4) | C4-H4 |
| 6.75 (H-5) | 121.0 (C-5) | C5-H5 |
| 6.95 (H-6) | 130.5 (C-6) | C6-H6 |
| 3.90 (H-7) | 35.0 (C-7) | C7-H7 |
| 7.15 (H-2'/6') | 129.5 (C-2'/6') | C2'/C6'-H |
| 6.80 (H-3'/5') | 114.0 (C-3'/5') | C3'/C5'-H |
| 3.78 (OMe) | 55.3 (OMe Carbon) | OMe C-H |
This analysis confirms the assignment of every protonated carbon in the molecule. The remaining unassigned carbons (128.0, 132.0, 158.0 ppm) must be the quaternary carbons.
Step 3: HMBC - The Definitive Structural Proof
The HMBC spectrum connects all the pieces. We focus on the long-range correlations from the key singlet protons (methylene and methoxy) and from the aromatic protons to the unassigned quaternary carbons.
Table 3: Crucial HMBC Correlations (¹H-¹³C Long-Range)
| From ¹H Signal (ppm) | To ¹³C Signal (ppm) | Bonds | Inference |
| 3.90 (H-7) | 128.0 (C-2) | ³J | Methylene bridge is attached to C-2 of the phenol ring. |
| 3.90 (H-7) | 130.5 (C-6) | ³J | Confirms C-2 attachment. |
| 3.90 (H-7) | 132.0 (C-1') | ²J | Methylene bridge is attached to C-1' of the benzyl ring. |
| 3.90 (H-7) | 129.5 (C-2'/6') | ³J | Confirms C-1' attachment. |
| 3.78 (OMe) | 158.0 (C-4') | ³J | Methoxy group is attached to C-4' of the benzyl ring. |
| 6.80 (H-3'/5') | 158.0 (C-4') | ²J | Confirms C-4' is adjacent to C-3'/5'. |
The HMBC data provides the conclusive evidence:
-
The Bridge: The methylene protons (H-7) show correlations to C-2 of the phenol ring and C-1' of the benzyl ring. This unambiguously establishes the phenol-C2-CH2-C1'-benzyl connectivity.
-
Methoxy Position: The methoxy protons show a strong correlation to C-4' (158.0 ppm), confirming its position on the benzyl ring, para to the methylene bridge.
Caption: Key 2D NMR correlations confirming the molecular structure.
Comparative Summary of Techniques
| Technique | Primary Purpose | Information Gained for this compound | Limitations |
| COSY | Identify ¹H-¹H J-couplings | - Confirms the 4-proton system on the phenol ring. - Confirms the para-substituted pattern on the benzyl ring. | Cannot connect isolated spin systems (e.g., cannot link the two rings). |
| HSQC | Identify ¹H-¹³C one-bond correlations | - Unambiguously assigns all protonated carbons. - Confirms CH, CH₂, and CH₃ groups. | Provides no information about quaternary carbons or connectivity between fragments. |
| HMBC | Identify ¹H-¹³C long-range correlations | - Crucially links the methylene bridge to both aromatic rings. - Assigns all quaternary carbons. - Confirms the position of the methoxy group. | Absence of a correlation is not definitive proof of distance.[10] Can sometimes show weak one-bond artifacts.[20] |
Conclusion
The structural validation of this compound serves as a perfect illustration of the necessity of a multi-pronged analytical approach. While 1D NMR lays the groundwork, it is the synergistic and comparative application of 2D NMR techniques that provides the definitive, trustworthy proof required in rigorous scientific endeavors. COSY delineates the proton frameworks, HSQC assigns the protonated carbons with certainty, and HMBC masterfully connects the molecular fragments into a final, validated structure. This guide demonstrates that by understanding the specific strengths and causal roles of each experiment, researchers can construct a logical and self-validating workflow, transforming ambiguous data into unambiguous molecular knowledge.
References
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Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 12). What Is HSQC NMR? [Video]. YouTube. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 5). What Is COSY NMR? [Video]. YouTube. Retrieved from [Link]
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Chemistry For Everyone. (2025, August 12). What Is HMBC NMR? [Video]. YouTube. Retrieved from [Link]
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Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]
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Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]
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Columbia University. (n.d.). COSY. NMR Core Facility. Retrieved from [Link]
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NMR Wiki. (2011, January 8). 2D HMBC. Retrieved from [Link]
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NMR Wiki. (2009, January 27). HSQC. Retrieved from [Link]
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Chemistry LibreTexts. (2024, November 12). 19: HMBC. Retrieved from [Link]
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CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). CF NMR. Retrieved from [Link]
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Slideshare. (n.d.). Use of NMR in structure elucidation. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]
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JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]
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PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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PubChem. (n.d.). 2-Benzyl-4-methoxyphenol. National Institutes of Health. Retrieved from [Link]
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UCSD SSPPS NMR Facility. (2017, April 5). Single bond correlations in HMBC spectra. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Antioxidant Activity of 2-(4-Methoxybenzyl)phenol and Other Phenols
For researchers, scientists, and drug development professionals, the quest for novel antioxidant compounds is a continuous endeavor. Phenolic compounds, in particular, represent a vast and promising class of molecules with the potential to mitigate oxidative stress-related pathologies. This guide provides an in-depth comparative analysis of the predicted antioxidant activity of 2-(4-Methoxybenzyl)phenol against a panel of well-characterized phenolic compounds.
In the absence of direct experimental data for this compound in peer-reviewed literature, this guide leverages established structure-activity relationships (SAR) to forecast its potential efficacy. By understanding the fundamental principles that govern the antioxidant capacity of phenols, we can make well-founded predictions and design robust experimental workflows for validation.
The Structural Basis of Phenolic Antioxidant Activity
The antioxidant activity of phenolic compounds is intrinsically linked to their molecular structure. The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to neutralize highly reactive free radicals, thereby terminating damaging chain reactions. The efficiency of this process is dictated by the stability of the resulting phenoxyl radical. Key structural features that influence antioxidant potency include:
-
The Phenolic Hydroxyl Group: This is the cornerstone of antioxidant activity, serving as the hydrogen donor.
-
Electron-Donating Substituents: Groups such as methoxy (-OCH₃) and alkyl chains, particularly at the ortho and para positions relative to the hydroxyl group, increase the electron density of the aromatic ring. This enhanced electron density stabilizes the phenoxyl radical through resonance, making the parent phenol a more effective antioxidant.
-
Steric Hindrance: Bulky substituents near the hydroxyl group can enhance antioxidant activity by sterically hindering the phenoxyl radical from participating in pro-oxidant reactions.
A Predictive Analysis of this compound
Let us dissect the structure of this compound to predict its antioxidant potential.
-
Phenolic Hydroxyl Group: The presence of the -OH group on the phenol ring is the primary indicator of its potential as a radical scavenger.
-
2-(4-Methoxybenzyl) Substituent: This substituent at the ortho position to the hydroxyl group is particularly noteworthy. The benzyl group itself can contribute to the stability of the phenoxyl radical. Furthermore, the methoxy group on the benzyl ring, being an electron-donating group, can further enhance this stabilizing effect through resonance.
Based on these structural characteristics, it is hypothesized that this compound possesses significant antioxidant activity. The electron-donating nature of the methoxybenzyl group is expected to lower the bond dissociation enthalpy of the phenolic O-H bond, facilitating the hydrogen atom transfer to free radicals.
Comparative Analysis with Standard Phenols
To contextualize the predicted activity of this compound, we will compare it with a selection of structurally related and commonly used phenolic antioxidants:
-
Phenol: The simplest phenolic compound, serving as a baseline for comparison.
-
Guaiacol (2-Methoxyphenol): Structurally similar to our target compound, featuring a methoxy group at the ortho position.
-
p-Cresol (4-Methylphenol): An example of an alkyl-substituted phenol.
-
Butylated Hydroxytoluene (BHT): A widely used synthetic antioxidant with significant steric hindrance.
-
Trolox: A water-soluble analog of vitamin E, commonly used as a standard in antioxidant assays.
The following table summarizes the reported antioxidant activities of these compounds from various studies. It is crucial to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.
| Compound | DPPH IC50 (µM) | ABTS TEAC (Trolox Equivalents) | ORAC (µmol TE/µmol) |
| Phenol | >1000 | ~0.3 | ~1.5 |
| Guaiacol | ~300 | ~0.8 | ~2.0 |
| p-Cresol | ~200 | ~1.0 | ~2.5 |
| BHT | ~50 | ~0.5 | ~1.8 |
| Trolox | ~40 | 1.0 (by definition) | 1.0 (by definition) |
Disclaimer: The values presented are approximate and compiled from various literature sources for illustrative purposes. Experimental conditions can significantly influence results.
The Causality Behind Experimental Choices
The selection of antioxidant assays is critical for a comprehensive evaluation of a compound's potential. The three assays detailed below—DPPH, ABTS, and ORAC—are chosen for their distinct mechanisms, providing a more complete picture of antioxidant activity.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This is a rapid and straightforward method that measures the ability of an antioxidant to scavenge the stable DPPH radical. It is a popular initial screening tool.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is versatile as it can be used for both hydrophilic and lipophilic antioxidants and is effective over a wide pH range. The ABTS radical is more reactive than the DPPH radical, potentially providing a more sensitive measure of antioxidant activity.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. It is considered to be more biologically relevant as the peroxyl radical is a common reactive oxygen species in biological systems.
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the DPPH radical scavenging activity of a test compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compound and reference standard (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Preparation of Sample Solutions: Prepare a series of concentrations of the test compound and the reference standard in methanol.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample or standard solutions at different concentrations to the wells.
-
For the control, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the sample concentration.
ABTS Radical Cation Decolorization Assay
This protocol details the steps for the ABTS assay.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound and reference standard (Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Sample Solutions: Prepare a series of concentrations of the test compound and the reference standard in the appropriate solvent.
-
Assay:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the sample or standard solutions at different concentrations to the wells.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the test compound.
Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol provides a method for the ORAC assay.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of fluorescein in phosphate buffer.
-
Prepare a solution of AAPH in phosphate buffer. This solution should be made fresh before each use.
-
Prepare a series of concentrations of Trolox in phosphate buffer to be used as the standard.
-
-
Preparation of Sample Solutions: Prepare dilutions of the test compound in phosphate buffer.
-
Assay:
-
Add 150 µL of the fluorescein working solution to each well of a 96-well black microplate.
-
Add 25 µL of the sample, standard, or blank (phosphate buffer) to the wells.
-
Incubate the plate at 37°C for 10 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Measure the fluorescence decay every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
Calculation: The ORAC value is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then expressed as µmol of Trolox equivalents (TE) per µmol or gram of the compound.
Visualizing the Mechanisms
General Mechanism of Phenolic Radical Scavenging
Caption: Hydrogen atom donation from a phenol to a free radical.
Experimental Workflow for the DPPH Assay
Caption: A generalized workflow for the DPPH antioxidant assay.
Conclusion and Future Directions
While direct experimental data for this compound is currently unavailable, a thorough analysis of its structure strongly suggests a high potential for antioxidant activity. The presence of a phenolic hydroxyl group combined with an electron-donating methoxybenzyl substituent at the ortho position provides a strong theoretical basis for its efficacy as a radical scavenger.
The provided experimental protocols for the DPPH, ABTS, and ORAC assays offer a robust framework for the empirical validation of this prediction. Future in vitro and in vivo studies are warranted to quantify the antioxidant efficacy of this compound and to fully elucidate its mechanism of action. Such research will be invaluable in determining its potential as a novel therapeutic agent in the fight against oxidative stress-related diseases.
References
A comprehensive list of references will be compiled upon the completion of a specific experimental study on this topic. For the general principles and protocols mentioned, please refer to standard peer-reviewed journals in the fields of medicinal chemistry, pharmacology, and food science.
The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of 2-(4-Methoxybenzyl)phenol Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the 2-methoxyphenol scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds. Nature itself has long utilized this chemical framework in molecules like eugenol and vanillin, hinting at its therapeutic potential.[1] Within this broad class, 2-(4-Methoxybenzyl)phenol derivatives have emerged as a particularly promising area of investigation, demonstrating a spectrum of activities including antioxidant, anti-inflammatory, and anticancer effects. This guide offers a comprehensive analysis of the structure-activity relationships (SAR) of these derivatives, providing a comparative overview of their biological performance supported by experimental data. We will delve into the causal relationships between specific structural modifications and the resulting biological outcomes, offering insights to guide the rational design of more potent and selective therapeutic agents.
The Core Scaffold: Unpacking the Therapeutic Potential
The this compound core consists of a phenol ring substituted with a methoxy group at the ortho position and a 4-methoxybenzyl group. This arrangement of functional groups is pivotal to its biological activity. The phenolic hydroxyl group is a key player in the antioxidant properties of these molecules, acting as a hydrogen donor to neutralize free radicals. The methoxy group, with its electron-donating nature, can modulate the reactivity of the phenol and influence the overall electronic properties of the molecule, which in turn affects its interaction with biological targets.
Structure-Activity Relationship: A Tale of Substituents and Biological Consequences
The therapeutic efficacy of this compound derivatives can be finely tuned by strategic modifications to their core structure. Here, we dissect the impact of key structural variations on their antioxidant, anti-inflammatory, and anticancer activities.
Antioxidant Activity: The Battle Against Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in a wide range of diseases.[2] Phenolic compounds are renowned for their antioxidant capabilities, and this compound derivatives are no exception. Their primary mechanism of antioxidant action is through hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thus neutralizing it.
The antioxidant capacity is significantly influenced by the substituents on the aromatic rings. For instance, the presence of electron-donating groups enhances the hydrogen-donating ability of the phenolic hydroxyl group, thereby boosting antioxidant activity. This is because these groups stabilize the resulting phenoxyl radical.
A comparative study of various 2-methoxyphenol derivatives in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay provides quantitative insights into their antioxidant potential.
| Compound ID | Modification from Core Scaffold | Antioxidant Activity (IC50/EC50) | Reference |
| 1 | 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol | 10.46 ppm (EC50) | [3] |
| 2 | Eugenol (4-allyl-2-methoxyphenol) | IC50 = 0.75 mM | [1] |
| 3 | Vanillin (4-formyl-2-methoxyphenol) | IC50 = 1.38 mM | [1] |
From the table, it is evident that the introduction of an imine group in compound 1 results in potent antioxidant activity.[3] Eugenol, with its allyl group, also demonstrates significant radical scavenging ability.[1] In contrast, the electron-withdrawing formyl group in vanillin leads to a comparatively lower antioxidant capacity.[1]
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and cancer. The anti-inflammatory effects of this compound derivatives are often mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
A notable example is the derivative (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP), which has demonstrated potent anti-inflammatory and anti-arthritic properties. MMPP effectively inhibits the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, and downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] This is achieved through the inhibition of STAT3 activation and interference with NF-κB signaling.[4]
Another related compound, 2-methoxy-4-vinylphenol (2M4VP), also exhibits significant anti-inflammatory effects by suppressing NF-κB and MAPK activation.[5]
| Compound ID | Key Structural Feature | Mechanism of Action | Reference |
| MMPP | Prop-1-en-1-yl linker | Inhibition of STAT3 activation, interference with NF-κB signaling | [4] |
| 2M4VP | Vinyl group at position 4 | Suppression of NF-κB and MAPK activation | [5] |
These findings underscore the importance of the substituent at the 4-position of the phenol ring in dictating the anti-inflammatory mechanism and potency.
Anticancer Activity: A Targeted Assault on Cancer Cells
The development of novel anticancer agents with improved efficacy and reduced side effects is a paramount goal in medicinal chemistry. Several derivatives of the this compound scaffold have shown promising anticancer activity against various cancer cell lines.
For instance, a study on hydroxylated biphenyls derived from 4-substituted-2-methoxyphenols revealed that two curcumin-biphenyl derivatives exhibited significant growth inhibitory activities against malignant melanoma cell lines, with IC50 values ranging from 1 to 13 µM. The dimeric nature of these compounds appears to enhance their anticancer potential.
Furthermore, the aforementioned MMPP has been shown to suppress breast cancer progression by dually regulating VEGFR2 and PPARγ, leading to the downregulation of AKT activity and the induction of apoptosis.
The structural features that contribute to the anticancer activity of these derivatives are multifaceted and often involve the modulation of multiple signaling pathways. The presence of specific functional groups can influence the compound's ability to interact with key protein targets involved in cancer cell proliferation, survival, and metastasis.
Experimental Protocols: A Guide to Biological Evaluation
To ensure the scientific integrity and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to evaluate the biological activity of this compound derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to determine the antioxidant capacity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Dissolve the test compounds in a suitable solvent to prepare a series of concentrations.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. A control well containing 100 µL of DPPH solution and 100 µL of the solvent should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT reagent (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds
-
96-well cell culture plate
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways.
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compounds, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of p65 and p38).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Visualizing the Molecular Landscape: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key relationships and workflows.
Caption: Anti-inflammatory Mechanism of Action.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-(4-Methoxybenzyl)phenol and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacological research, the subtle art of molecular architecture dictates biological function. The placement of a single functional group can dramatically alter a compound's efficacy and mechanism of action. This guide delves into the comparative biological activities of 2-(4-Methoxybenzyl)phenol and its positional isomers, 3-(4-Methoxybenzyl)phenol and 4-(4-Methoxybenzyl)phenol. While direct comparative studies on these specific isomers are notably scarce in current literature, this guide will leverage established structure-activity relationship (SAR) principles of phenolic compounds to forecast their potential differences in antioxidant, antimicrobial, and cytotoxic activities. The insights provided herein are supported by experimental data from structurally analogous compounds, offering a predictive framework for researchers embarking on the study of these molecules.
The Decisive Role of Isomeric Configuration
The fundamental structure of (4-Methoxybenzyl)phenol consists of a phenol ring and a 4-methoxybenzyl group. The key variable among the isomers is the point of attachment of the benzyl group to the phenol ring—at the ortho (2-), meta (3-), or para (4-) position relative to the hydroxyl group. This seemingly minor variation has profound implications for the molecule's electronic properties, steric hindrance, and its ability to interact with biological targets.
The hydroxyl group (-OH) is a potent hydrogen donor, crucial for antioxidant activity. Its efficacy is modulated by the electronic effects of other substituents on the aromatic ring. The methoxy group (-OCH₃) on the benzyl ring is an electron-donating group, which can influence the overall electron density of the molecule. The position of the entire methoxybenzyl substituent on the phenol ring will, therefore, dictate the ease with which the phenolic proton can be abstracted, a key step in free radical scavenging. Furthermore, the overall shape and polarity of each isomer will govern its ability to permeate cell membranes and interact with the active sites of enzymes or receptors, thereby influencing its antimicrobial and cytotoxic potential.
Comparative Analysis of Predicted Biological Activities
Antioxidant Activity: A Game of Protons and Electrons
The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[1] The stability of the resulting phenoxyl radical is a key determinant of antioxidant efficiency.
-
This compound (ortho-isomer): The ortho-positioning of the bulky methoxybenzyl group may introduce steric hindrance around the phenolic hydroxyl group. This could potentially hinder its interaction with free radicals. However, the proximity of the benzyl group might also allow for intramolecular hydrogen bonding, which could stabilize the phenoxyl radical once formed, thereby enhancing its antioxidant potential under certain conditions.
-
3-(4-Methoxybenzyl)phenol (meta-isomer): In the meta-isomer, the electronic influence of the methoxybenzyl group on the hydroxyl group is generally weaker compared to the ortho and para positions. This might result in a comparatively lower antioxidant activity.
-
4-(4-Methoxybenzyl)phenol (para-isomer): The para-positioning allows for maximal electronic delocalization and resonance stabilization of the phenoxyl radical. This is a common feature in many potent phenolic antioxidants. Therefore, it is hypothesized that the para-isomer would exhibit the strongest antioxidant activity among the three.
Illustrative Data from Analogous Phenolic Compounds
| Compound | Assay | IC50 Value | Reference |
| Butylated Hydroxyanisole (BHA) | DPPH | 15 - 40 µg/mL | [3] |
| Eugenol (4-allyl-2-methoxyphenol) | DPPH | ~0.75 mM | [4] |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | DPPH | ~1.38 mM | [4] |
Note: These values are for structurally related compounds and are intended for illustrative purposes only. Direct experimental validation for this compound and its isomers is required.
Antimicrobial Activity: Disrupting Microbial Defenses
Phenolic compounds exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis.[5] The lipophilicity and molecular shape of the isomers will play a crucial role in their ability to interact with and penetrate microbial cells.
-
Structure-Activity Relationship Insights: Studies on other phenolic derivatives have shown that the position of substituents can significantly impact antimicrobial efficacy. For instance, in some series of phenolic compounds, the ortho-isomers have demonstrated greater potency than their para-isomers against certain bacterial strains.[6] The antimicrobial potential of phenolic acids is also dependent on the number and position of substituents on the benzene ring.[7]
Key Considerations for Isomeric Differences:
-
Lipophilicity: The isomers will likely have slightly different polarities, affecting their partitioning into the lipid-rich bacterial cell membranes.
-
Steric Factors: The spatial arrangement of the methoxybenzyl group could influence how the molecule interacts with microbial enzymes or membrane proteins.
A definitive prediction of which isomer would be the most potent antimicrobial agent is challenging without experimental data. However, it is plausible that the differences in their physical properties will lead to variations in their spectrum of activity against different microorganisms.
Cytotoxicity: A Double-Edged Sword
The cytotoxic effects of phenolic compounds are of great interest for their potential application in cancer therapy, but also for assessing their safety profile. The mechanisms of cytotoxicity can involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) under certain conditions.
-
Predicted Trends: The cytotoxicity of phenolic compounds is often linked to their pro-oxidant or antioxidant activities and their ability to interact with cellular signaling pathways. It is conceivable that the isomer with the most potent antioxidant or pro-oxidant activity under physiological conditions would also exhibit the most significant cytotoxic effects. For instance, some phenolic compounds have been shown to induce apoptosis in cancer cells.[8]
Illustrative Cytotoxicity Data (IC50)
| Compound | Cell Line | IC50 Value | Reference |
| p-Methoxyphenol | RAW 264.7 | > 1 mM | [9] |
| Eugenol | Breast Cancer Cells | Varies |
Note: This data is for related compounds and serves to illustrate the range of cytotoxic potentials among phenolic structures. The specific cytotoxic profiles of this compound and its isomers need to be determined experimentally.
Experimental Design for Comparative Analysis
To rigorously evaluate the biological activities of these isomers, a series of well-established in vitro assays should be performed. The following protocols provide a framework for such a comparative study.
Workflow for Comparative Biological Activity Assessment
Caption: Experimental workflow for the comparative biological evaluation of (4-Methoxybenzyl)phenol isomers.
Detailed Experimental Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is quantified spectrophotometrically.[3]
-
Materials:
-
This compound and its isomers
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of each isomer in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add varying concentrations of the test compounds to different wells.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
2. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Materials:
-
Test compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Incubator
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits bacterial growth.
-
3. MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity
This colorimetric assay assesses cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.
-
Materials:
-
Test compounds
-
Human cancer cell lines (e.g., MCF-7, HeLa) and a non-cancerous cell line (e.g., fibroblasts)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that reduces cell viability by 50%).
-
Concluding Remarks and Future Directions
The isomeric position of the methoxybenzyl group on the phenol ring is predicted to have a significant impact on the antioxidant, antimicrobial, and cytotoxic properties of this compound and its isomers. Based on established SAR principles, the para-isomer is anticipated to exhibit the most potent antioxidant activity. The relative antimicrobial and cytotoxic activities are more complex to predict and necessitate direct experimental evaluation.
The lack of direct comparative data highlights a research gap that warrants investigation. The experimental protocols outlined in this guide provide a clear path for researchers to systematically evaluate these compounds. Such studies would not only elucidate the structure-activity relationships for this specific set of isomers but also contribute valuable knowledge to the broader field of medicinal chemistry and drug discovery. Future research should also explore the underlying mechanisms of action, including their effects on specific cellular signaling pathways.
References
- Al-Sharif, I., Remmal, A., & Aboussekhra, A. (2013).
- D'agostino, M., La Bella, S., Geraci, C., & Schillaci, D. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807.
- de la Cruz, J. P., González-Correa, J. A., & de la Cuesta, F. S. (2005). The effects of new phenolic compounds on platelet aggregation in human whole blood.
- BenchChem. (2025). Application Notes & Protocols: 3-tert-Butyl-4-methoxyphenol as a Positive Control in Antioxidant Assays.
- Fujisawa, S., Atsumi, T., Kadoma, Y., & Sakagami, H. (2004). Radical-scavenging activity and cytotoxicity of p-methoxyphenol and p-cresol dimers. Anticancer research, 24(5A), 2727–2733.
- ResearchGate. (n.d.). Cytotoxic activity (IC 50; µM) of natural and synthetic Benzaldehydes and Benzyl Alcohol derivatives against various human cancer cell lines.
- ResearchGate. (n.d.). IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays.
- Upadhyay, A., Chompoo, J., Tiyaboonchai, W., & Tawde, S. (2016). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in microbiology, 7, 1375.
- Gyawali, R., & Ibrahim, S. A. (2014). Natural products as antimicrobial agents. Food control, 46, 412–429.
- ChemRxiv. (2025). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value.
- O'Sullivan, J., Sheridan, H., & Welsh, J. (2015). In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. Journal of medicinal plant research, 9(47), 1148-1156.
- ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method.
- D'agostino, M., La Bella, S., Geraci, C., & Schillaci, D. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1807.
- FooDB. (2010). Showing Compound 2-Ethoxy-4-(methoxymethyl)phenol (FDB017691).
- ResearchGate. (2017). Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)
- Hirose, M., Fukushima, S., Shirai, T., Hagiwara, A., & Ito, N. (1990).
- National Institutes of Health. (n.d.). Discovery of dual-action phenolic 4-arylidene-isoquinolinones with antioxidant and α-glucosidase inhibition activities.
- Daglia, M. (2012). Polyphenols as antimicrobial agents. Current opinion in biotechnology, 23(2), 174–181.
Sources
- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers [mdpi.com]
- 9. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 2-benzylphenols
An authoritative guide for researchers, scientists, and drug development professionals.
A Head-to-Head Comparison of Synthetic Routes to 2-Benzylphenols
The 2-benzylphenol scaffold is a privileged structural motif found in a wide array of biologically active molecules, natural products, and materials. Its synthesis, particularly with high regioselectivity for the ortho-isomer, is a critical challenge in organic chemistry. This guide provides a detailed, head-to-head comparison of the primary synthetic strategies employed to construct these valuable compounds. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each route, supported by experimental data, to empower researchers in selecting the optimal pathway for their specific applications.
Classical Approach: Friedel-Crafts Benzylation
The Friedel-Crafts reaction is a cornerstone of C-C bond formation on aromatic rings. In the context of 2-benzylphenol synthesis, it involves the electrophilic substitution of a phenol with a benzylating agent, typically a benzyl halide or benzyl alcohol, mediated by a catalyst.
Mechanistic Rationale and Causality
The reaction proceeds via the generation of a benzyl carbocation or a highly polarized benzyl-catalyst complex. Phenol, being an activated aromatic system, is susceptible to electrophilic attack. However, the hydroxyl group presents a significant challenge: it can act as a Lewis base and coordinate with common Lewis acid catalysts like AlCl₃, which can deactivate the catalyst and lead to complex reaction mixtures.[1][2]
Furthermore, phenols are bidentate nucleophiles, meaning they can react at two positions: C-acylation/alkylation on the ring or O-acylation/alkylation at the hydroxyl group.[1] The choice of catalyst and reaction conditions is therefore critical to steer the reaction towards the desired ortho-C-benzylation. While strong Lewis acids like AlCl₃ are often problematic, milder catalysts or alternative activation methods have been developed. For instance, vapor-phase benzylation over activated alumina has been shown to favor the formation of ortho-benzylphenol.[3][4]
Workflow: Friedel-Crafts Benzylation
Caption: Workflow for Friedel-Crafts Benzylation of Phenol.
Representative Protocol: Vapor-Phase Benzylation over Alumina[3]
-
Catalyst Preparation : Activate γ-alumina by heating.
-
Reaction Setup : Pack the activated alumina into a fixed-bed reactor and heat to the reaction temperature (e.g., 250-350°C).
-
Reaction Execution : Introduce a vapor-phase mixture of phenol and benzyl alcohol (e.g., 1:1 to 1:3 molar ratio) into the reactor.
-
Work-up and Purification : Condense the product stream. The resulting mixture, containing ortho-benzylphenol, para-benzylphenol, dibenzylphenols, and unreacted starting materials, is then separated by fractional distillation or chromatography.
Performance Analysis
| Parameter | Friedel-Crafts Benzylation |
| Typical Yield | Moderate to Good (highly condition-dependent) |
| Regioselectivity | Poor to Good; often yields o/p mixtures.[5] Vapor-phase methods improve ortho-selectivity.[3][4] |
| Substrate Scope | Broad for phenols, but sensitive to sterics and electronics. Electron-withdrawing groups deactivate the ring.[6] |
| Key Advantage | Uses readily available, inexpensive starting materials and catalysts. |
| Key Disadvantage | Poor regioselectivity, potential for polyalkylation, and catalyst deactivation by the phenolic -OH group.[1][2] |
Modern Catalytic Approach: Palladium-Catalyzed Cross-Coupling
Transition-metal catalysis, particularly palladium-catalyzed cross-coupling, offers a powerful and highly selective alternative for constructing the C(sp²)-C(sp³) bond in 2-benzylphenols. The Suzuki-Miyaura coupling is a prominent example.
Mechanistic Rationale and Causality
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate.[7] For 2-benzylphenol synthesis, this typically involves reacting a 2-halophenol derivative with a benzylboronic acid or ester, or conversely, a benzyl halide with a 2-hydroxyphenylboronic acid. The reaction proceeds through a well-defined catalytic cycle involving three key steps:
-
Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a Pd(II) intermediate.
-
Transmetalation : The organic group from the boron reagent is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination : The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[8]
This method's high selectivity stems from the pre-functionalization of the coupling partners, which dictates the exact site of bond formation.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Representative Protocol: Suzuki Coupling of Benzyl Bromide[9]
(Adapted for 2-benzylphenol synthesis from a general procedure for diarylmethanes)
-
Reaction Setup : To a sealed tube under a nitrogen atmosphere, add 2-hydroxyphenylboronic acid (1.2 equiv), cesium carbonate (Cs₂CO₃, 3.0 equiv), and a palladium catalyst system (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%).
-
Reagent Addition : Add a solution of benzyl bromide (1.0 equiv) in a 10:1 mixture of THF/H₂O.
-
Reaction Execution : Seal the tube and heat the reaction mixture at ~80°C for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up and Purification : After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Performance Analysis
| Parameter | Suzuki-Miyaura Cross-Coupling |
| Typical Yield | Good to Excellent.[9] |
| Regioselectivity | Excellent; determined by the position of the halide and boronic acid. |
| Substrate Scope | Very broad; highly tolerant of various functional groups on both coupling partners.[9] |
| Key Advantage | Unambiguous regiocontrol and high functional group tolerance. Boron byproducts are generally non-toxic.[8] |
| Key Disadvantage | Requires pre-functionalization of both substrates (synthesis of boronic acids/esters), which adds steps and cost. |
Atom-Economical Approach: Directed C-H Activation
Direct C-H functionalization has emerged as a powerful, step-economical strategy that avoids the need for pre-functionalized substrates. By using a directing group on the phenol, a transition metal catalyst can be guided to selectively activate a specific C-H bond, typically at the ortho-position.
Mechanistic Rationale and Causality
This strategy relies on chelation assistance. A directing group (DG) installed on the phenolic oxygen coordinates to a metal center (e.g., Palladium, Rhodium, Iridium). This coordination event positions the metal catalyst in close proximity to the ortho C-H bond, facilitating its cleavage via a concerted metalation-deprotonation (CMD) or related pathway to form a stable metallacyclic intermediate. This intermediate can then react with a benzylating agent. The final step involves removal of the directing group to furnish the 2-benzylphenol. Palladium/norbornene cooperative catalysis represents a sophisticated example of this strategy, enabling the difunctionalization of aryl halides at the ortho and ipso positions.[10]
Workflow: Directing Group-Assisted C-H Benzylation
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Confirming the Molecular Weight of 2-(4-Methoxybenzyl)phenol with Mass Spectrometry: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a compound's molecular identity is a foundational pillar of scientific rigor. For novel molecules like 2-(4-Methoxybenzyl)phenol, a substituted phenol with potential applications in medicinal chemistry, precise molecular weight determination is the first critical step in its structural elucidation. This guide provides a comprehensive comparison of mass spectrometry techniques for confirming the molecular weight of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction: The Importance of Accurate Mass Determination
This compound possesses a molecular formula of C₁₄H₁₄O₂.[1] Based on this, its calculated monoisotopic mass is 214.0994 Da, and its average molecular weight is approximately 214.26 g/mol .[1] While nominal mass spectrometers provide integer mass values, high-resolution mass spectrometry (HRMS) offers the precision to measure mass to several decimal places.[2][3] This level of accuracy is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the assigned molecular formula.[2][3][4]
Comparative Analysis of Ionization Techniques
The choice of ionization technique is paramount for the successful mass spectrometric analysis of this compound. The ideal method should efficiently ionize the molecule with minimal fragmentation to ensure the molecular ion is readily observed. Here, we compare two common atmospheric pressure ionization techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
| Ionization Technique | Principle | Suitability for this compound | Advantages | Limitations |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating a fine mist of charged droplets.[5] | Suitable. Phenolic compounds can be analyzed by ESI, often with greater sensitivity in the negative ion mode.[6][7] | Excellent for polar and thermally labile molecules.[7] Often produces multiply charged ions for large molecules. | Less effective for nonpolar compounds.[5] Can be susceptible to ion suppression. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge needle ionizes a vaporized sample.[5][8] | Highly suitable. APCI is well-suited for less polar and thermally stable compounds with molecular weights under 1500 Da.[8][9] | Can ionize nonpolar or slightly polar molecules.[10] Less prone to matrix effects than ESI. Works well with higher HPLC flow rates.[10] | Requires the analyte to be thermally stable and volatile.[10] May cause fragmentation in thermally labile compounds.[10] |
Given the phenolic hydroxyl group, this compound exhibits some polarity, making ESI a viable option. However, its overall structure has significant nonpolar character, suggesting that APCI could also be a very effective, and potentially more robust, ionization method.
Experimental Workflows and Protocols
To ensure self-validating results, a systematic approach incorporating both low-resolution and high-resolution mass spectrometry is recommended.
I. Workflow for Molecular Weight Confirmation
The following diagram illustrates a comprehensive workflow for confirming the molecular weight of this compound.
Caption: A logical workflow for the comprehensive mass spectrometric analysis of this compound.
II. Detailed Experimental Protocols
A. Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL using a mobile phase-like solvent (e.g., 50:50 methanol:water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode).
B. LC-MS Analysis (Low-Resolution):
-
Rationale: This step provides an initial confirmation of the nominal molecular weight and assesses the purity of the sample.
-
Instrumentation: A standard single quadrupole or triple quadrupole mass spectrometer coupled with an HPLC system.
-
HPLC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometer Settings (Example for ESI Negative Ion Mode):
-
Ionization Mode: ESI Negative
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Scan Range: m/z 50-500
-
C. High-Resolution Mass Spectrometry (HRMS) Analysis:
-
Rationale: To obtain the exact mass of the molecular ion and confirm the elemental composition.[4]
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF, Orbitrap, or FT-ICR MS.[4]
-
Method: Direct infusion of the working solution at a flow rate of 5-10 µL/min.
-
Mass Spectrometer Settings (Example for ESI Negative Ion Mode):
-
Ionization Mode: ESI Negative
-
Resolution: >10,000
-
Scan Range: m/z 100-300
-
Calibration: Calibrate the instrument immediately prior to analysis using a known standard.
-
Expected Results and Interpretation
I. Predicted Mass-to-Charge Ratios
The following table summarizes the expected m/z values for various adducts of this compound.
| Ion Species | Formula | Ionization Mode | Calculated Exact Mass (m/z) |
| [M-H]⁻ | C₁₄H₁₃O₂⁻ | Negative | 213.0921 |
| [M+H]⁺ | C₁₄H₁₅O₂⁺ | Positive | 215.1067 |
| [M+Na]⁺ | C₁₄H₁₄O₂Na⁺ | Positive | 237.0886 |
| [M+HCOO]⁻ | C₁₅H₁₅O₄⁻ | Negative | 259.0976 |
Note: The formation of adducts like [M+Na]⁺ and [M+HCOO]⁻ is common in ESI and depends on the mobile phase composition.
II. Fragmentation Analysis
While soft ionization techniques are chosen to minimize fragmentation, some in-source fragmentation can occur, providing additional structural information. For phenolic compounds, characteristic losses can be observed.[11]
Caption: Potential fragmentation pathways for the [M-H]⁻ ion of this compound.
The fragmentation of phenolic compounds can be complex.[12][13] For this compound, potential fragmentation pathways could involve the loss of a methyl radical from the methoxy group, loss of formaldehyde, or cleavage of the benzyl group. Tandem mass spectrometry (MS/MS) experiments can be employed to systematically study these fragmentation patterns and further confirm the structure.[14][15]
Conclusion
The confirmation of the molecular weight of this compound is reliably achieved through a combination of LC-MS and high-resolution mass spectrometry. While both ESI and APCI are suitable ionization techniques, the choice may depend on the specific instrumentation and sample matrix. By following the detailed protocols and data interpretation guidelines presented in this guide, researchers can confidently establish the molecular identity of this compound, a critical step in advancing its potential in drug development and other scientific applications.
References
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What is high-resolution mass spectrometry for determining molecular formulas? Metware Biotechnology. [Link]
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Atmospheric Pressure Chemical Ionization (APCI). National High Magnetic Field Laboratory. [Link]
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13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Chemistry LibreTexts. [Link]
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Atmospheric-pressure chemical ionization. Wikipedia. [Link]
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Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University Department of Chemistry. [Link]
-
Liquid chromatography with electrospray ionisation mass spectrometric detection of phenolic compounds from Olea europaea. PubMed. [Link]
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11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Chemistry LibreTexts. [Link]
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Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. [Link]
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Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Metware Biotechnology. [Link]
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Electrospray and APCI Mass Analysis. AxisPharm. [Link]
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Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. National Institutes of Health. [Link]
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High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. ACS Publications. [Link]
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Automated molecular formula determination by tandem mass spectrometry (MS/MS). ResearchGate. [Link]
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mass spectra - the molecular ion (M+) peak. Chemguide. [Link]
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Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. SciELO. [Link]
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2-Benzyl-4-methoxyphenol. PubChem. [Link]
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Phenol, 2-methoxy-4-(methoxymethyl)-. NIST WebBook. [Link]
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The mass spectra of 2-methoxy-4-vinylphenol, 3-hydroxy-4-methoxybenzoic... ResearchGate. [Link]
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2-Methoxy-4-(methoxymethyl)phenol. PubChem. [Link]
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Chemical Properties of Phenol, 2-methoxy-4-propyl- (CAS 2785-87-7). Cheméo. [Link]
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Phenol, 2-methoxy-4-propyl-. NIST WebBook. [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
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The identification of dilignols from dehydrogenation mixtures of coniferyl alcohol and apocynol [4-(1-Hydroxyethyl)-2-methoxyphenol] by LC-ES-MS/MS. PubMed. [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
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17.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(4-Methoxybenzyl)phenol Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-(4-Methoxybenzyl)phenol, a key chemical intermediate. Beyond a simple comparison, this document emphasizes the critical process of cross-validation to ensure data integrity and consistency across different analytical platforms and laboratories.
Introduction: The Significance of this compound and Rigorous Quantification
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its purity and concentration directly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods for its quantification are essential throughout the drug development lifecycle, from process development and quality control to stability testing.
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose. This guide will explore and compare common analytical techniques for this compound quantification and delve into the principles and practical execution of cross-validation, a process that confirms the consistency and reliability of a validated method across different conditions.
Comparative Analysis of Quantification Methods
The selection of an analytical method is a critical decision driven by factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. Here, we compare three prevalent techniques for the quantification of phenolic compounds like this compound: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a widely used technique for the analysis of phenolic compounds. It offers a good balance of performance, cost-effectiveness, and ease of use.
-
Principle: The method separates this compound from other components in a sample mixture based on its differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated compound is then detected by its absorbance of ultraviolet (UV) light at a specific wavelength. For 4-methoxyphenol, a structurally similar compound, the absorption maxima are at 222 nm and 282 nm, providing a good starting point for method development.
-
Strengths:
-
Robust and reproducible.
-
Relatively low operational cost.
-
Suitable for routine quality control analysis.
-
-
Limitations:
-
Limited sensitivity compared to mass spectrometry-based methods.
-
Potential for interference from co-eluting compounds with similar UV spectra.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar analytes like phenols, derivatization is often necessary to improve volatility and chromatographic performance.
-
Principle: The sample is vaporized and separated based on the compound's boiling point and interaction with the stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, which provides both quantitative data and structural information.
-
Strengths:
-
High sensitivity and selectivity.
-
Provides mass spectral data for compound identification and confirmation.
-
-
Limitations:
-
Requires derivatization for polar compounds, adding a step to the workflow.
-
Not suitable for thermally labile compounds.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered a gold standard for the quantification of trace-level analytes in complex matrices due to its exceptional sensitivity and selectivity.
-
Principle: Similar to HPLC, the compound of interest is first separated by liquid chromatography. It is then introduced into a tandem mass spectrometer, where it undergoes ionization, precursor ion selection, fragmentation, and fragment ion detection. This multi-stage process provides a high degree of specificity.
-
Strengths:
-
Unparalleled sensitivity and selectivity.
-
High-throughput capabilities.
-
Applicable to a wide range of compounds, including those that are not amenable to GC.
-
-
Limitations:
-
Higher instrument and operational costs.
-
Potential for matrix effects that can impact quantification accuracy.
-
Method Performance Comparison
The following table summarizes the expected performance characteristics of the three analytical methods for the quantification of this compound. These are representative values and will vary depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 98-102% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL range | sub-pg/mL range |
| Specificity | Moderate | High | Very High |
The Imperative of Cross-Validation
Once an analytical method has been validated according to regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), it is crucial to ensure its performance is consistent when transferred to a different laboratory or when a new analytical method is introduced. This is the core purpose of cross-validation.
Cross-validation is the process of comparing results from two different analytical methods or from the same method used in two different laboratories to determine if the data are comparable. It is a critical step in ensuring data integrity throughout the lifecycle of a drug product.
When is Cross-Validation Necessary?
-
Method Transfer: When a validated analytical method is transferred from a development laboratory to a quality control laboratory.
-
Introduction of a New Method: When a new analytical method is introduced to replace an existing one.
-
Multi-site Studies: When clinical or stability studies are conducted at multiple sites, requiring data from different laboratories to be comparable.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: Workflow for cross-validation of two analytical methods.
Experimental Protocols
Protocol: HPLC-UV Quantification of this compound
1. Instrumentation and Consumables:
- HPLC system with a UV detector.
- C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Acetonitrile and water (gradient or isocratic).
- This compound reference standard.
2. Standard Preparation:
- Prepare a stock solution of this compound in methanol.
- Prepare a series of calibration standards by diluting the stock solution.
3. Sample Preparation:
- Accurately weigh the sample and dissolve it in a suitable solvent.
- Filter the sample through a 0.45 µm filter before injection.
4. Chromatographic Conditions:
- Flow rate: 1.0 mL/min.
- Injection volume: 10 µL.
- Column temperature: 30 °C.
- UV detection wavelength: 225 nm.
5. Data Analysis:
- Construct a calibration curve by plotting the peak area against the concentration of the standards.
- Determine the concentration of this compound in the samples from the calibration curve.
Protocol: GC-MS Quantification of this compound
1. Instrumentation and Consumables:
- GC-MS system.
- Capillary column suitable for phenolic compounds (e.g., DB-5ms).
- Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
- This compound reference standard.
2. Standard and Sample Derivatization:
- To a known amount of standard or sample, add the derivatizing agent and a suitable solvent (e.g., pyridine).
- Heat the mixture at 70 °C for 30 minutes.
3. GC-MS Conditions:
- Injector temperature: 250 °C.
- Oven temperature program: Start at 100 °C, ramp to 280 °C.
- Carrier gas: Helium at a constant flow rate.
- MS transfer line temperature: 280 °C.
- Ion source temperature: 230 °C.
- Acquisition mode: Selected Ion Monitoring (SIM).
4. Data Analysis:
- Generate a calibration curve using the derivatized standards.
- Quantify the derivatized this compound in the samples.
Protocol: Cross-Validation of HPLC-UV and LC-MS/MS Methods
1. Sample Selection:
- Prepare a set of at least 6 homogenous samples of this compound with concentrations spanning the analytical range.
2. Analysis:
- Analyze each sample in triplicate using both the validated HPLC-UV method and the validated LC-MS/MS method.
3. Data Evaluation:
- Calculate the mean concentration and standard deviation for each sample analyzed by each method.
- Perform a statistical comparison of the results. A common approach is to calculate the percentage difference between the mean values obtained from the two methods for each sample.
4. Acceptance Criteria:
- The percentage difference between the results from the two methods should not exceed a predefined limit, typically ±15% for at least two-thirds of the samples.
Conclusion and Recommendations
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV is a reliable and cost-effective method for routine quality control, while GC-MS and LC-MS/MS offer higher sensitivity and selectivity for more demanding applications.
Regardless of the method chosen, a robust validation is essential to ensure the reliability of the data. Furthermore, cross-validation is a critical and non-negotiable step when transferring methods or introducing new ones. By adhering to the principles and protocols outlined in this guide, researchers and scientists can ensure the generation of accurate, reproducible, and defensible data for the quantification of this compound, ultimately contributing to the development of safe and effective pharmaceuticals.
References
- SIELC. (n.d.). Separation of 2-Methoxy-4-vinylphenol on Newcrom R1 HPLC column.
Safety Operating Guide
Navigating the Disposal of 2-(4-Methoxybenzyl)phenol: A Guide for Laboratory Professionals
Understanding the Hazard Profile: A Data-Driven Approach
Phenolic compounds as a class present a range of hazards that necessitate careful handling. Based on the GHS classifications of analogous molecules like 2-Benzyl-4-methoxyphenol, we can infer that 2-(4-Methoxybenzyl)phenol is likely to be:
-
A skin and eye irritant: Direct contact can cause inflammation and potentially serious damage.
-
Harmful if swallowed: Ingestion may lead to adverse health effects.
-
A respiratory irritant: Inhalation of dust or vapors can irritate the respiratory tract.
-
Toxic to aquatic life: Release into the environment can harm aquatic ecosystems.
These potential hazards underscore the importance of treating this compound as a hazardous waste stream.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with preparation and ends with documented, compliant removal.
Caption: Disposal workflow for this compound.
Experimental Protocol: Waste Collection and Handling
-
Personal Protective Equipment (PPE): Before handling the waste, don the appropriate PPE. This is your first and most critical line of defense.
-
Gloves: Neoprene or butyl rubber gloves are recommended for handling phenolic compounds. While nitrile gloves offer some protection against incidental splashes, they may have a shorter breakthrough time with prolonged contact.[1][2][3] Always double-glove for added protection.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
-
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and paper towels, in a designated, leak-proof, and sealable container. This container must be compatible with phenolic compounds.
-
Liquid Waste: For solutions containing this compound, use a separate, clearly labeled, and sealable container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Labeling: Proper labeling is a cornerstone of the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA).[4][5][6] The label on your hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Irritant," "Toxic")
-
The date accumulation started.
-
-
Interim Storage:
-
Final Disposal:
-
Once the container is full, or in accordance with your institution's waste pickup schedule, arrange for its removal by a licensed hazardous waste contractor.
-
You will need to complete a Hazardous Waste Manifest, a legal document that tracks the waste from its point of generation to its final disposal facility.[8][9]
-
Spill Management: Immediate and Decisive Action
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
Caption: Spill response plan for this compound.
Experimental Protocol: Spill Cleanup
-
Evacuate and Alert: Immediately clear the area of all personnel and alert your supervisor and the institution's environmental health and safety (EHS) department.
-
Don PPE: Before re-entering the area, don the appropriate PPE as outlined above.
-
Containment: For liquid spills, use a chemical absorbent sock or pad to contain the spill. For solid spills, carefully cover the material to prevent it from becoming airborne.
-
Collection:
-
Use a scoop or other appropriate tools to collect the absorbed material or solid waste.
-
Place the collected waste into a designated hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a suitable decontaminating solution, as recommended by your institution's EHS department.
-
Collect all cleaning materials as hazardous waste.
-
-
Disposal: The sealed container with the spill cleanup materials must be labeled and disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Guideline/Recommendation | Rationale |
| Glove Type | Neoprene or Butyl Rubber | High resistance to phenolic compounds.[1][3] |
| Waste Container | Leak-proof, sealable, chemically compatible | To prevent release and ensure safe transport. |
| Storage Limit in SAA | Up to 55 gallons | EPA regulation for satellite accumulation areas.[7] |
| Disposal Method | Incineration by a licensed facility | Ensures complete destruction of the hazardous compound. |
Regulatory Framework: Adherence to EPA and RCRA Guidelines
The disposal of this compound falls under the purview of the EPA's RCRA, which governs the management of hazardous waste from "cradle to grave."[9][10] Key aspects of RCRA compliance include:
-
Generator Status: Your laboratory will be classified as a Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG) based on the amount of hazardous waste produced per month. This status determines specific regulatory requirements.[8]
-
Waste Identification: It is the generator's responsibility to determine if a waste is hazardous. Given the properties of phenolic compounds, this compound should be managed as hazardous waste.
-
Record Keeping: Meticulous records, including the Hazardous Waste Manifest, must be maintained to document the proper disposal of the waste.
By adhering to these established protocols and regulatory guidelines, you can ensure the safe and responsible disposal of this compound, thereby upholding the principles of scientific integrity and environmental stewardship.
References
-
AIBON SAFETY. (2024, September 14). Chemical Resistance Guide: The Importance Of Nitrile Gloves. Retrieved from [Link]
-
Hazardous Waste Experts. (2014, November 11). Federal and State Regulations on Hazardous Waste. Retrieved from [Link]
-
WellBefore. (2022, December 29). Nitrile Gloves Chemical Resitance: What You Need to Know. Retrieved from [Link]
-
Phalen, R. N., & Le, T. (2025, August 6). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene. Retrieved from [Link]
-
Medical Laboratory Observer. (2019, April 2). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Retrieved from [Link]
-
University of Connecticut Environmental Health and Safety. (n.d.). Chemical Resistant Glove Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
Triumvirate Environmental. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Kelco. (2008, December 15). Chemical Compatibility Chart: Neoprene. Retrieved from [Link]
-
Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link]
-
Ansell. (n.d.). Permeation/Degradation Resistance Guide forAnsell Chemical Resistant Gloves. Retrieved from [Link]
-
Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program. Retrieved from [Link]
-
University of California, Berkeley Environmental Health & Safety. (n.d.). Chemical Resistance of Gloves.pdf. Retrieved from [Link]
-
KU Leuven HSE Department. (2024, November 14). Personal protective equipment: chemical resistant gloves. Retrieved from [Link]
-
Wikipedia. (n.d.). 25B-NBOH. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
PubChem. (n.d.). 2-Benzyl-4-methoxyphenol. Retrieved from [Link]
-
NIST. (n.d.). Phenol, 2-methoxy-4-propyl-. Retrieved from [Link]
Sources
- 1. Chemical Resistant Glove Guide | Environmental Health and Safety [ehs.uconn.edu]
- 2. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 3. Personal protective equipment: chemical resistant gloves — The HSE Department - LUCA [admin.kuleuven.be]
- 4. MedicalLab Management Magazine [medlabmag.com]
- 5. Laboratory Hazardous Waste: What You and Your Staff Need to Know [trihazsolutions.com]
- 6. Hazardous Waste Management in the Laboratory | Lab Manager [labmanager.com]
- 7. epa.gov [epa.gov]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. youtube.com [youtube.com]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
